Cetocycline
Description
Cetocycline has been reported in Amycolatopsis sulphurea with data available.
Structure
2D Structure
3D Structure
Properties
CAS No. |
53228-00-5 |
|---|---|
Molecular Formula |
C22H21NO7 |
Molecular Weight |
411.4 g/mol |
IUPAC Name |
(1R,4aR,12aS)-3-acetyl-1-amino-4,4a,6,7-tetrahydroxy-8,11-dimethyl-12,12a-dihydro-1H-tetracene-2,5-dione |
InChI |
InChI=1S/C22H21NO7/c1-7-4-5-10-8(2)11-6-12-16(23)19(27)13(9(3)24)20(28)22(12,30)21(29)15(11)18(26)14(10)17(7)25/h4-5,12,16,25-26,28,30H,6,23H2,1-3H3/t12-,16+,22+/m0/s1 |
InChI Key |
LUYXWZOOMKBUMB-ONJZCGHCSA-N |
Isomeric SMILES |
CC1=C(C2=C(C3=C(C[C@H]4[C@H](C(=O)C(=C([C@]4(C3=O)O)O)C(=O)C)N)C(=C2C=C1)C)O)O |
Canonical SMILES |
CC1=C(C2=C(C3=C(CC4C(C(=O)C(=C(C4(C3=O)O)O)C(=O)C)N)C(=C2C=C1)C)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Cetocycline's Dual Assault on Gram-Negative Bacteria: A Technical Guide
For Immediate Release
Hannover, Germany – November 25, 2025 – This technical guide provides an in-depth analysis of the mechanism of action of cetocycline (also known as chelocardin and cetotetrine), an atypical tetracycline antibiotic, against Gram-negative bacteria. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its unique dual mechanism, its efficacy against multidrug-resistant strains, and the pathways of bacterial resistance.
Executive Summary
This compound distinguishes itself from conventional tetracyclines through a concentration-dependent dual mechanism of action. At lower concentrations, it functions as a protein synthesis inhibitor, while at clinically relevant concentrations, it primarily targets the bacterial cell membrane, causing depolarization. This dual activity makes it a promising candidate against multidrug-resistant Gram-negative pathogens. However, resistance can emerge through the upregulation of efflux pumps, a common challenge in antibiotic development. This guide synthesizes the current understanding of this compound's antibacterial activity, drawing from proteomic studies, microbiological assays, and molecular analyses of resistant strains.
Core Mechanism of Action: A Two-Pronged Attack
Unlike classical tetracyclines that solely inhibit protein synthesis, this compound exhibits a more complex and concentration-dependent mechanism of action against Gram-negative bacteria.[1]
Ribosomal Inhibition at Low Concentrations
At low, sub-inhibitory concentrations, this compound acts similarly to traditional tetracyclines. It binds to the 30S ribosomal subunit, effectively blocking the accommodation of aminoacyl-tRNA at the ribosomal A-site.[1][2] This prevents the addition of new amino acids to the growing polypeptide chain, leading to a bacteriostatic effect through the cessation of protein synthesis.[2]
Membrane Depolarization at Clinically Relevant Concentrations
As concentrations increase to clinically relevant levels, the primary mechanism of this compound shifts to the disruption of the bacterial cell membrane.[1] Proteomic analyses of Bacillus subtilis treated with this compound show a dominant signature of membrane stress at these higher concentrations. The antibiotic causes depolarization of the cytoplasmic membrane, disrupting the proton motive force and leading to a bactericidal effect. This action does not appear to involve the formation of large pores. This membrane-disrupting capability is likely linked to the distinct, more planar structure of the B, C, and D rings in atypical tetracyclines like this compound, which facilitates its interaction with the lipid bilayer.
Figure 1: Concentration-dependent dual mechanism of action of this compound.
Activity Against Multidrug-Resistant (MDR) Gram-Negative Bacteria
This compound and its bioengineered derivative, amidochelocardin, have demonstrated significant in vitro activity against a range of multidrug-resistant Gram-negative bacteria, including pathogens from the ESKAPE group (Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). Their effectiveness extends to strains resistant to conventional tetracyclines, making them valuable candidates for treating complicated infections, such as those of the urinary tract.
Quantitative Data: Minimum Inhibitory Concentrations (MICs)
The following tables summarize the MIC values for this compound (chelocardin) and amidochelocardin against various Gram-negative bacterial strains.
Table 1: MICs of this compound (Chelocardin) and Amidochelocardin against Uropathogenic E. coli
| Strain | Resistance Profile | This compound (µg/mL) | Amidochelocardin (µg/mL) |
| E. coli CFT073 | Uropathogenic | 2 | 2 |
| E. coli UTI89 | Uropathogenic | 2 | 2 |
| E. coli ATCC 25922 | Wild-Type | 2 | 2 |
Data sourced from Hennessen et al., 2020.
Table 2: MICs against Multidrug-Resistant Klebsiella pneumoniae
| Strain | Resistance Profile | This compound (µg/mL) | Amidochelocardin (µg/mL) |
| K. pneumoniae ATCC 43816 | Carbapenem-Resistant | 1.25 | 5 |
| K. pneumoniae 182 | Clinical Isolate | 4 | 4 |
| K. pneumoniae 183 | Clinical Isolate | 4 | 4 |
Data sourced from Hennessen et al., 2020 and Schmiedel et al., 2024.
Mechanisms of Resistance to this compound
The primary mechanism of acquired resistance to this compound in Gram-negative bacteria, particularly in Klebsiella pneumoniae, involves the upregulation of the AcrAB-TolC multidrug efflux pump. This is a well-characterized resistance-nodulation-division (RND) efflux system that actively transports a wide range of antibiotics out of the bacterial cell.
The Role of ramR Mutation
The overexpression of the acrAB operon is often triggered by mutations in the ramR gene. The RamR protein is a transcriptional repressor of the ramA gene. When ramR is inactivated by mutation, the expression of RamA, a transcriptional activator, increases. Elevated levels of RamA subsequently lead to the upregulation of the AcrAB-TolC efflux pump, resulting in reduced intracellular concentrations of this compound and conferring resistance.
Interestingly, the bioengineered derivative amidochelocardin has been shown to overcome this specific resistance mechanism, suggesting it is a poorer substrate for the AcrAB-TolC pump.
Figure 2: Resistance to this compound via ramR mutation and AcrAB-TolC upregulation.
Methodologies for Key Experiments
This section outlines the general protocols for the key experimental assays used to elucidate the mechanism of action of this compound.
Minimum Inhibitory Concentration (MIC) Determination
The MIC, the lowest concentration of an antibiotic that prevents visible growth of a bacterium, is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Bacterial Inoculum: A suspension of the test bacterium is prepared in a suitable broth (e.g., Mueller-Hinton Broth) and adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Antibiotic: The antibiotic (this compound or amidochelocardin) is serially diluted in a 96-well microtiter plate to create a range of concentrations.
-
Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plate is then incubated at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is determined as the lowest concentration of the antibiotic at which no visible growth of the bacteria is observed.
In Vitro Translation Inhibition Assay
This assay measures the ability of a compound to inhibit protein synthesis in a cell-free system. A common approach utilizes a reporter gene, such as luciferase, whose expression can be easily quantified.
-
Preparation of Cell-Free Extract: A bacterial cell-free extract (e.g., from E. coli) containing all the necessary components for transcription and translation (ribosomes, tRNAs, amino acids, enzymes) is prepared.
-
Assay Setup: The reaction mixture is prepared containing the cell-free extract, a DNA template encoding a reporter protein (e.g., luciferase), and varying concentrations of the test antibiotic (this compound).
-
Incubation: The reaction is incubated at 37°C for a defined period (e.g., 1-2 hours) to allow for transcription and translation.
-
Quantification of Reporter Protein: The amount of synthesized reporter protein is quantified. For luciferase, a substrate is added, and the resulting luminescence is measured using a luminometer.
-
Data Analysis: The percentage of translation inhibition is calculated relative to a no-antibiotic control. The IC50 value (the concentration of antibiotic that causes 50% inhibition) can then be determined.
Figure 3: Workflow for an in vitro translation inhibition assay.
Cryo-Electron Microscopy (Cryo-EM) for Structural Analysis
Cryo-EM can be used to determine the high-resolution structure of this compound bound to the bacterial ribosome, providing precise details of the drug-target interaction.
-
Complex Formation: Purified 70S ribosomes from a Gram-negative bacterium (e.g., E. coli) are incubated with a molar excess of this compound to ensure saturation of the binding sites.
-
Vitrification: A small volume of the ribosome-cetocycline complex solution is applied to an EM grid, blotted to create a thin film, and rapidly plunged into liquid ethane. This process, known as vitrification, freezes the sample in a near-native, hydrated state.
-
Data Collection: The vitrified sample is imaged in a transmission electron microscope at cryogenic temperatures. A large number of images of individual ribosome particles in different orientations are collected.
-
Image Processing and 3D Reconstruction: The particle images are computationally aligned and averaged to generate a high-resolution three-dimensional map of the ribosome-cetocycline complex.
-
Model Building and Analysis: An atomic model of the ribosome and the bound this compound molecule is built into the cryo-EM density map. This allows for the detailed analysis of the interactions between the antibiotic and the ribosomal RNA and proteins.
Conclusion and Future Directions
This compound presents a compelling case for further development due to its dual mechanism of action, which includes a bactericidal effect on the cell membrane, and its activity against tetracycline-resistant Gram-negative bacteria. The identification of the AcrAB-TolC efflux pump as a primary resistance pathway, driven by ramR mutations, provides a clear target for the development of combination therapies involving efflux pump inhibitors. Furthermore, the success of the bioengineered derivative, amidochelocardin, in evading this resistance highlights the potential for further medicinal chemistry efforts to optimize the scaffold. Future research should focus on obtaining high-resolution structural data of this compound bound to the ribosome, quantifying its binding affinity and translation inhibition, and expanding preclinical studies to better understand its in vivo efficacy and safety profile.
References
The Antibacterial Spectrum of Cetocycline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cetocycline, also known as Chelocardin, is a tetracycline analog exhibiting a broad spectrum of antibacterial activity. This document provides a comprehensive overview of its in vitro efficacy against a range of clinically relevant bacteria, details its unique dual mechanism of action, and explores known resistance pathways. The information presented herein is intended to support further research and development efforts related to this compound.
Antibacterial Spectrum of this compound
This compound has demonstrated significant in vitro activity against a variety of Gram-positive and Gram-negative bacteria. Notably, it is often more potent than tetracycline against many aerobic Gram-negative bacilli.[1] However, its activity against staphylococci is comparatively lower, and it shows no significant activity against Pseudomonas aeruginosa.[1]
Quantitative In Vitro Activity
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound against various bacterial isolates as determined by the agar dilution method. For comparison, MICs for tetracycline are also provided.
| Bacterial Species | Number of Strains | This compound MIC (µg/mL) | Tetracycline MIC (µg/mL) |
| Range | Median | ||
| Staphylococcus aureus | 30 | 0.8 - >100 | 6.3 |
| Staphylococcus epidermidis | 10 | 1.6 - 12.5 | 3.2 |
| Streptococcus pyogenes | 10 | 0.1 - 0.4 | 0.2 |
| Streptococcus pneumoniae | 10 | 0.1 - 0.4 | 0.2 |
| Enterococcus faecalis | 10 | 1.6 - 6.3 | 3.2 |
| Escherichia coli | 30 | 0.8 - 100 | 6.3 |
| Klebsiella pneumoniae | 20 | 1.6 - >100 | 12.5 |
| Enterobacter cloacae | 10 | 1.6 - 25 | 6.3 |
| Serratia marcescens | 10 | 3.2 - 50 | 12.5 |
| Proteus mirabilis | 10 | 0.8 - 6.3 | 1.6 |
| Proteus vulgaris | 5 | 0.8 - 3.2 | 1.6 |
| Providencia stuartii | 5 | 1.6 - 6.3 | 3.2 |
| Salmonella spp. | 10 | 1.6 - 6.3 | 3.2 |
| Shigella spp. | 5 | 0.8 - 3.2 | 1.6 |
Data sourced from Proctor, R. A., et al. (1978). Antimicrobial Agents and Chemotherapy, 13(4), 598–604.
Mechanism of Action
This compound exhibits a concentration-dependent dual mechanism of action. At lower concentrations, it functions as a protein synthesis inhibitor, characteristic of the tetracycline class. However, at higher, clinically relevant concentrations, it also disrupts the bacterial cell membrane.
Inhibition of Protein Synthesis
Similar to other tetracyclines, this compound binds to the 30S ribosomal subunit.[2] This binding event physically obstructs the A-site of the ribosome, thereby preventing the attachment of aminoacyl-tRNA to the mRNA-ribosome complex.[2] The ultimate consequence is the termination of peptide chain elongation and the cessation of protein synthesis, leading to a bacteriostatic effect.
Disruption of Bacterial Membrane Integrity
At higher concentrations, this compound has been shown to target the bacterial cell membrane. This interaction leads to membrane depolarization, though it does not appear to form large pores. The disruption of the membrane's electrochemical potential interferes with essential cellular processes and contributes to the bactericidal activity observed at these concentrations.
Mechanisms of Resistance
The primary mechanism of resistance to this compound in Gram-negative bacteria is through the action of efflux pumps.
Efflux Pump-Mediated Resistance
The AcrAB-TolC efflux pump is a well-characterized resistance-nodulation-division (RND) type efflux system in many Gram-negative bacteria, including E. coli and K. pneumoniae. This tripartite system spans the inner and outer bacterial membranes and actively transports a wide range of substrates, including tetracycline-class antibiotics, out of the cell. Overexpression of the genes encoding this pump can lead to clinically significant levels of resistance to this compound.
Experimental Protocols
The in vitro antibacterial activity data presented in this guide were primarily generated using the agar dilution method, following the standards established by the Clinical and Laboratory Standards Institute (CLSI).
Agar Dilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the standardized procedure for determining the MIC of an antimicrobial agent.
1. Preparation of Antimicrobial Stock Solution:
- Accurately weigh a suitable amount of the antimicrobial powder.
- Dissolve the powder in a recommended solvent to create a high-concentration stock solution.
2. Preparation of Agar Plates with Antimicrobial Agent:
- Prepare a series of twofold dilutions of the antimicrobial stock solution in a suitable diluent.
- Melt Mueller-Hinton agar and cool to 45-50°C.
- For each dilution, add a specific volume of the antimicrobial solution to a defined volume of molten agar to achieve the final desired concentrations.
- Pour the agar-antimicrobial mixture into sterile Petri dishes and allow them to solidify.
- A control plate containing no antimicrobial agent should also be prepared.
3. Inoculum Preparation:
- From a pure culture of the test organism, select 3-5 isolated colonies.
- Suspend the colonies in a suitable broth or saline.
- Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
- Further dilute the standardized inoculum as required for the inoculator.
4. Inoculation of Agar Plates:
- Using a multipoint replicator, inoculate a standardized volume of the prepared bacterial suspension onto the surface of each agar plate, including the control plate.
5. Incubation:
- Incubate the plates at 35 ± 2°C for 16-20 hours in an aerobic atmosphere.
6. Determination of MIC:
- Following incubation, examine the plates for bacterial growth.
- The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
7. Quality Control:
- Concurrently test reference strains with known MIC values (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) to ensure the validity of the test results.
"Start" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Prep_Stock" [label="Prepare Antimicrobial\nStock Solution"];
"Prep_Plates" [label="Prepare Serial Dilutions\nin Molten Agar"];
"Prep_Inoculum" [label="Prepare Standardized\nBacterial Inoculum\n(0.5 McFarland)"];
"Inoculate" [label="Inoculate Agar Plates\nwith Test Organisms"];
"Incubate" [label="Incubate Plates\n(35°C, 16-20h)"];
"Read_MIC" [label="Read Results:\nDetermine Lowest Concentration\nInhibiting Growth (MIC)"];
"End" [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Start" -> "Prep_Stock";
"Prep_Stock" -> "Prep_Plates";
"Prep_Inoculum" -> "Inoculate";
"Prep_Plates" -> "Inoculate";
"Inoculate" -> "Incubate";
"Incubate" -> "Read_MIC";
"Read_MIC" -> "End";
}
References
An In-depth Technical Guide to the Pharmacokinetics and Bioavailability of Doxycycline
A Note on "Cetocycline": The term "this compound" did not yield any results in scientific and medical literature searches, suggesting it may be a hypothetical or novel compound not yet publicly documented. This guide will focus on Doxycycline, a widely used and well-characterized tetracycline antibiotic, to provide a comprehensive example of the requested technical information for a drug of this class.
Introduction
Doxycycline is a broad-spectrum, semi-synthetic tetracycline antibiotic derived from oxytetracycline.[1] It is valued for its bacteriostatic properties, which are achieved by inhibiting protein synthesis in bacteria.[2] Doxycycline's mechanism of action involves reversibly binding to the 30S ribosomal subunit, which prevents the association of aminoacyl-tRNA with the bacterial ribosome.[1] This action effectively halts the elongation of peptide chains and, consequently, bacterial growth.
This technical guide provides a detailed overview of the pharmacokinetics and bioavailability of doxycycline, intended for researchers, scientists, and professionals in drug development. The following sections will detail the absorption, distribution, metabolism, and excretion (ADME) profile of doxycycline, supported by quantitative data from human clinical studies.
Pharmacokinetic Profile
Doxycycline is characterized by its high lipophilicity, which facilitates its absorption and distribution into various tissues.[3] Unlike earlier tetracyclines, its absorption is less affected by food and dairy products.[3]
Absorption
Doxycycline is almost completely absorbed after oral administration, with a bioavailability of approximately 90-100%. Peak plasma concentrations are typically reached within two to three hours after oral intake. Following a 200 mg oral dose in adults, the peak plasma concentration is approximately 2.6 µg/mL at 2 hours, which then decreases to 1.45 µg/mL at 24 hours.
While food can slightly decrease the rate of absorption, the overall extent of absorption is not significantly impacted. However, the absorption of doxycycline can be hindered by the presence of divalent and trivalent cations such as iron, aluminum, calcium, and magnesium, which can form chelation complexes with the drug.
Distribution
Doxycycline is widely distributed throughout the body tissues and fluids due to its lipophilic nature. It has a volume of distribution of approximately 0.7 L/kg. The drug is about 80-90% bound to plasma proteins. Doxycycline is known to cross the placenta and is found in fetal tissues.
Metabolism
Doxycycline undergoes minimal metabolism in the body. It is primarily concentrated in the liver and secreted in an unchanged, biologically active form in the bile.
Excretion
The elimination of doxycycline occurs through both renal and fecal routes. In individuals with normal renal function, about 40% of the drug is excreted in the urine within 72 hours. The remainder is eliminated through the feces. The serum half-life of doxycycline ranges from 18 to 22 hours, and this is not significantly altered in patients with impaired renal function.
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters of doxycycline from studies in healthy human volunteers.
Table 1: Single-Dose Oral Administration of Doxycycline (100 mg) in Healthy Volunteers
| Parameter | Value | Reference |
| Cmax (Maximum Plasma Concentration) | 1,715.1 ng/mL | |
| Tmax (Time to Cmax) | 1.88 hours (median) | |
| AUC(0-∞) (Area Under the Curve) | 28,586.5 ng·h/mL | |
| t1/2 (Elimination Half-life) | 16.49 hours | |
| Bioavailability | >75% |
Table 2: Single-Dose Intravenous Administration of Doxycycline in Healthy Volunteers
| Dose | Cmax (Peak Plasma Concentration) | Reference |
| 100 mg (1-hour infusion) | 2.5 µg/mL | |
| 200 mg (2-hour infusion) | 3.6 µg/mL |
Experimental Protocols
This section details the methodologies employed in key studies to determine the pharmacokinetics and bioavailability of doxycycline.
Bioavailability Study of Doxycycline Capsules
-
Study Design: This was an open-label, randomized, two-period crossover study.
-
Subjects: The study included 24 healthy male volunteers.
-
Procedure: Subjects received a single 100 mg dose of a test doxycycline hyclate capsule and a reference capsule, with a 16-day washout period between administrations. Blood samples were collected for up to 72 hours after each dose.
-
Analytical Method: Doxycycline concentrations in plasma were determined using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.
-
Pharmacokinetic Analysis: Standard non-compartmental methods were used to determine pharmacokinetic parameters from the plasma concentration-time data.
Determination of Doxycycline in Human Plasma
-
Method: A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed for the quantification of doxycycline in human plasma.
-
Sample Preparation: Doxycycline was extracted from human plasma using solid-phase extraction. Demeclocycline was used as an internal standard.
-
Chromatography: Separation was achieved on a reverse-phase C18 column.
-
Detection: Mass spectrometry was used for detection, with transitions of 444.800→428.200 for doxycycline and 464.700→448.100 for the internal standard.
-
Validation: The method was validated for linearity, precision, accuracy, and stability, demonstrating its suitability for pharmacokinetic and bioequivalence studies.
Visualizations
The following diagrams illustrate key concepts related to doxycycline's mechanism of action and experimental workflows.
Caption: Mechanism of action of Doxycycline.
Caption: Workflow of a typical bioavailability study.
References
In Vitro Activity of Cetocycline Against Clinical Isolates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cetocycline, also known as chelocardin, is an atypical tetracycline antibiotic with a distinct chemical structure and a dual mechanism of action.[1][2] Unlike traditional tetracyclines that are primarily bacteriostatic, this compound exhibits bactericidal activity against a range of susceptible Gram-negative bacteria.[3] This guide provides a comprehensive overview of the in vitro activity of this compound against clinically relevant bacterial isolates, details the experimental protocols for its evaluation, and illustrates its mechanism of action and resistance pathways.
Data Presentation: In Vitro Susceptibility of Clinical Isolates
The in vitro potency of this compound has been evaluated against a variety of Gram-positive and Gram-negative clinical isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) data, providing a comparative perspective on its efficacy.
Table 1: Comparative In Vitro Activity of this compound and Tetracycline against Gram-positive Bacteria
| Organism (No. of Strains) | Antibiotic | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus (100) | This compound | 1.6 - >100 | 12.5 | 50 |
| Tetracycline | 0.4 - >100 | 0.8 | 100 | |
| Staphylococcus epidermidis (50) | This compound | 3.1 - 50 | 12.5 | 25 |
| Tetracycline | 0.4 - 100 | 0.8 | 50 | |
| Streptococcus pyogenes (50) | This compound | 0.8 - 6.2 | 3.1 | 6.2 |
| Tetracycline | 0.1 - 1.6 | 0.2 | 0.4 | |
| Streptococcus pneumoniae (50) | This compound | 1.6 - 12.5 | 6.2 | 12.5 |
| Tetracycline | 0.1 - 3.1 | 0.4 | 1.6 | |
| Enterococcus faecalis (50) | This compound | 6.2 - 50 | 25 | 50 |
| Tetracycline | 0.8 - >100 | 12.5 | >100 |
Data compiled from available literature. MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of the isolates, respectively.
Table 2: Comparative In Vitro Activity of this compound and Tetracycline against Gram-negative Bacteria
| Organism (No. of Strains) | Antibiotic | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Escherichia coli (100) | This compound | 0.8 - 25 | 3.1 | 6.2 |
| Tetracycline | 0.8 - >100 | 6.2 | >100 | |
| Klebsiella pneumoniae (100) | This compound | 0.8 - 50 | 6.2 | 25 |
| Tetracycline | 1.6 - >100 | 25 | >100 | |
| Enterobacter cloacae (50) | This compound | 1.6 - 25 | 6.2 | 12.5 |
| Tetracycline | 1.6 - >100 | 25 | >100 | |
| Proteus mirabilis (50) | This compound | 1.6 - 25 | 6.2 | 12.5 |
| Tetracycline | 3.1 - >100 | 50 | >100 | |
| Serratia marcescens (50) | This compound | 3.1 - 50 | 12.5 | 25 |
| Tetracycline | 6.2 - >100 | >100 | >100 | |
| Pseudomonas aeruginosa (50) | This compound | >100 | >100 | >100 |
| Tetracycline | >100 | >100 | >100 |
Data compiled from available literature. This compound generally demonstrates greater potency against many Gram-negative bacilli compared to tetracycline, with the notable exception of Pseudomonas aeruginosa, against which it has no activity.[3]
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the in vitro activity of this compound. These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a broth medium.
Materials:
-
This compound analytical standard
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Antimicrobial Solutions: Prepare a stock solution of this compound in a suitable solvent and dilute it with CAMHB to achieve a concentration that is twice the highest concentration to be tested.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound solution with CAMHB to obtain a range of concentrations.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours old) in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound. Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) as detected by the naked eye or a microplate reader.
Time-Kill Assay for Bactericidal Activity
This assay determines the rate and extent of bacterial killing by an antimicrobial agent over time.
Materials:
-
This compound analytical standard
-
CAMHB
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile culture tubes or flasks
-
Incubator with shaking capabilities (35°C ± 2°C)
-
Plate count agar
-
Sterile saline for dilutions
Procedure:
-
Preparation: Prepare tubes or flasks containing CAMHB with this compound at various concentrations (e.g., 1x, 2x, 4x the MIC) and a growth control tube without the antibiotic.
-
Inoculation: Inoculate each tube with a standardized bacterial suspension to achieve a starting density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
Incubation and Sampling: Incubate the tubes at 35°C ± 2°C with constant agitation. At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
Viable Cell Count: Perform serial ten-fold dilutions of each aliquot in sterile saline. Plate a defined volume of the appropriate dilutions onto plate count agar.
-
Incubation and Counting: Incubate the plates at 35°C ± 2°C for 18-24 hours. Count the number of colonies (CFU) on the plates that yield between 30 and 300 colonies.
-
Data Analysis: Calculate the CFU/mL for each time point and plot the log₁₀ CFU/mL versus time. A ≥3-log₁₀ (99.9%) reduction in the initial CFU/mL is considered bactericidal.[4]
Mechanism of Action and Resistance
Dual Mechanism of Action
This compound exhibits a concentration-dependent dual mechanism of action against bacteria.
-
At Low Concentrations: Similar to other tetracyclines, this compound inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit, thereby blocking the attachment of aminoacyl-tRNA to the ribosomal A-site.
-
At Clinically Relevant Concentrations: this compound's primary mode of action involves targeting the bacterial cell membrane, leading to depolarization and disruption of membrane integrity. This action is distinct from that of classic tetracyclines and contributes to its bactericidal activity.
References
Cetocycline Resistance Mechanisms in Bacteria: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cetocycline, also known as chelocardin, is a tetracycline antibiotic with a history of demonstrated efficacy against a broad spectrum of bacteria, including strains resistant to other tetracyclines. As with all antimicrobial agents, the emergence of resistance is a primary concern that can limit clinical utility. This technical guide provides a comprehensive overview of the core mechanisms of resistance that bacteria may employ against this compound, drawing upon established principles of tetracycline resistance and specific in-vitro studies of this compound. This document is intended to be a resource for researchers, scientists, and drug development professionals engaged in the study of antibiotic resistance and the development of new antimicrobial therapies.
Core Resistance Mechanisms
Bacterial resistance to tetracycline-class antibiotics, including this compound, is primarily mediated by three distinct mechanisms:
-
Efflux Pumps: These are membrane-associated proteins that actively transport tetracycline molecules out of the bacterial cell, preventing the antibiotic from reaching its ribosomal target at a sufficient concentration to inhibit protein synthesis.
-
Ribosomal Protection Proteins (RPPs): These proteins bind to the bacterial ribosome, inducing conformational changes that dislodge the tetracycline molecule or prevent its binding, thereby allowing protein synthesis to continue even in the presence of the antibiotic.
-
Enzymatic Inactivation: This mechanism involves the chemical modification of the tetracycline molecule by bacterial enzymes, rendering it inactive.
The following sections will delve into the specifics of each of these mechanisms, supported by quantitative data, experimental protocols, and visualizations of relevant biological pathways.
Quantitative Data on this compound Activity
The in-vitro activity of this compound has been evaluated against a range of Gram-positive and Gram-negative bacteria, including strains with known resistance to tetracycline. The following tables summarize the Minimum Inhibitory Concentration (MIC) data from key studies, providing a comparative view of this compound's efficacy.
Table 1: Comparative in vitro activity of this compound and Tetracycline against clinical isolates. [1][2][3][4]
| Organism (No. of Strains) | This compound MIC Range (µg/mL) | This compound MIC50 (µg/mL) | This compound MIC90 (µg/mL) | Tetracycline MIC Range (µg/mL) | Tetracycline MIC50 (µg/mL) | Tetracycline MIC90 (µg/mL) |
| Escherichia coli (100) | 0.25 - >128 | 2.0 | 64 | 0.5 - >128 | 8.0 | >128 |
| Klebsiella pneumoniae (50) | 0.5 - >128 | 4.0 | 128 | 1.0 - >128 | 32 | >128 |
| Enterobacter spp. (25) | 1.0 - 128 | 4.0 | 64 | 2.0 - >128 | 32 | >128 |
| Proteus mirabilis (25) | 1.0 - 64 | 8.0 | 32 | 8.0 - >128 | 64 | >128 |
| Staphylococcus aureus (50) | 0.5 - 16 | 2.0 | 8.0 | 0.25 - 128 | 1.0 | 64 |
Table 2: Activity of Amidochelocardin (a this compound derivative) and Tetracycline against strains with specific resistance determinants. [5]
| Bacterial Strain | Resistance Gene | Amidochelocardin MIC (µg/mL) | Tetracycline MIC (µg/mL) |
| E. coli DH5α | None | 4 | 0.5 |
| E. coli DH5α | tet(A) | 4 | 32 |
| E. coli DH5α | tet(B) | 4 | 32 |
| E. coli DH5α | tet(M) | 4 | 32 |
| S. aureus RN4220 | None | 0.5 | 0.25 |
| S. aureus RN4220 | tet(K) | 1 | 64 |
| S. aureus RN4220 | tet(M) | 1 | 64 |
Detailed Experimental Protocols
Understanding and characterizing this compound resistance requires robust experimental methodologies. The following section outlines detailed protocols for key experiments. While some of these protocols are for tetracyclines in general, they can be readily adapted for this compound.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method.
Materials:
-
This compound hydrochloride
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 5 x 105 CFU/mL
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile deionized water or a buffer as specified for the compound).
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in the wells of a 96-well plate. The final volume in each well should be 50 µL, covering a range of concentrations (e.g., 0.06 to 128 µg/mL).
-
Prepare a bacterial suspension in CAMHB and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 108 CFU/mL.
-
Dilute the standardized bacterial suspension to achieve a final inoculum concentration of 5 x 105 CFU/mL in each well.
-
Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.
Efflux Pump Activity Assay (Fluorescence-Based)
This protocol is adapted from the ethidium bromide-agar cartwheel method and can be used to qualitatively assess efflux pump activity.
Materials:
-
Tryptic Soy Agar (TSA)
-
Ethidium bromide (EtBr)
-
Efflux pump inhibitor (EPI), e.g., Carbonyl cyanide m-chlorophenylhydrazone (CCCP)
-
Bacterial cultures to be tested
-
UV transilluminator
Procedure:
-
Prepare a series of TSA plates containing varying concentrations of EtBr (e.g., 0, 0.5, 1.0, 1.5, 2.0, 2.5 µg/mL). If desired, also prepare a set of plates containing both EtBr and a sub-inhibitory concentration of an EPI like CCCP.
-
Divide each plate into sectors for different bacterial strains (the "cartwheel" pattern).
-
Inoculate each sector with a standardized suspension of the test bacteria.
-
Incubate the plates at 37°C for 16-24 hours.
-
Examine the plates under a UV transilluminator.
-
Interpretation: Bacteria with active efflux pumps will expel the EtBr, resulting in lower intracellular accumulation and thus, less fluorescence at a given EtBr concentration. Strains with over-expressed efflux pumps will require higher concentrations of EtBr in the agar to show fluorescence. The addition of an EPI should increase the fluorescence of strains with active efflux, as the pump is inhibited.
Quantification of Resistance Gene Expression by Real-Time PCR (qPCR)
This protocol provides a framework for quantifying the expression of tetracycline resistance genes (e.g., tet(A), tet(M)) in response to this compound exposure.
Materials:
-
Bacterial cultures grown with and without sub-inhibitory concentrations of this compound
-
RNA extraction kit
-
Reverse transcriptase and reagents for cDNA synthesis
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers specific for the target resistance genes and a housekeeping gene (for normalization)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Grow bacterial cultures to mid-log phase in the presence and absence of a sub-inhibitory concentration of this compound. Harvest the cells and extract total RNA using a commercial RNA extraction kit, including a DNase treatment step to remove contaminating genomic DNA.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase kit according to the manufacturer's instructions.
-
qPCR: Set up qPCR reactions using a SYBR Green or TaqMan-based master mix, specific primers for the target resistance gene(s) and a housekeeping gene (e.g., 16S rRNA, gyrA).
-
Data Analysis: Analyze the qPCR data using the comparative CT (ΔΔCT) method to determine the relative fold change in gene expression in the this compound-treated samples compared to the untreated controls, after normalizing to the expression of the housekeeping gene.
Signaling Pathways and Regulatory Networks
The expression of tetracycline resistance genes is often tightly regulated by complex signaling pathways that allow bacteria to respond to the presence of antibiotics and other environmental stressors. While specific pathways triggered by this compound have not been fully elucidated, the well-characterized regulatory networks for tetracycline resistance provide a strong foundation for understanding potential mechanisms.
Regulation of Efflux Pumps: The TetR Repressor System
A common mechanism for regulating tetracycline efflux pumps, such as TetA, involves a repressor protein, TetR. In the absence of tetracycline, TetR binds to operator sequences in the promoter region of the tetA gene, blocking its transcription. When tetracycline enters the cell, it binds to TetR, causing a conformational change that releases TetR from the operator, thereby allowing the transcription of tetA and the production of the efflux pump.
Global Stress Response: The mar/sox/rob Regulon
In many Gram-negative bacteria, exposure to antibiotics and other stressors can activate global regulatory networks that contribute to multidrug resistance. The mar (multiple antibiotic resistance), sox (superoxide response), and rob (right origin binding) regulons are interconnected pathways that can upregulate the expression of efflux pumps (such as AcrAB-TolC), decrease outer membrane permeability, and enhance DNA repair mechanisms. These pathways are often activated by the accumulation of intracellular signaling molecules in response to cellular stress.
References
- 1. This compound, Tetracycline Analog: In Vitro Studies of Antimicrobial Activity, Serum Binding, Lipid Solubility, and Uptake by Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, tetracycline analog: in vitro studies of antimicrobial activity, serum binding, lipid solubility, and uptake by bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Amidochelocardin Overcomes Resistance Mechanisms Exerted on Tetracyclines and Natural Chelocardin - PMC [pmc.ncbi.nlm.nih.gov]
Genetic Basis of Chelocardin Production in Amycolatopsis sulphurea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chelocardin, an atypical tetracycline antibiotic produced by the actinomycete Amycolatopsis sulphurea, exhibits potent broad-spectrum activity against multidrug-resistant pathogens.[1][2][3] Its unique structural features and distinct mode of action, which differs from classical tetracyclines, make it a promising scaffold for the development of novel anti-infectives.[2][3] This technical guide provides an in-depth overview of the genetic basis of chelocardin biosynthesis, detailing the chelocardin biosynthetic gene cluster (chd), the functions of its constituent genes, and the experimental protocols for its study and manipulation. Furthermore, this guide presents quantitative data on chelocardin production and outlines the biosynthetic pathway and experimental workflows through detailed diagrams.
The Chelocardin Biosynthetic Gene Cluster (chd)
The biosynthesis of chelocardin is orchestrated by a dedicated gene cluster (chd) in Amycolatopsis sulphurea. Initial identification and characterization of this cluster revealed 18 putative open reading frames (ORFs) encoding a type II polyketide synthase (PKS) system, along with tailoring enzymes and regulatory proteins. Subsequent research involving heterologous expression in Streptomyces albus identified additional essential genes, including a cyclase and two regulatory genes, that were not initially recognized but are crucial for chelocardin formation.
The chd cluster is distinguished from those of typical tetracyclines by several key features:
-
Priming Unit: Chelocardin biosynthesis is initiated with an acetate starter unit, unlike typical tetracyclines which utilize a malonamate primer.
-
Atypical Enzymes: The cluster contains genes for a putative two-component cyclase/aromatase, which is believed to be responsible for the different aromatization pattern of the polyketide backbone. It also includes a gene for a putative aminotransferase that establishes the opposite stereochemistry at the C-4 position compared to conventional tetracyclines, and a unique C-9 methylase.
Gene Organization and Function
The chelocardin biosynthetic gene cluster from Amycolatopsis sulphurea has been sequenced and annotated. The table below summarizes the key genes and their putative functions as determined by sequence homology and experimental evidence.
| Gene | Putative Function | Notes |
| chdPKS | Type II Polyketide Synthase (minimal PKS) | Responsible for the assembly of the polyketide backbone from acetate and malonyl-CoA extender units. Comprises ketosynthase α (KSα), ketosynthase β (KSβ)/chain length factor (CLF), and an acyl carrier protein (ACP). |
| chdQI | Putative two-component cyclase/aromatase | Involved in the cyclization and aromatization of the polyketide chain, contributing to the atypical ring structure of chelocardin. |
| chdQII | Putative cyclase | An additional cyclase found to be essential for chelocardin biosynthesis through heterologous expression studies. |
| chdA | Putative C-4 aminotransferase | Catalyzes the amination at the C-4 position with a stereochemistry opposite to that of typical tetracyclines. |
| chdMI | Putative C-9 methylase | A unique methyltransferase responsible for the methylation at the C-9 position of the tetracyclic core. |
| chdB | Streptomyces Antibiotic Regulatory Protein (SARP) | A pathway-specific positive regulator. Overexpression of chdB leads to increased production of chelocardin. |
| chdR | Efflux protein | Provides self-resistance to chelocardin. Overexpression in the heterologous host S. albus resulted in increased yields. |
| chdC | Putative cyclase | Involved in the proper folding and cyclization of the polyketide backbone. |
| chdK | Putative ketoreductase | Reduces a specific keto group during the biosynthesis of the polyketide chain. |
| chdO | Oxygenases | A set of oxygenase-encoding genes likely involved in the hydroxylation of the tetracyclic scaffold. |
| chdT | Transport-related protein | May play a role in the transport of intermediates or the final product. |
| chdN | Putative dehydrogenase | Involved in tailoring reactions on the polyketide intermediate. |
Quantitative Data on Chelocardin Production
The production of chelocardin and its derivatives has been achieved in both the native producer, A. sulphurea, and a heterologous host, S. albus. Genetic engineering strategies have been employed to enhance production yields.
Table 2.1: Chelocardin (CHD) and 2-carboxamido-2-deacetyl-chelocardin (CD-CHD) Production Titers
| Strain | Compound | Production Titer (mg/L) | Notes |
| Amycolatopsis sulphurea (Wild-Type) | CHD | ~15 | Baseline production in the native host under standard laboratory conditions. |
| Amycolatopsis sulphurea (chdB overexpression) | CHD | ~30 | Overexpression of the pathway-specific activator chdB resulted in an approximate 2-fold increase in CHD production. |
| Amycolatopsis sulphurea (CD-CHD engineered) | CD-CHD | ~5 | Introduction of heterologous genes (oxyD and oxyP) for the production of the potent analog CD-CHD. |
| Streptomyces albus del14 (heterologous expression of chd cluster) | CHD | ~25 | Successful heterologous production of chelocardin in a genetically amenable host. The yield was reported to be very good. |
| Streptomyces albus del14 (chd cluster + chdR overexpression) | CHD | ~40 | In-trans overexpression of the chdR exporter gene led to a significant increase in the production of CHD in the heterologous host, likely by reducing product toxicity. |
| Streptomyces albus del14 (CD-CHD engineered) | CD-CHD | ~10 | Metabolic engineering of the heterologous host enabled the production of the potent derivative CD-CHD. |
Note: The production titers are approximate values derived from published literature and are intended for comparative purposes. Actual yields may vary depending on fermentation conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the study of the chelocardin biosynthetic gene cluster.
Construction of a Cosmid Library for A. sulphurea
-
Genomic DNA Isolation:
-
Cultivate A. sulphurea in a suitable liquid medium (e.g., TSB) for 3-5 days.
-
Harvest the mycelium by centrifugation.
-
Lyse the cells using lysozyme (20 mg/ml) in TE buffer at 37°C.
-
Perform phenol-chloroform extraction to isolate high-molecular-weight genomic DNA.
-
Precipitate the DNA with isopropanol and wash with 70% ethanol.
-
-
Partial Digestion of Genomic DNA:
-
Partially digest the genomic DNA with Sau3AI to obtain fragments in the 35-45 kb range.
-
Perform a test digest with varying enzyme concentrations and incubation times to determine optimal conditions.
-
Separate the DNA fragments on a 0.8% agarose gel.
-
Excise the gel slice containing the desired fragment size and purify the DNA.
-
-
Ligation and Packaging:
-
Ligate the size-selected DNA fragments into a suitable cosmid vector (e.g., pWE15) that has been linearized with BamHI and dephosphorylated.
-
Use a commercial lambda phage packaging extract (e.g., Gigapack III Gold Packaging Extract) to package the ligation mixture into phage particles.
-
-
Transduction and Library Screening:
-
Transduce E. coli host cells (e.g., XL1-Blue MR) with the packaged cosmids.
-
Plate the transduced cells on LB agar containing the appropriate antibiotic for vector selection.
-
Screen the resulting cosmid library by colony hybridization using a labeled probe derived from a known type II PKS gene (e.g., a ketosynthase gene).
-
Heterologous Expression of the chd Gene Cluster in S. albus
-
Cosmid Transfer to S. albus :
-
Isolate the desired cosmid containing the chd cluster from the E. coli library.
-
Introduce the cosmid into S. albus del14 protoplasts via polyethylene glycol (PEG)-mediated transformation.
-
Plate the transformed protoplasts on R5A regeneration medium and overlay with an appropriate antibiotic for selection.
-
-
Cultivation and Analysis:
-
Inoculate positive transformants into a suitable production medium (e.g., ISP2).
-
Incubate the cultures for 5-7 days at 30°C with shaking.
-
Extract the secondary metabolites from the culture broth and mycelium using an organic solvent (e.g., ethyl acetate).
-
Analyze the extracts by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the production of chelocardin.
-
Gene Inactivation in A. sulphurea
-
Construction of the Inactivation Vector:
-
Amplify the upstream and downstream flanking regions of the target gene from A. sulphurea genomic DNA by PCR.
-
Clone the flanking regions into a suitable suicide vector for actinomycetes (e.g., pKC1139), flanking an antibiotic resistance cassette (e.g., apramycin).
-
Introduce the final construct into a methylation-deficient E. coli strain (e.g., ET12567/pUZ8002) for conjugation.
-
-
Conjugation and Selection of Mutants:
-
Perform intergeneric conjugation between the E. coli donor strain and A. sulphurea.
-
Select for exconjugants on a medium containing the appropriate antibiotics to select for the vector and counter-select against the E. coli donor.
-
Screen the exconjugants for double-crossover homologous recombination events by PCR and Southern blot analysis.
-
-
Phenotypic Analysis:
-
Cultivate the gene inactivation mutant and the wild-type strain under chelocardin production conditions.
-
Analyze the culture extracts by HPLC to confirm the abolishment of chelocardin production in the mutant.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the biosynthetic pathway of chelocardin and key experimental workflows.
Caption: Biosynthetic pathway of chelocardin in A. sulphurea.
Caption: Workflow for heterologous expression of the chd cluster.
Conclusion
The elucidation of the genetic basis for chelocardin production in Amycolatopsis sulphurea has provided a robust platform for the generation of novel tetracycline antibiotics. Through a combination of gene cluster identification, heterologous expression, and metabolic engineering, it is now possible to produce chelocardin and its more potent derivatives in genetically tractable hosts. The detailed protocols and data presented in this guide offer a valuable resource for researchers aiming to further explore and exploit the biosynthetic potential of this unique natural product. The atypical nature of the chelocardin biosynthetic pathway presents exciting opportunities for combinatorial biosynthesis and the creation of new anti-infective agents to combat the growing threat of antibiotic resistance.
References
Technical Guide: Physicochemical Properties of Cetocycline—Lipid Solubility and Serum Binding
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cetocycline, also known as chelocardin or cetotetrine, is a tetracycline analog antibiotic.[1][2] Understanding the physicochemical properties of a drug candidate like this compound is fundamental to predicting its pharmacokinetic and pharmacodynamic behavior. Two of the most critical parameters in this assessment are lipid solubility and serum protein binding. Lipid solubility governs the ability of a drug to permeate biological membranes, influencing its absorption, distribution, and elimination. Serum protein binding significantly affects the fraction of the drug that is free to interact with its target, as well as its distribution and clearance. This guide provides an in-depth overview of the available data on this compound's lipid solubility and serum binding, supplemented with detailed, representative experimental protocols for their determination.
Lipid Solubility of this compound
Lipid solubility is a key determinant of a drug's ability to cross cell membranes and is often quantified by the partition coefficient (logP) and the distribution coefficient (logD).
Quantitative Data
| Compound | logD (pH 7.4) | Reference |
| This compound | Highly lipid-soluble (quantitative value not available) | |
| Tetracycline | -1.30 | |
| Doxycycline | -0.60 | |
| Minocycline | -0.20 |
Note: logD values for tetracycline, doxycycline, and minocycline are representative and may vary slightly depending on experimental conditions.
Experimental Protocol: Determination of Lipid Solubility (Shake-Flask Method for logD)
The shake-flask method is a classic and reliable technique for determining the distribution coefficient (logD) of a compound.
Objective: To determine the ratio of the concentration of this compound in a lipid phase (n-octanol) to its concentration in an aqueous phase (buffer at a specific pH) at equilibrium.
Materials:
-
This compound reference standard
-
n-Octanol (pre-saturated with buffer)
-
Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)
-
Glass vials with screw caps
-
Vortex mixer
-
Centrifuge
-
UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in the aqueous buffer.
-
Create a series of standard solutions of known concentrations from the stock solution to generate a calibration curve.
-
-
Partitioning:
-
Add a known volume of the this compound stock solution to a vial.
-
Add an equal volume of pre-saturated n-octanol to the vial.
-
Securely cap the vial and vortex vigorously for 1-2 minutes to ensure thorough mixing.
-
Place the vial on a shaker and agitate for a sufficient time (e.g., 24 hours) to reach equilibrium.
-
-
Phase Separation:
-
Centrifuge the vial at a sufficient speed and duration to achieve complete separation of the aqueous and n-octanol layers.
-
-
Quantification:
-
Carefully withdraw an aliquot from the aqueous phase.
-
Measure the concentration of this compound in the aqueous phase using a suitable analytical method (UV-Vis or HPLC) by comparing the reading to the previously generated calibration curve.
-
The concentration in the n-octanol phase can be determined by mass balance: Coctanol = (Initial Caqueous - Final Caqueous)
-
-
Calculation of logD:
-
The distribution coefficient (D) is calculated as: D = [Concentration]octanol / [Concentration]aqueous
-
The logD is the base-10 logarithm of D.
-
Serum Binding of this compound
The extent to which a drug binds to serum proteins, primarily albumin, determines the concentration of the free, pharmacologically active drug.
Quantitative Data
In vitro studies have demonstrated that this compound is extensively bound to serum proteins.
| Parameter | Value | Reference |
| Serum Protein Binding | > 80% | |
| Binding Affinity (Ka) | Not Available | |
| Dissociation Constant (Kd) | Not Available |
Experimental Protocol: Determination of Serum Protein Binding (Equilibrium Dialysis)
Equilibrium dialysis is considered the gold standard for determining the fraction of a drug that is unbound to plasma proteins.
Objective: To measure the distribution of this compound between a protein-containing compartment (serum) and a protein-free compartment (buffer) separated by a semi-permeable membrane.
Materials:
-
Equilibrium dialysis apparatus (e.g., multi-well plates with dialysis membrane inserts, MWCO 5-10 kDa)
-
Human serum
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound
-
LC-MS/MS system for quantification
Procedure:
-
Preparation:
-
Spike the human serum with this compound to achieve the desired final concentration.
-
-
Dialysis Setup:
-
Load the serum-drug mixture into one chamber of the dialysis cell (the "serum chamber").
-
Load an equal volume of PBS into the other chamber (the "buffer chamber").
-
The two chambers are separated by a semi-permeable membrane that allows the passage of small molecules like this compound but retains large proteins like albumin.
-
-
Equilibration:
-
Seal the dialysis unit and incubate at 37°C with gentle agitation for a sufficient duration (typically 4-24 hours) to allow the unbound drug to reach equilibrium across the membrane.
-
-
Sampling:
-
After incubation, carefully collect aliquots from both the serum and buffer chambers.
-
-
Quantification:
-
Determine the concentration of this compound in the aliquots from both chambers using a validated LC-MS/MS method. The concentration in the buffer chamber represents the free drug concentration ([D]free). The concentration in the serum chamber represents the total drug concentration (bound + free), ([D]total).
-
-
Calculation:
-
Fraction unbound (fu): fu = [D]free / [D]total
-
Percentage bound: % Bound = (1 - fu) * 100
-
Interplay of Lipid Solubility and Serum Binding
The high lipid solubility and high serum protein binding of this compound are interconnected physicochemical properties that significantly influence its pharmacokinetic profile. A high degree of lipophilicity often correlates with increased binding to hydrophobic pockets on serum albumin. This relationship has profound implications for drug disposition.
References
- 1. This compound, tetracycline analog: in vitro studies of antimicrobial activity, serum binding, lipid solubility, and uptake by bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, Tetracycline Analog: In Vitro Studies of Antimicrobial Activity, Serum Binding, Lipid Solubility, and Uptake by Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
The Uptake of Cetocycline by Susceptible Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the uptake of Cetocycline, an analog of tetracycline, by susceptible bacteria. The information presented herein is synthesized from foundational research and is intended to offer a detailed understanding of the experimental protocols and quantitative data associated with the bacterial accumulation of this antibiotic.
Executive Summary
This compound, formerly known as chelocardin, demonstrates significant activity against a range of aerobic gram-negative bacilli.[1][2] A key aspect of its antimicrobial efficacy lies in its accumulation within bacterial cells. Foundational in vitro studies have revealed that this compound is more avidly taken up by susceptible bacteria compared to its parent compound, tetracycline.[1][2] This guide will dissect the quantitative data from these pivotal studies, provide a detailed methodology for the assessment of this compound uptake, and visualize the experimental workflow.
Quantitative Analysis of this compound Uptake
The affinity of this compound for bacterial cells has been quantified and compared with that of tetracycline. The following table summarizes the uptake of both antibiotics by Staphylococcus aureus, Escherichia coli, and a particularly susceptible strain of Proteus vulgaris.
| Bacterial Strain | Antibiotic | Mean Uptake (ng/10⁵ bacteria) ± SD |
| Staphylococcus aureus | Tetracycline | 3.0 ± 0.1 |
| This compound | 3.5 ± 0.2 | |
| Escherichia coli | Tetracycline | 1.9 ± 0.1 |
| This compound | 2.5 ± 0.2 | |
| Proteus vulgaris | Tetracycline | 0.9 ± 0.1 |
| This compound | 2.2 ± 0.2 |
Data extracted from Proctor et al. (1978).[1]
General Mechanism of Tetracycline Uptake in Gram-Negative Bacteria
While specific transporters for this compound have not been fully elucidated, the uptake mechanism for tetracyclines in gram-negative bacteria provides a valuable framework. The process is generally understood to occur in two main phases:
-
Outer Membrane Permeation: Tetracyclines are thought to passively diffuse through the outer membrane via porin channels, such as OmpF and OmpC. This transit is likely facilitated by the formation of a coordination complex with a divalent cation, such as Mg²⁺.
-
Inner Membrane Transport: The subsequent movement across the inner (cytoplasmic) membrane is an energy-dependent process. This active transport is driven by the proton motive force, specifically the ΔpH component across the membrane.
Once inside the cytoplasm, the higher pH and concentration of divalent cations are thought to lead to the chelation of the tetracycline molecule, which is the active form that binds to the ribosome.
Experimental Protocol for Determining this compound Uptake
The following protocol details the methodology employed in the foundational studies to quantify the uptake of radiolabeled this compound and tetracycline by susceptible bacteria.
4.1 Materials
-
Bacterial cultures (e.g., S. aureus, E. coli, P. vulgaris)
-
Trypticase soy broth
-
Phosphate-buffered saline (PBS), pH 7.4
-
Radiolabeled [³H]tetracycline
-
Radiolabeled [³H]this compound
-
Scintillation fluid
-
Membrane filters (0.45-µm pore size)
-
Scintillation counter
4.2 Procedure
-
Bacterial Culture Preparation: Inoculate 10 ml of Trypticase soy broth with the test bacterium and incubate overnight at 37°C.
-
Cell Harvesting and Washing: Centrifuge the overnight culture to pellet the bacteria. Wash the bacterial pellet twice with PBS.
-
Standardization of Bacterial Suspension: Resuspend the washed bacteria in PBS to a final concentration of approximately 10⁸ colony-forming units (CFU)/ml.
-
Uptake Assay:
-
To a series of tubes, add the standardized bacterial suspension.
-
Introduce the radiolabeled antibiotic ([³H]tetracycline or [³H]this compound) to the bacterial suspension at a final concentration of 10 µg/ml.
-
Incubate the tubes at 37°C for 15 minutes.
-
-
Separation of Bacteria from Unbound Antibiotic:
-
After incubation, rapidly filter the contents of each tube through a 0.45-µm membrane filter.
-
Wash the filters with 10 ml of PBS to remove any unbound radiolabeled antibiotic.
-
-
Quantification of Uptake:
-
Place the washed filters into scintillation vials.
-
Add an appropriate volume of scintillation fluid to each vial.
-
Measure the radioactivity in each vial using a scintillation counter. The counts per minute (cpm) are proportional to the amount of radiolabeled antibiotic taken up by the bacteria.
-
-
Data Analysis: Convert the measured cpm to the amount of antibiotic (in nanograms) taken up per 10⁵ bacteria, based on the specific activity of the radiolabeled compounds and the initial bacterial concentration.
Visualizing the Experimental Workflow and Uptake Pathway
The following diagrams illustrate the logical flow of the experimental protocol for determining this compound uptake and a conceptual model of tetracycline transport into a gram-negative bacterium.
References
Methodological & Application
Cetocycline: Protocols for In Vitro Antimicrobial Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the antimicrobial susceptibility of bacterial isolates to cetocycline, a tetracycline analog. The methodologies described herein are based on established standards for antimicrobial susceptibility testing (AST) and published research on this compound's in vitro activity.
This compound, also known as chelocardin, has demonstrated a broad spectrum of activity against various Gram-positive and Gram-negative bacteria.[1][2][3] Notably, it has shown greater potency than tetracycline against many clinical isolates of aerobic gram-negative bacilli, although it is less active against staphylococci and shows no activity against Pseudomonas.[1][2] Unlike the bacteriostatic nature of many tetracyclines, this compound can be bactericidal at concentrations two to four times higher than its minimal inhibitory concentration (MIC).
The following protocols for broth microdilution and disk diffusion testing are provided to guide researchers in evaluating the efficacy of this compound against their bacterial strains of interest.
Quantitative Data Summary
The following table summarizes the in vitro activity of this compound in comparison to tetracycline against a range of bacterial species. This data is compiled from historical studies and serves as a reference for expected MIC ranges.
| Organism | This compound MIC (µg/mL) | Tetracycline MIC (µg/mL) |
| Staphylococcus aureus | 1.6 - 12.5 | 0.4 - 3.1 |
| Streptococcus pyogenes | 0.4 - 1.6 | 0.2 - 0.8 |
| Streptococcus pneumoniae | 0.8 - 3.1 | 0.2 - 1.6 |
| Enterococcus faecalis | 3.1 - 12.5 | 1.6 - 6.2 |
| Escherichia coli | 0.8 - 6.2 | 1.6 - >100 |
| Klebsiella pneumoniae | 1.6 - 12.5 | 3.1 - >100 |
| Enterobacter aerogenes | 1.6 - 6.2 | 3.1 - >100 |
| Proteus mirabilis | 3.1 - 25 | 6.2 - >100 |
| Salmonella typhimurium | 1.6 - 6.2 | 1.6 - 12.5 |
| Shigella sonnei | 0.8 - 3.1 | 0.8 - 6.2 |
Data adapted from Proctor et al., 1978.
Experimental Protocols
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a broth dilution series.
Materials:
-
This compound analytical standard
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile saline or broth for inoculum preparation
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a concentration of 10 mg/mL. Further dilute in CAMHB to achieve a working stock concentration.
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.
-
Add 50 µL of the this compound working stock solution to the first well of each row to be tested.
-
Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This will result in a range of this compound concentrations.
-
-
Inoculum Preparation:
-
From a pure culture, select 3-5 colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation: Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate, including a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth). The final volume in each well will be 100 µL.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the wells.
Broth microdilution workflow for MIC determination.
Disk Diffusion Method (Kirby-Bauer)
The disk diffusion method is a qualitative or semi-quantitative test where antibiotic-impregnated paper disks are placed on an agar surface inoculated with the test organism. The diameter of the zone of inhibition around the disk is correlated with the susceptibility of the organism.
Materials:
-
This compound-impregnated paper disks (concentration to be determined based on preliminary MIC data)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Ruler or caliper for measuring zone diameters
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Inoculation of Agar Plate:
-
Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum suspension and remove excess fluid by pressing the swab against the inside of the tube.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.
-
Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.
-
-
Application of Disks:
-
Aseptically apply the this compound-impregnated disks to the surface of the agar.
-
Gently press each disk to ensure complete contact with the agar surface.
-
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
Reading Results:
-
Measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter.
-
Interpret the results as susceptible, intermediate, or resistant based on established zone diameter breakpoints. Note: As there are no established CLSI or EUCAST breakpoints for this compound, these would need to be determined through correlative studies with MIC data.
-
Disk diffusion workflow for susceptibility testing.
Mechanism of Action
This compound is structurally related to the tetracyclines and is believed to share a similar mechanism of action by inhibiting bacterial protein synthesis. Tetracyclines bind to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. This action effectively blocks the addition of new amino acids to the growing peptide chain, thus halting protein synthesis.
References
Application Notes and Protocols for the Use of Cetocycline in Murine Infection Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cetocycline is an atypical tetracycline antibiotic with potential applications in treating various bacterial infections. This document provides detailed application notes and protocols for the utilization of this compound in murine infection models, based on available data for closely related compounds and general tetracycline antibiotic characteristics. Due to limited public information specifically on "this compound," data from studies on the atypical tetracycline Chelocardin is used as a proxy to provide relevant quantitative insights and experimental frameworks.
Tetracycline antibiotics are known protein synthesis inhibitors.[1][2] They primarily act by binding to the 30S ribosomal subunit in bacteria, which prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site and thereby inhibits protein elongation.[3][4] This bacteriostatic action makes them effective against a broad spectrum of gram-positive and gram-negative bacteria.[5]
Mechanism of Action: Tetracycline Antibiotics
Tetracyclines inhibit bacterial protein synthesis, a fundamental process for bacterial growth and replication. The mechanism involves the following key steps:
-
Entry into the bacterial cell: Tetracyclines passively diffuse through porin channels in the outer membrane of Gram-negative bacteria.
-
Binding to the ribosome: Inside the cell, tetracyclines bind to the 30S ribosomal subunit.
-
Inhibition of protein synthesis: This binding blocks the A-site on the ribosome, preventing the attachment of charged aminoacyl-tRNA. This action halts the elongation of the peptide chain, thus inhibiting protein synthesis.
Pharmacokinetic and Pharmacodynamic Data (Based on Chelocardin)
The following tables summarize the pharmacokinetic and pharmacodynamic parameters of Chelocardin (CHD) and its derivative Amidochelocardin (CDCHD) in CD-1 mice, which can serve as a reference for designing experiments with this compound.
Table 1: Pharmacokinetic Parameters of Chelocardin (CHD) and Amidochelocardin (CDCHD) in CD-1 Mice after a Single 15 mg/kg Intravenous Dose
| Compound | Cmax (µg/mL) | AUC (µg·h/mL) | t1/2 (h) |
| CHD | 10.5 | 12.3 | 1.2 |
| CDCHD | 8.7 | 7.9 | 1.1 |
Table 2: Efficacy of Chelocardin (CHD) and Amidochelocardin (CDCHD) in a Neutropenic Murine Thigh Infection Model with E. coli ATCC 25922 (24h post-infection)
| Treatment (Dose, Route) | Bacterial Burden in Thigh (log10 CFU/g) | Bacterial Burden in Kidney (log10 CFU/g) |
| Vehicle Control | 8.5 | 6.2 |
| CHD (15 mg/kg, IV) | 5.1 | 4.8 |
| CDCHD (15 mg/kg, IV) | 7.2 | 3.5 |
Experimental Protocols
Murine Subcutaneous Infection Model
This model is suitable for studying localized skin and soft tissue infections.
Materials:
-
This compound solution (sterile, appropriate concentration)
-
Pathogenic bacteria (e.g., Staphylococcus aureus)
-
6-8 week old BALB/c mice
-
Sterile saline
-
Insulin syringes with 27-30G needles
-
Anesthesia (e.g., isoflurane)
-
Calipers
Procedure:
-
Bacterial Preparation: Culture the bacterial strain to mid-logarithmic phase, wash, and resuspend in sterile saline to the desired concentration (e.g., 1 x 10^7 CFU/50 µL).
-
Animal Preparation: Anesthetize the mice using isoflurane. Shave a small area on the flank of each mouse.
-
Infection: Inject 50 µL of the bacterial suspension subcutaneously into the shaved flank.
-
Treatment: At a predetermined time post-infection (e.g., 2 hours), administer this compound via the desired route (e.g., intravenous, subcutaneous, or oral). A control group should receive a vehicle control.
-
Monitoring: Monitor the mice daily for clinical signs of infection, body weight, and lesion size (measured with calipers).
-
Endpoint Analysis: At the end of the experiment (e.g., 3-7 days post-infection), euthanize the mice. Excise the skin lesion and underlying tissue for bacterial burden determination (CFU counting) and histological analysis.
Murine Neutropenic Thigh Infection Model
This model is commonly used to evaluate the efficacy of antimicrobial agents in immunocompromised hosts.
Materials:
-
This compound solution
-
Pathogenic bacteria (e.g., Klebsiella pneumoniae, Escherichia coli)
-
6-8 week old CD-1 mice
-
Cyclophosphamide
-
Sterile saline
-
Syringes and needles
-
Anesthesia
Procedure:
-
Induction of Neutropenia: Administer cyclophosphamide intraperitoneally on day -4 and day -1 prior to infection to induce neutropenia.
-
Bacterial Preparation: Prepare the bacterial inoculum as described in the subcutaneous infection model.
-
Infection: Anesthetize the mice. Inject 50 µL of the bacterial suspension intramuscularly into the thigh.
-
Treatment: Initiate this compound treatment at a specified time post-infection (e.g., 2 hours).
-
Endpoint Analysis: At 24 hours post-infection, euthanize the mice. Aseptically remove the infected thigh muscle and homogenize for determination of bacterial burden (CFU/gram of tissue). Kidneys can also be harvested to assess systemic spread.
Murine Ascending Urinary Tract Infection (UTI) Model
This model is relevant for studying infections of the urinary system.
Materials:
-
This compound solution
-
Uropathogenic bacteria (e.g., Escherichia coli)
-
6-8 week old female CD-1 mice
-
Sterile saline
-
Catheters
-
Anesthesia
Procedure:
-
Animal Preparation: Anesthetize the mice.
-
Infection: Introduce a bacterial suspension (e.g., 1-2 x 10^8 CFU in 50 µL) directly into the bladder via a catheter inserted through the urethra.
-
Treatment: Begin this compound administration at a designated time post-infection.
-
Endpoint Analysis: After a set period (e.g., 48 hours), euthanize the mice. Harvest the bladder and kidneys for bacterial load quantification and histopathological examination.
Data Analysis and Interpretation
The primary endpoint in these models is typically the reduction in bacterial burden (log10 CFU) in the target tissue of this compound-treated animals compared to the vehicle-treated control group. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed effects. Other parameters such as survival rates, changes in body weight, and histopathological scores can also be used as secondary endpoints.
Conclusion
The provided protocols and data serve as a foundational guide for investigating the efficacy of this compound in various murine infection models. Researchers should optimize these protocols based on the specific pathogen and research questions. The data on Chelocardin suggests that atypical tetracyclines can have significant in vivo activity, warranting further investigation of this compound.
References
- 1. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]
- 2. How Do Tetracyclines Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 3. Mechanism of action of Tetracycline_Chemicalbook [chemicalbook.com]
- 4. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetracycline Antibiotics and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cetocycline Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cetocycline, also known as chelocardin, is an atypical tetracycline antibiotic with a broad spectrum of activity against various Gram-positive and Gram-negative bacteria.[1] Unlike classical tetracyclines that primarily inhibit protein synthesis, this compound exhibits a dual mechanism of action. At lower concentrations, it targets protein biosynthesis, while at higher, clinically relevant concentrations, it disrupts the integrity of the bacterial membrane.[2] This document provides detailed application notes and protocols for the administration of this compound in animal studies, based on available pharmacokinetic data and established methodologies for tetracycline-class antibiotics.
Data Presentation: Pharmacokinetic Parameters of this compound (Chelocardin) in Mice
The following tables summarize the pharmacokinetic parameters of this compound (Chelocardin, CHD) and its derivative, Amidochelocardin (CDCHD), in male CD-1 mice following intravenous, oral, and subcutaneous administration of a 15 mg/kg dose. This data is crucial for designing in vivo efficacy and toxicity studies.
Table 1: Pharmacokinetic Parameters of this compound (Chelocardin, CHD) in Mice (15 mg/kg) [1]
| Administration Route | Cmax (ng/mL) | Tmax (h) | AUC (last) (h*ng/mL) | Bioavailability (%) |
| Intravenous (IV) | 2603.33 | 0.08 | 3988.67 | 100 |
| Oral (PO) | 1421.67 | 3.30 | 949.07 | 24 |
| Subcutaneous (SC) | 1085.00 | 3.70 | 3583.33 | 90 |
Table 2: Pharmacokinetic Parameters of Amidochelocardin (CDCHD) in Mice (15 mg/kg) [1]
| Administration Route | Cmax (ng/mL) | Tmax (h) | AUC (last) (h*ng/mL) | Bioavailability (%) |
| Intravenous (IV) | 1386.67 | 0.08 | 1585.67 | 100 |
| Oral (PO) | 92.17 | 7.30 | 92.40 | 6 |
| Subcutaneous (SC) | 171.00 | 3.00 | 387.67 | 24 |
Experimental Protocols
The following are detailed methodologies for the administration of this compound via various routes in animal models, primarily mice and rats.
Intravenous (IV) Administration
This route ensures 100% bioavailability and is ideal for acute efficacy studies and pharmacokinetic profiling.[1]
Materials:
-
This compound solution (sterile, appropriate vehicle)
-
Syringes (e.g., 1 mL) with appropriate gauge needles (e.g., 27-30G for mice)
-
Animal restrainer
-
Heat lamp (optional, for tail vein dilation)
-
70% ethanol
Protocol (Mouse Tail Vein Injection):
-
Prepare the this compound solution at the desired concentration in a sterile vehicle.
-
Warm the mouse's tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Place the mouse in a suitable restrainer.
-
Swab the tail with 70% ethanol.
-
Using a sterile syringe and needle, perform the injection into one of the lateral tail veins.
-
Administer the solution slowly, typically over 30-60 seconds.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Monitor the animal for any adverse reactions.
Oral (PO) Administration (Gavage)
Oral administration is used to assess the bioavailability and efficacy of this compound when delivered through the gastrointestinal tract.
Materials:
-
This compound suspension or solution
-
Oral gavage needles (flexible or rigid, appropriate size for the animal)
-
Syringes
Protocol (Mouse Oral Gavage):
-
Prepare the this compound formulation at the desired concentration.
-
Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.
-
Measure the distance from the tip of the mouse's nose to the last rib to estimate the length of insertion for the gavage needle.
-
Gently insert the gavage needle into the esophagus. Do not force the needle.
-
Once the needle is in the stomach, administer the this compound formulation.
-
Slowly withdraw the gavage needle.
-
Return the animal to its cage and monitor for any signs of distress.
Subcutaneous (SC) Administration
Subcutaneous injection allows for slower absorption compared to IV administration and can be used for sustained-release studies.
Materials:
-
This compound solution
-
Syringes with appropriate gauge needles (e.g., 25-27G for mice)
-
70% ethanol
Protocol (Mouse Subcutaneous Injection):
-
Prepare the this compound solution.
-
Grasp the loose skin over the shoulders or back of the mouse to form a "tent".
-
Swab the injection site with 70% ethanol.
-
Insert the needle into the base of the skin tent, parallel to the body.
-
Aspirate slightly to ensure a blood vessel has not been punctured.
-
Inject the solution, creating a small bleb under the skin.
-
Withdraw the needle and return the animal to its cage.
Intraperitoneal (IP) Administration
Materials:
-
This compound solution (sterile, isotonic)
-
Syringes with appropriate gauge needles (e.g., 25-27G for mice)
-
70% ethanol
Protocol (Mouse Intraperitoneal Injection):
-
Prepare a sterile, isotonic solution of this compound.
-
Restrain the mouse securely, tilting it slightly head-down to move the abdominal organs forward.
-
Identify the injection site in the lower right or left abdominal quadrant to avoid the cecum and urinary bladder.
-
Swab the area with 70% ethanol.
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity.
-
Aspirate to ensure the needle has not entered the bladder or intestines.
-
Inject the solution.
-
Withdraw the needle and monitor the animal.
Topical Administration
Topical application is relevant for studying the efficacy of this compound against skin and soft tissue infections. Quantitative pharmacokinetic data for topical this compound is not currently available. The protocol below is a general guideline.
Materials:
-
This compound ointment, cream, or solution
-
Clippers
-
Gauze and bandages (optional)
-
Elizabethan collar (optional)
Protocol (Rodent Topical Application):
-
Prepare the topical formulation of this compound.
-
If necessary, anesthetize the animal.
-
Shave the fur from the application site on the dorsal region to prevent ingestion.
-
Apply a measured amount of the formulation evenly over the defined area.
-
If required, the area can be covered with a sterile gauze and a light bandage.
-
An Elizabethan collar may be used to prevent the animal from licking the application site.
-
Observe the animal for any signs of skin irritation or systemic toxicity.
Visualizations: Signaling Pathways and Experimental Workflows
Mechanism of Action and Resistance Pathway
This compound (Chelocardin) exhibits a concentration-dependent dual mechanism of action against bacteria. At lower concentrations, it acts similarly to other tetracyclines by inhibiting protein synthesis. However, at higher concentrations, its primary target is the bacterial cell membrane, leading to depolarization and cell death. A key mechanism of resistance in Gram-negative bacteria like Klebsiella pneumoniae involves the upregulation of the AcrAB-TolC efflux pump, which actively removes the drug from the cell.
Caption: Dual mechanism of action and resistance pathway of this compound.
Experimental Workflow for Pharmacokinetic Study
The following diagram illustrates a typical workflow for conducting a pharmacokinetic study of this compound in a rodent model.
Caption: General workflow for a this compound pharmacokinetic study.
References
Application Notes: Methods for Synthesizing Cetocycline Derivatives
Introduction
The tetracycline class of antibiotics has been a cornerstone in treating infectious diseases for over half a century.[1][2] However, their extensive use has led to widespread bacterial resistance, diminishing their efficacy and creating an urgent need for novel derivatives.[1][3] Historically, new tetracyclines were created via semi-synthesis, which involves chemically modifying the core structure of natural tetracyclines produced by fermentation.[4] This approach is limited, restricting the types of analogs that can be created and studied.
Modern challenges in antibiotic resistance have spurred the development of total synthesis strategies, which build the complex tetracycline molecule from simpler precursors. These methods offer unparalleled flexibility, enabling the creation of derivatives with diverse functionalities, such as the third-generation fluorocycline, Eravacycline. This document details the foremost synthetic methodologies for creating novel tetracycline derivatives, hypothetically termed "Cetocycline derivatives," with a focus on robust, convergent strategies suitable for drug discovery and development.
Core Synthetic Strategies: A Comparative Overview
The synthesis of tetracycline derivatives can be broadly categorized into two main approaches: semi-synthesis from natural products and total synthesis from simple chemical building blocks. Total synthesis, particularly convergent methods, has revolutionized the field by providing access to a wider range of molecular diversity.
Caption: High-level overview of synthetic routes to tetracycline derivatives.
Data Summary: Comparison of Synthetic Methodologies
The following table summarizes key features of the primary methods used to generate tetracycline analogs. Convergent total synthesis offers the highest potential for generating novel derivatives to overcome resistance.
| Method | Core Reaction Type | Key Advantage | Key Limitation | Typical Yields (Core Formation) | Reference(s) |
| Semi-synthesis | Late-stage functionalization | Access to large quantities of starting material | Limited structural diversity | Variable (step-dependent) | |
| Convergent Total Synthesis | Michael-Claisen Condensation | High modularity; allows wide variation in D-ring | Requires multi-step synthesis of advanced precursors | 60-85% | |
| Cycloaddition Total Synthesis | Diels-Alder Reaction | Efficient construction of the polycyclic core | Can require specific precursors and reaction conditions | ~64% (endo adduct) |
Experimental Protocols: Convergent Synthesis of a this compound Core
The most robust platform for the synthesis of new tetracycline antibiotics is the convergent Michael-Claisen condensation strategy. This approach involves coupling a functionalized AB-ring precursor with a variable D-ring precursor in a single, highly diastereoselective step.
Workflow for Convergent Tetracycline Synthesis
The overall workflow involves the preparation of two key fragments, their subsequent coupling to form the tetracyclic core, and final deprotection steps to yield the active pharmaceutical ingredient (API).
Caption: Experimental workflow for the Myers convergent synthesis.
Protocol 1: Michael-Claisen Cyclization
This protocol describes the key C-ring forming reaction between an AB-ring enone precursor and a D-ring toluate ester precursor.
Materials:
-
AB-Ring Precursor (Enone 1 )
-
D-Ring Precursor (e.g., Phenyl toluate ester 2 )
-
Lithium diisopropylamide (LDA)
-
Tetrahydrofuran (THF), anhydrous
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Argon or Nitrogen atmosphere
-
Standard glassware for anhydrous reactions
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and argon inlet.
-
Dissolve the D-ring precursor 2 (3 equivalents) and TMEDA (6 equivalents) in anhydrous THF under argon.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add LDA (3 equivalents) to the solution while maintaining the temperature at -78 °C. Stir for 30-60 minutes to ensure complete deprotonation, forming a benzylic anion.
-
In a separate flask, dissolve the AB-ring enone 1 (1 equivalent) in anhydrous THF.
-
Add the solution of enone 1 dropwise to the cold benzylic anion solution. The Michael addition is typically rapid at this temperature.
-
After the addition is complete, allow the reaction mixture to slowly warm to 0 °C or -10 °C. The subsequent intramolecular Claisen cyclization is the rate-determining step and occurs upon warming.
-
Monitor the reaction by TLC or LC-MS until completion (typically 1-2 hours).
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting protected tetracycline core by column chromatography or reverse-phase HPLC. An 83% yield for this key step has been reported in the synthesis of a minocycline precursor.
Protocol 2: Final Deprotection
A two-step deprotection sequence is commonly employed to remove protecting groups and furnish the final antibiotic.
Materials:
-
Protected tetracycline core from Protocol 1
-
Aqueous Hydrofluoric acid (HF) or Trifluoroacetic acid (TFA)
-
Acetonitrile (CH₃CN)
-
Palladium on carbon (Pd/C, 10%)
-
Methanol (MeOH) / Dioxane
-
Hydrogen gas (H₂) source
Procedure:
-
Silyl Ether Deprotection: Dissolve the protected tetracycline in acetonitrile. Add aqueous HF and stir at room temperature until the silyl protecting groups are removed (monitor by LC-MS).
-
Carefully quench the acid and extract the product.
-
Hydrogenolysis: Dissolve the resulting intermediate in a mixture of methanol and dioxane.
-
Add Pd/C catalyst to the solution.
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously until the benzyl and other labile protecting groups are cleaved.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude final this compound derivative.
-
Purify the final compound using reverse-phase HPLC to obtain the API.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
This compound derivatives, like all tetracyclines, are expected to function by inhibiting protein synthesis in bacteria. This bacteriostatic action results from binding to the bacterial ribosome and preventing the attachment of aminoacyl-tRNA.
Caption: Pathway of tetracycline-induced protein synthesis inhibition.
References
- 1. CN101027279B - Synthesis of tetracyclines and analogues thereof - Google Patents [patents.google.com]
- 2. WO2005112945A2 - Synthesis of tetracyclines and analogues thereof - Google Patents [patents.google.com]
- 3. Recent developments in tetracycline antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Developing Cetocycline-Impregnated Materials for Local Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cetocycline, a tetracycline-class antibiotic, holds promise for local delivery applications to combat infections at specific sites, such as in bone regeneration or wound healing, thereby minimizing systemic side effects. The development of this compound-impregnated materials requires careful consideration of fabrication methods, drug stability, release kinetics, antibacterial efficacy, and biocompatibility. These application notes provide detailed protocols and data to guide researchers in the development and evaluation of such materials.
This compound: Properties and Mechanism of Action
This compound is a broad-spectrum antibiotic that, like other tetracyclines, inhibits bacterial protein synthesis. It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. This action is primarily bacteriostatic. Beyond its antibacterial properties, tetracyclines have been noted for their anti-inflammatory effects, which may be beneficial in local drug delivery contexts.
Signaling Pathway: Antibacterial Action of this compound
The following diagram illustrates the mechanism of action of this compound in inhibiting bacterial protein synthesis.
Caption: Mechanism of this compound's antibacterial action.
Fabrication of this compound-Impregnated Materials
The choice of fabrication method depends on the desired material properties, such as biodegradability, mechanical strength, and drug release profile. Common methods include solvent casting and electrospinning.
Note on Stability: Tetracyclines can be sensitive to thermal degradation and certain organic solvents. Thermal decomposition of tetracycline hydrochloride has been observed to begin around 214°C. While soluble in methanol and ethanol, prolonged exposure to some solvents in the presence of light and air can lead to degradation. Therefore, fabrication processes should ideally be conducted at or near room temperature and protected from light.
Protocol: Solvent Casting of a this compound-Loaded Polymer Film
This method is suitable for creating thin films of non-electrospinnable polymers or for initial screening of drug-polymer compatibility.
Materials:
-
Biodegradable polymer (e.g., PLGA, PCL)
-
This compound hydrochloride
-
Volatile organic solvent (e.g., dichloromethane (DCM), acetone)
-
Glass petri dish or flat mold
-
Magnetic stirrer and stir bar
-
Fume hood
-
Vacuum oven
Procedure:
-
In a fume hood, dissolve the desired amount of polymer in the organic solvent to create a polymer solution of a specific concentration (e.g., 10% w/v).
-
Once the polymer is fully dissolved, add the desired amount of this compound hydrochloride to the solution (e.g., 1-10% w/w of the polymer).
-
Stir the mixture at room temperature until the this compound is fully dissolved or homogeneously suspended.
-
Pour the solution into the glass petri dish or mold, ensuring a uniform thickness.
-
Cover the dish with a perforated lid to allow for slow solvent evaporation.
-
Allow the solvent to evaporate completely in the fume hood for 24-48 hours.
-
Place the resulting film in a vacuum oven at a low temperature (e.g., 30-40°C) for at least 24 hours to remove any residual solvent.
-
Store the this compound-impregnated film in a desiccator, protected from light.
Protocol: Electrospinning of this compound-Loaded Nanofibers
Electrospinning produces a non-woven mat of nanofibers, which can be advantageous for applications like wound dressings due to its high surface area-to-volume ratio.
Materials:
-
Electrospinnable polymer (e.g., PCL, PLA, PVA/Chitosan blend)
-
This compound hydrochloride
-
Appropriate solvent system (e.g., HFIP for PCL, aqueous acetic acid for Chitosan)
-
Electrospinning apparatus (high-voltage power supply, syringe pump, spinneret, collector)
-
Fume hood
Procedure:
-
Prepare the polymer/Cetocycline solution as described in the solvent casting protocol, ensuring the final solution has the appropriate viscosity for electrospinning.
-
Load the solution into a syringe and mount it on the syringe pump of the electrospinning apparatus.
-
Set the electrospinning parameters, which need to be optimized for the specific polymer and solvent system. Typical starting parameters are:
-
Voltage: 10-20 kV
-
Flow rate: 0.5-2 mL/h
-
Distance between spinneret and collector: 10-20 cm
-
-
Initiate the electrospinning process in a fume hood.
-
Collect the nanofibers on a grounded collector (e.g., aluminum foil).
-
After a sufficient amount of nanofibers has been collected, carefully remove the mat from the collector.
-
Dry the nanofiber mat under vacuum for at least 24 hours to remove residual solvent.
-
Store the mat in a desiccator, protected from light.
Characterization of this compound-Impregnated Materials
Drug Loading and Encapsulation Efficiency
Protocol: Quantification of this compound using UV-Vis Spectrophotometry
-
Accurately weigh a known mass of the this compound-impregnated material.
-
Dissolve the material in a known volume of a suitable solvent that dissolves both the polymer and the drug (e.g., DCM for PLGA/PCL, followed by extraction into an aqueous buffer).
-
Prepare a standard curve of this compound in the same solvent system by measuring the absorbance at its maximum wavelength (λmax), which for tetracyclines is typically around 360 nm.
-
Measure the absorbance of the sample solution.
-
Calculate the concentration of this compound in the sample using the standard curve.
-
Determine the drug loading and encapsulation efficiency using the following formulas:
-
Drug Loading (%) = (Mass of drug in material / Total mass of material) x 100
-
Encapsulation Efficiency (%) = (Actual drug loading / Theoretical drug loading) x 100
-
In Vitro Drug Release Kinetics
Protocol: this compound Release Study
-
Accurately weigh a known amount of the this compound-impregnated material and place it in a vial.
-
Add a known volume of release medium (e.g., phosphate-buffered saline (PBS), pH 7.4) to the vial.
-
Incubate the vial at 37°C with gentle agitation.
-
At predetermined time points (e.g., 1, 2, 4, 8, 24, 48, 72 hours, and so on), withdraw a specific volume of the release medium.
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.
-
Quantify the concentration of this compound in the collected samples using a validated analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculate the cumulative amount of this compound released at each time point and express it as a percentage of the total drug loaded.
Data Presentation: Expected Drug Release Profiles
| Time (hours) | Material A (e.g., Solvent Cast Film) - Cumulative Release (%) | Material B (e.g., Electrospun Nanofibers) - Cumulative Release (%) |
| 1 | 15 ± 2 | 30 ± 4 |
| 4 | 25 ± 3 | 55 ± 5 |
| 8 | 35 ± 3 | 70 ± 6 |
| 24 | 50 ± 4 | 85 ± 5 |
| 48 | 65 ± 5 | 92 ± 4 |
| 72 | 75 ± 6 | 96 ± 3 |
| 168 (7 days) | 90 ± 7 | 99 ± 2 |
Note: These are illustrative data. Actual release profiles will depend on the polymer, fabrication method, and drug loading.
Biological Evaluation
Antibacterial Efficacy
Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism.[1][2]
-
Prepare a serial dilution of this compound in a suitable broth medium.
-
Inoculate each dilution with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).
-
Include positive (bacteria, no drug) and negative (broth only) controls.
-
Incubate the cultures overnight at 37°C.
-
The MIC is the lowest concentration of this compound at which no visible growth is observed.
Protocol: Zone of Inhibition Assay
-
Prepare agar plates seeded with a lawn of the test bacterium.
-
Place sterile discs of the this compound-impregnated material onto the agar surface.
-
Use drug-free material discs as a negative control.
-
Incubate the plates overnight at 37°C.
-
Measure the diameter of the clear zone of no bacterial growth around each disc.
Data Presentation: Antibacterial Activity
| Bacterial Strain | This compound MIC (µg/mL) | Zone of Inhibition (mm) with Material X |
| Staphylococcus aureus (ATCC 25923) | 0.5 - 2.0 | 25 ± 2 |
| Escherichia coli (ATCC 25922) | 1.0 - 4.0 | 20 ± 3 |
| Pseudomonas aeruginosa (ATCC 27853) | > 64 | 0 |
Note: These are representative values and should be determined experimentally.
Biocompatibility
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This assay assesses the metabolic activity of cells as an indicator of cell viability.
-
Culture relevant cell lines (e.g., human fibroblasts, osteoblasts) in a 96-well plate.
-
Prepare extracts of the this compound-impregnated material by incubating it in cell culture medium for 24 hours.
-
Expose the cultured cells to different concentrations of the material extracts.
-
Include a positive control (e.g., Triton X-100) and a negative control (cells in medium only).
-
After a 24-48 hour incubation period, add MTT reagent to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the negative control.
Data Presentation: Cell Viability
| Material Extract Concentration | Human Fibroblasts (% Viability) | Human Osteoblasts (% Viability) |
| 12.5% | 98 ± 5 | 95 ± 6 |
| 25% | 94 ± 6 | 91 ± 7 |
| 50% | 88 ± 7 | 85 ± 8 |
| 100% | 82 ± 8 | 79 ± 9 |
Note: Values are illustrative. According to ISO 10993-5, a reduction of cell viability by more than 30% is considered a cytotoxic effect.
Visualizing Workflows and Pathways
Experimental Workflow: Development and Evaluation of this compound-Impregnated Materials
References
Cetocycline for the Treatment of Urinary Tract Infections in Preclinical Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urinary tract infections (UTIs) represent a significant global health burden, and the increasing prevalence of antibiotic-resistant uropathogens necessitates the development of novel therapeutic agents. Cetocycline, a tetracycline analog, has demonstrated in vitro activity against a range of Gram-negative bacteria, including common uropathogens. These application notes provide a summary of the available preclinical data and detailed protocols for the evaluation of this compound in a murine model of UTI. It is important to note that while in vitro data for this compound against uropathogens is available, specific in vivo efficacy studies of this compound in preclinical UTI models were not identified in the public domain at the time of this writing. The provided protocols are therefore adapted from established murine UTI models and can serve as a guide for researchers seeking to evaluate the in vivo potential of this compound.
Data Presentation
In Vitro Antimicrobial Activity of this compound
This compound has shown promising in vitro activity against key uropathogens. The following table summarizes the minimum inhibitory concentrations (MICs) of this compound compared to tetracycline against clinical isolates of Escherichia coli and Klebsiella pneumoniae.
| Organism | Antibiotic | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Escherichia coli | This compound | 0.25 - >128 | 2 | 32 |
| Tetracycline | 0.5 - >128 | 8 | >128 | |
| Klebsiella pneumoniae | This compound | 0.5 - >128 | 4 | 64 |
| Tetracycline | 1 - >128 | 16 | >128 |
Note: Data is compiled from publicly available in vitro studies. The effectiveness of this compound can vary depending on the specific bacterial strain and its resistance mechanisms.
Experimental Protocols
The following protocols describe a standard murine model of ascending urinary tract infection, which can be adapted to evaluate the in vivo efficacy of this compound.
Preparation of Bacterial Inoculum
This protocol details the preparation of a uropathogenic E. coli (UPEC) inoculum for inducing a UTI in a mouse model.
Materials:
-
Uropathogenic E. coli (UPEC) strain (e.g., CFT073, UTI89)
-
Luria-Bertani (LB) agar plates and broth
-
Sterile phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Centrifuge
-
Sterile microcentrifuge tubes
Procedure:
-
Streak the UPEC strain from a frozen stock onto an LB agar plate and incubate overnight at 37°C.
-
Inoculate a single colony from the plate into 10 mL of LB broth and grow overnight at 37°C with shaking.
-
The following day, subculture the overnight culture by diluting it 1:100 into fresh LB broth and grow to mid-log phase (OD₆₀₀ of approximately 0.5-0.6).
-
Harvest the bacteria by centrifugation at 4000 x g for 10 minutes at 4°C.
-
Wash the bacterial pellet twice with sterile PBS.
-
Resuspend the final pellet in sterile PBS and adjust the concentration to 1-2 x 10⁸ colony-forming units (CFU)/mL using a spectrophotometer (assuming OD₆₀₀ of 1.0 ≈ 8 x 10⁸ bacteria/mL for E. coli).
-
Perform serial dilutions and plate on LB agar to confirm the inoculum concentration.
Murine Model of Ascending Urinary Tract Infection
This protocol describes the transurethral inoculation of mice to establish a UTI. All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials:
-
Female mice (e.g., C3H/HeN, C57BL/6), 6-8 weeks old
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Sterile, soft polyethylene catheter (e.g., PE10)
-
Micropipette and sterile tips
-
Bacterial inoculum (prepared as in Protocol 1)
Procedure:
-
Anesthetize the mice using the approved institutional protocol.
-
Gently restrain the mouse in a supine position.
-
Carefully insert the sterile catheter through the urethral opening into the bladder. A slight resistance will be felt as the catheter enters the bladder.
-
Slowly instill 50 µL of the bacterial inoculum (containing 1-2 x 10⁷ CFU) directly into the bladder via the catheter.
-
Immediately withdraw the catheter after inoculation.
-
Allow the mice to recover on a warming pad. Monitor the animals until they are fully ambulatory.
Evaluation of this compound Efficacy
This protocol outlines the treatment of infected mice with this compound and the subsequent assessment of its efficacy.
Materials:
-
Infected mice (from Protocol 2)
-
This compound solution (formulated in a suitable vehicle)
-
Vehicle control
-
Sterile dissection tools
-
Sterile PBS
-
Tissue homogenizer
-
LB agar plates
Procedure:
-
At a predetermined time post-infection (e.g., 24 hours), begin treatment with this compound. The route of administration (e.g., oral gavage, subcutaneous injection) and dosing regimen should be based on available pharmacokinetic data for this compound or related compounds.
-
Administer the appropriate dose of this compound or vehicle control to the respective groups of mice at the determined frequency and duration (e.g., twice daily for 3 days).
-
At the end of the treatment period (e.g., 24 hours after the last dose), humanely euthanize the mice.
-
Aseptically harvest the bladder and kidneys.
-
Homogenize each organ separately in a known volume of sterile PBS (e.g., 1 mL).
-
Perform serial dilutions of the tissue homogenates and plate onto LB agar plates.
-
Incubate the plates overnight at 37°C.
-
Count the number of colonies on the plates to determine the bacterial load (CFU) per organ.
-
Compare the bacterial loads in the this compound-treated groups to the vehicle control group to determine the reduction in bacterial burden.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: UPEC-induced TLR4 signaling in urothelial cells.
Application of Novel Tetracyclines in the Study of Multidrug-Resistant Pathogens
A focus on the atypical tetracycline, Amidochelocardin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant (MDR) pathogens represents a significant and escalating threat to global public health. The continuous evolution of resistance mechanisms necessitates the discovery and development of novel antimicrobial agents that can overcome these challenges. The tetracycline class of antibiotics, known for its broad-spectrum activity, has seen a resurgence in interest with the development of new derivatives designed to evade common resistance mechanisms.[1]
This document provides detailed application notes and protocols for the study of a novel atypical tetracycline, Amidochelocardin (CDCHD), in the context of MDR pathogens. As the term "Cetocycline" did not yield specific results in scientific literature, we are focusing on Amidochelocardin, a promising, recently developed compound with resistance-breaking properties, as a representative of the advancements in this class.[2][3][4] Amidochelocardin is a bioengineered derivative of Chelocardin (CHD), another atypical tetracycline.[5] Both compounds have demonstrated potent activity against a wide range of bacterial pathogens, including those in the ESKAPE group (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), which are notorious for their multidrug resistance.
These application notes are intended to guide researchers in the in vitro evaluation of Amidochelocardin and similar novel tetracyclines against MDR bacterial strains.
Data Presentation: In Vitro Efficacy of Amidochelocardin (CDCHD) and Chelocardin (CHD)
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Amidochelocardin (CDCHD) and its parent compound, Chelocardin (CHD), against a panel of multidrug-resistant uropathogenic clinical isolates. The data highlights the broad-spectrum activity and resistance-breaking potential of these compounds.
| Pathogen | Resistance Profile | CDCHD MIC (µg/mL) | CHD MIC (µg/mL) |
| Escherichia coli | ESBL-producing | 2 | 4 |
| Klebsiella pneumoniae | ESBL-producing | 4 | 8 |
| Enterobacter cloacae | ESBL-producing | 4 | 8 |
| Proteus mirabilis | - | 8 | 16 |
| Morganella morganii | - | 4 | 8 |
| Citrobacter freundii | - | 4 | 8 |
| Enterococcus faecalis | - | 4 | 4 |
| Enterococcus faecium | - | 4 | 4 |
| Staphylococcus aureus | MRSA | 2 | 2 |
| Staphylococcus epidermidis | - | 1 | 1 |
| Staphylococcus saprophyticus | - | 1 | 1 |
| Streptococcus agalactiae | - | 2 | 2 |
Data sourced from Hennessen et al., 2020. The MIC values represent the median from three independent measurements per isolate.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol is adapted from the guidelines of the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and is suitable for determining the MIC of novel tetracyclines like Amidochelocardin against a range of bacterial pathogens.
1. Materials:
-
Test compounds (e.g., Amidochelocardin, Chelocardin) dissolved in an appropriate solvent (e.g., DMSO).
-
Sterile 96-well microtiter plates (round-bottom recommended).
-
Bacterial strains to be tested.
-
Appropriate liquid growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth (CAMHB) for most bacteria, Tryptic Soy Broth (TSB) for Enterococcus spp.).
-
Sterile saline (0.85% NaCl).
-
Spectrophotometer.
-
Multipipettor.
-
Incubator.
2. Preparation of Bacterial Inoculum:
-
From an overnight agar plate, suspend well-isolated colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in the appropriate broth medium to achieve the final desired inoculum concentration in the wells (typically 5 x 10⁵ CFU/mL).
3. Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of the test antibiotic.
-
Perform serial two-fold dilutions of the antibiotic in the appropriate broth medium in a separate 96-well plate or in tubes.
-
Transfer 100 µL of each antibiotic dilution to the wells of the test microtiter plate.
4. Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. The final volume in each well should be 200 µL.
-
Include a positive control well (broth with inoculum, no antibiotic) and a negative control well (broth only).
-
Incubate the plates at 37°C for 16-20 hours.
5. Reading and Interpretation:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the antibiotic at which there is no visible growth.
-
For bacteriostatic antibiotics like tetracyclines, pinpoint growth at the bottom of the well should be disregarded.
Visualizations
Mechanism of Action of Atypical Tetracyclines
Atypical tetracyclines like Chelocardin and Amidochelocardin exhibit a concentration-dependent dual mechanism of action, which contributes to their efficacy against resistant strains.
Caption: Dual mechanism of action of Amidochelocardin.
Experimental Workflow for Efficacy Testing
The following diagram outlines a general workflow for evaluating the efficacy of a new antibiotic candidate against multidrug-resistant pathogens, from initial in vitro screening to preclinical in vivo studies.
Caption: General workflow for preclinical antibiotic evaluation.
References
- 1. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amidochelocardin Overcomes Resistance Mechanisms Exerted on Tetracyclines and Natural Chelocardin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amidochelocardin | German Center for Infection Research [dzif.de]
- 4. Preclinical development of Amidochelocardins | German Center for Infection Research [dzif.de]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantitative Analysis of Cetocycline in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cetocycline is an atypical tetracycline antibiotic with a broad spectrum of antibacterial activity. As with other antimicrobial agents, understanding its pharmacokinetic and pharmacodynamic properties is crucial for effective drug development and clinical application. Accurate and reliable quantitative analysis of this compound in biological matrices such as plasma, urine, and tissue is fundamental to determining its absorption, distribution, metabolism, and excretion (ADME) profile. These application notes provide detailed protocols for the quantitative analysis of this compound in biological samples using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique. The provided methodologies are based on established principles for the analysis of tetracycline analogues and can be adapted and validated for specific research needs.
Experimental Protocols
Bioanalytical Method by LC-MS/MS
This protocol outlines a general procedure for the quantitative determination of this compound in plasma and urine. It is based on methods developed for other tetracyclines and atypical tetracyclines and should be validated for specificity, linearity, accuracy, precision, and stability for this compound.
a. Sample Preparation (Plasma)
Protein precipitation is a common and effective method for extracting small molecules like tetracyclines from plasma.
-
Thaw frozen plasma samples to room temperature.
-
Vortex the plasma sample to ensure homogeneity.
-
To a 100 µL aliquot of the plasma sample in a microcentrifuge tube, add 300 µL of a precipitation solvent (e.g., acetonitrile or methanol containing an internal standard).
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition.
-
Vortex briefly and centrifuge to remove any particulates.
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
b. Sample Preparation (Urine)
Urine samples often require a dilution step to minimize matrix effects.
-
Thaw frozen urine samples to room temperature and vortex.
-
Centrifuge the urine sample at 4,000 rpm for 5 minutes to remove any sediment.
-
Dilute the urine sample 1:10 (or as appropriate) with the mobile phase starting composition containing the internal standard.
-
Vortex the diluted sample.
-
Transfer an aliquot to an HPLC vial for injection into the LC-MS/MS system.
c. LC-MS/MS Conditions
The following are typical starting conditions that should be optimized for this compound.
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-2.5 min: Linear gradient to 95% B
-
2.5-3.0 min: Hold at 95% B
-
3.0-3.1 min: Return to 5% B
-
3.1-4.0 min: Re-equilibration at 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion.
Data Presentation
The following tables summarize representative quantitative data for atypical tetracyclines, which can serve as a reference for the expected performance of a validated this compound assay.
Table 1: LC-MS/MS Method Validation Parameters for an Atypical Tetracycline
| Validation Parameter | Plasma | Urine |
| Linearity Range (ng/mL) | 1 - 1000 | 10 - 10000 |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1 | 10 |
| Accuracy (% Bias) at LLOQ, LQC, MQC, HQC | ± 15% | ± 15% |
| Precision (% CV) at LLOQ, LQC, MQC, HQC | < 15% | < 15% |
| Recovery (%) | > 85% | Not Applicable |
| Matrix Effect (%) | < 15% | < 15% |
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control
Table 2: Pharmacokinetic Parameters of Atypical Tetracyclines in Mice (15 mg/kg, Intravenous Administration)
| Compound | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | Bioavailability (%) |
| Chelocardin (CHD) | ~4000 | 0.08 | Not Reported | 24 (Oral) |
| Amidochelocardin (CDCHD) | Not Reported | Not Reported | Not Reported | 6 (Oral) |
Data adapted from a study on atypical tetracyclines and may not be representative of this compound.[1]
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships in the bioanalytical method validation process.
Caption: Experimental workflow for the quantitative analysis of this compound.
Caption: Key parameters for bioanalytical method validation.
References
Cetocycline in Combination Therapy: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cetocycline, also known as chelocardin or cetotetrine, is an atypical tetracycline antibiotic with a distinct pharmacological profile compared to conventional tetracyclines. While traditional tetracyclines are typically bacteriostatic, inhibiting protein synthesis by binding to the 30S ribosomal subunit, this compound exhibits bactericidal activity.[1][2] This unique characteristic, coupled with its broad-spectrum activity against many clinical isolates of aerobic gram-negative bacilli, positions this compound as a promising candidate for further investigation, particularly in an era of rising antimicrobial resistance.[1][2] Notably, this compound and its derivative, amidochelocardin, have demonstrated "resistance-breaking" properties, suggesting they may be effective against pathogens that have developed resistance to other tetracyclines.[3]
These application notes provide a framework for researchers exploring the use of this compound in combination with other antibiotics. The primary goal of such combinations is to achieve synergistic effects, leading to enhanced efficacy, reduced potential for resistance development, and potentially lower required doses of individual agents.
Mechanism of Action of this compound
This compound exerts its antibacterial effect through a dual mechanism of action. Like other tetracyclines, it interferes with bacterial protein synthesis. However, it is also understood to disrupt the integrity of the bacterial cell membrane. This dual action likely contributes to its bactericidal nature and its ability to overcome certain tetracycline resistance mechanisms.
A derivative of this compound, amidochelocardin, has shown enhanced activity against a range of pathogens, including those in the ESKAPE group (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), which are known for their multidrug resistance.
Rationale for Combination Therapy
The exploration of this compound in combination with other antibiotic classes is founded on several key principles of antimicrobial synergy:
-
Overcoming Resistance: this compound's unique mechanism may render bacteria more susceptible to the action of other antibiotics. For instance, its effect on membrane integrity could facilitate the entry of other drugs that target intracellular components.
-
Broadening the Spectrum of Activity: Combining this compound with an antibiotic that has a different spectrum of activity could provide broader empirical coverage in treating complex or polymicrobial infections.
-
Preventing the Emergence of Resistance: The simultaneous use of two antibiotics with different targets can decrease the probability of spontaneous mutations leading to resistance.
Potential antibiotic classes for combination studies with this compound include:
-
β-Lactams (e.g., penicillins, cephalosporins, carbapenems): These agents inhibit cell wall synthesis, a different target from this compound's primary intracellular mechanism.
-
Aminoglycosides (e.g., gentamicin, amikacin): These also inhibit protein synthesis but at a different site on the ribosome, potentially leading to synergistic inhibition.
-
Fluoroquinolones (e.g., ciprofloxacin, levofloxacin): These target DNA replication, offering another distinct mechanism of action that could complement that of this compound.
Quantitative Data on this compound Combination Therapy
Currently, there is a notable lack of publicly available, detailed quantitative data from in vitro synergy studies, such as Fractional Inhibitory Concentration (FIC) indices, for combinations of this compound or its derivatives with other major antibiotic classes. While studies have highlighted the resistance-breaking properties and broad-spectrum activity of this compound and amidochelocardin, specific data on their synergistic interactions are not yet prevalent in the scientific literature.
The following table is a template that researchers can use to populate with their own experimental data when conducting synergy testing with this compound.
| Combination | Organism | This compound MIC Alone (µg/mL) | Partner Antibiotic MIC Alone (µg/mL) | This compound MIC in Combination (µg/mL) | Partner Antibiotic MIC in Combination (µg/mL) | FIC Index | Interpretation |
| This compound + [Antibiotic A] | [Bacterial Strain 1] | ||||||
| This compound + [Antibiotic A] | [Bacterial Strain 2] | ||||||
| This compound + [Antibiotic B] | [Bacterial Strain 1] | ||||||
| This compound + [Antibiotic B] | [Bacterial Strain 2] |
Interpretation of FIC Index:
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4.0
-
Antagonism: FIC index > 4.0
Experimental Protocols
The following are detailed protocols for key experiments to determine the in vitro synergy of this compound with other antibiotics.
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of each antibiotic that inhibits the visible growth of a microorganism.
Materials:
-
This compound and partner antibiotic(s)
-
Bacterial strains of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Protocol:
-
Prepare serial twofold dilutions of each antibiotic in CAMHB in the 96-well plates.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
-
Inoculate each well containing the antibiotic dilutions with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
Checkerboard Microdilution Assay
Objective: To systematically test a range of concentrations of two antibiotics in combination to determine their interaction.
Protocol:
-
In a 96-well microtiter plate, prepare serial twofold dilutions of this compound along the x-axis (e.g., columns 1-10) and the partner antibiotic along the y-axis (e.g., rows A-G).
-
Column 11 should contain only the dilutions of the partner antibiotic to re-determine its MIC, and row H should contain only the dilutions of this compound.
-
The final well (H12) should serve as a growth control.
-
Inoculate all wells (except the sterility control) with the standardized bacterial suspension as described in the MIC protocol.
-
Incubate the plate under the same conditions as the MIC assay.
-
After incubation, read the MIC of each antibiotic alone and in combination. The MIC in combination is the lowest concentration of each drug that, in combination, inhibits visible growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug in every well showing no growth:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Partner Antibiotic = (MIC of Partner Antibiotic in combination) / (MIC of Partner Antibiotic alone)
-
-
Calculate the FIC Index for each combination by summing the individual FICs. The FIC index for the combination is the lowest FIC index value obtained.
Time-Kill Curve Analysis
Objective: To assess the bactericidal or bacteriostatic activity of antibiotics alone and in combination over time.
Protocol:
-
Prepare tubes of CAMHB containing this compound alone, the partner antibiotic alone, and the combination of both at concentrations determined from the checkerboard assay (e.g., MIC, 0.5x MIC). Include a growth control tube without any antibiotic.
-
Inoculate each tube with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubate the tubes at 35°C ± 2°C.
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube, perform serial dilutions, and plate on appropriate agar plates.
-
Incubate the agar plates overnight and count the number of viable colonies (CFU/mL).
-
Plot the log10 CFU/mL versus time for each antibiotic and combination.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Bactericidal activity is typically defined as a ≥ 3-log10 decrease in CFU/mL from the initial inoculum.
-
Visualizations
Conclusion
This compound represents a promising area of research in the development of new antibacterial therapies, particularly due to its bactericidal activity and potential to overcome existing tetracycline resistance. While robust quantitative data on its synergistic interactions with other antibiotics are currently limited in the public domain, the protocols outlined in these application notes provide a standardized approach for researchers to generate such data. The investigation of this compound in combination therapies is a critical step towards realizing its full therapeutic potential in combating multidrug-resistant pathogens.
References
Application Notes and Protocols for Testing Cetocycline Against ESKAPE Pathogens
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) represent a critical threat to global public health due to their increasing multidrug resistance (MDR).[1][2][3] Developing novel antimicrobial agents with potent activity against these pathogens is a key priority in infectious disease research. Cetocycline, a tetracycline-class antibiotic, is a promising candidate for combating these challenging infections. This document provides detailed protocols for the in vitro evaluation of this compound's efficacy against the ESKAPE pathogens, based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][4]
Tetracycline antibiotics, including this compound, function by inhibiting protein synthesis in bacteria. They bind to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, thereby halting the elongation of the polypeptide chain. This bacteriostatic action ultimately inhibits bacterial growth and replication. However, bacteria have evolved resistance mechanisms, primarily through the acquisition of genes encoding for efflux pumps that actively remove the antibiotic from the cell, or for ribosomal protection proteins that dislodge the antibiotic from its target.
These application notes provide standardized methods for determining the minimum inhibitory concentration (MIC) and the time-dependent killing kinetics of this compound, which are crucial for assessing its potential as a therapeutic agent.
Data Presentation
The following tables are structured to present the quantitative data obtained from the experimental protocols described below. Researchers should populate these tables with their experimental results for a clear and comparative analysis of this compound's activity.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against ESKAPE Pathogens
| ESKAPE Pathogen | Strain ID | This compound MIC (µg/mL) | Doxycycline MIC (µg/mL) (Reference) | Interpretation (S/I/R) |
| Enterococcus faecium | ||||
| Staphylococcus aureus | ||||
| Klebsiella pneumoniae | ||||
| Acinetobacter baumannii | ||||
| Pseudomonas aeruginosa | ||||
| Enterobacter species |
Interpretation (S=Susceptible, I=Intermediate, R=Resistant) should be based on the latest CLSI or EUCAST breakpoint guidelines for tetracyclines.
Table 2: Time-Kill Kinetics of this compound against Representative ESKAPE Pathogen Strains
| Pathogen Strain | This compound Concentration (x MIC) | 0h (log10 CFU/mL) | 2h (log10 CFU/mL) | 4h (log10 CFU/mL) | 8h (log10 CFU/mL) | 24h (log10 CFU/mL) | Log Reduction at 24h |
| Growth Control | |||||||
| 1 x MIC | |||||||
| 2 x MIC | |||||||
| 4 x MIC |
Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum. Bacteriostatic activity is a <3-log10 reduction.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol follows the CLSI M07 guidelines for broth microdilution antimicrobial susceptibility testing.
Materials:
-
This compound analytical powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well sterile microtiter plates
-
ESKAPE pathogen isolates
-
ATCC quality control strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922, P. aeruginosa ATCC 27853)
-
Spectrophotometer
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
Procedure:
-
This compound Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent. Further dilute in CAMHB to create a working stock solution.
-
Preparation of Microtiter Plates:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound working stock solution to the first column of wells, resulting in the highest desired concentration.
-
Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, and so on, down to the desired lowest concentration. Discard 100 µL from the last dilution column. This will result in 100 µL of varying this compound concentrations in each well.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Inoculation: Add 10 µL of the standardized bacterial suspension to each well, including a growth control well (containing only CAMHB and inoculum) and a sterility control well (containing only CAMHB).
-
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Time-Kill Kinetic Assay
This protocol is based on established methods for time-kill analysis to determine the rate of bacterial killing by an antimicrobial agent.
Materials:
-
This compound
-
CAMHB
-
ESKAPE pathogen isolates
-
Sterile culture tubes or flasks
-
Shaking incubator
-
Sterile saline or PBS for dilutions
-
Tryptic Soy Agar (TSA) or other suitable agar plates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare an overnight culture of the test organism in CAMHB. Dilute the overnight culture in fresh, pre-warmed CAMHB to an initial concentration of approximately 5 x 10⁵ CFU/mL.
-
Test Setup:
-
Prepare tubes or flasks containing CAMHB with this compound at concentrations of 0x (growth control), 1x, 2x, and 4x the predetermined MIC for the test organism.
-
Inoculate each tube/flask with the prepared bacterial suspension.
-
-
Incubation and Sampling:
-
Incubate all tubes/flasks at 37°C with constant agitation (e.g., 150 rpm).
-
At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.
-
-
Viable Cell Counting:
-
Perform ten-fold serial dilutions of each aliquot in sterile saline or PBS.
-
Plate 100 µL of appropriate dilutions onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Count the number of colonies on the plates and calculate the CFU/mL for each time point and concentration.
-
Plot the log10 CFU/mL versus time for each concentration.
-
Determine the log reduction in bacterial viability compared to the initial inoculum.
-
Visualizations
This compound Mechanism of Action and Bacterial Resistance
Caption: Mechanism of action of this compound and bacterial resistance pathways.
Experimental Workflow for MIC Determination
References
- 1. Antibiotic Resistance Diagnosis in ESKAPE Pathogens—A Review on Proteomic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Escaping mechanisms of ESKAPE pathogens from antibiotics and their targeting by natural compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Resistance in ESKAPE Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jcdronline.org [jcdronline.org]
Application Note: High-Performance Liquid Chromatography for the Analysis of Cetocycline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cetocycline, a novel tetracycline antibiotic, requires robust analytical methods for its quantification in various matrices during research, development, and quality control processes. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of tetracycline-class antibiotics due to its high resolution, sensitivity, and specificity. This application note provides a comprehensive protocol for the development and validation of a reversed-phase HPLC (RP-HPLC) method for the analysis of this compound, based on established methodologies for similar compounds.
Physicochemical Properties of Tetracyclines
Understanding the physicochemical properties of the tetracycline class is crucial for method development. Tetracyclines are amphoteric molecules, existing as zwitterions at physiological pH. They are generally slightly soluble in water and alcohol.[1] Their stability can be affected by pH, light, and temperature.[2] The molecular structure of tetracyclines features a four-ring carbocyclic system with various functional groups, which dictates their chromatographic behavior.
Principle of the HPLC Method
The proposed method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18 or C8) and the mobile phase is a polar mixture, typically an aqueous buffer and an organic solvent. This compound will be separated from impurities and other components based on its hydrophobic interactions with the stationary phase. The concentration of the organic solvent in the mobile phase is a key parameter for controlling the retention time of the analyte. Detection is achieved using a UV-Vis detector, as tetracyclines possess strong chromophores that absorb in the UV region.
Experimental Protocols
Instrumentation and Reagents
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Analytical balance
-
pH meter
-
Sonicator
-
0.45 µm membrane filters for solvent filtration
-
0.22 µm syringe filters for sample filtration
Reagents and Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Orthophosphoric acid (analytical grade)
-
Sodium phosphate monobasic and dibasic (analytical grade)
-
Water (HPLC grade or Milli-Q)
-
Reversed-phase HPLC column (e.g., C18, 250 mm x 4.6 mm, 5 µm particle size)
Preparation of Solutions
Mobile Phase Preparation (Example):
-
Aqueous Component (Buffer): Prepare a 0.02 M phosphate buffer by dissolving the appropriate amounts of sodium phosphate monobasic and dibasic in HPLC grade water to achieve a pH of 2.5. Filter through a 0.45 µm membrane filter and degas.
-
Organic Component: Acetonitrile.
-
The mobile phase can be run in isocratic or gradient mode. A typical starting point is a mixture of buffer and acetonitrile.
Standard Solution Preparation:
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and dissolve it in a 25 mL volumetric flask with a suitable solvent (e.g., methanol or mobile phase). Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired calibration range (e.g., 1-100 µg/mL).
Sample Preparation:
-
The sample preparation method will depend on the matrix. For a drug substance, the procedure is similar to the standard solution preparation. For formulated products, it may involve extraction and filtration steps to remove excipients. All sample solutions should be filtered through a 0.22 µm syringe filter before injection.
Chromatographic Conditions
The following are recommended starting conditions. Method optimization will be required.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Isocratic: Phosphate Buffer (pH 2.5) : Acetonitrile (e.g., 75:25, v/v) Gradient: A linear gradient can be used to optimize separation.[3] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm or 355 nm[2][4] |
| Injection Volume | 20 µL |
Method Validation
The developed HPLC method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose. The following parameters should be evaluated:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in a blank and by assessing peak purity using a PDA detector.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to construct the calibration curve. The correlation coefficient (r²) should be greater than 0.999.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies, spiking a blank matrix with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Recoveries are typically expected to be within 98-102%.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:
-
Repeatability (Intra-day precision): Analysis of replicate samples on the same day.
-
Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days. The relative standard deviation (RSD) should be less than 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).
Data Presentation
Table 1: Summary of Chromatographic Parameters
| Parameter | Value |
| Column Type | C18 |
| Column Dimensions | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Phosphate Buffer (pH 2.5) : Acetonitrile (75:25, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 280 nm |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| Retention Time of this compound | To be determined |
Table 2: Typical Method Validation Data for a Tetracycline Antibiotic
| Validation Parameter | Typical Acceptance Criteria | Example Result |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% - 101.2% |
| Precision (RSD) | ||
| - Repeatability | ≤ 2.0% | 0.8% |
| - Intermediate Precision | ≤ 2.0% | 1.2% |
| LOD | - | To be determined |
| LOQ | - | To be determined |
Visualizations
Caption: Experimental workflow for HPLC analysis of this compound.
References
- 1. Tetracycline - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Evaluation of analytical method for determination of tetracyclines in their dosage forms by HPLC using different types of chromatographic stationary phases (RP-C8 and RP-C18) [ejah.journals.ekb.eg]
- 3. Analysis of tetracycline in pharmaceutical preparations by improved high-performance liquid chromatographic method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tetracycline USP Assay by HPLC- AppNote [mtc-usa.com]
Troubleshooting & Optimization
Technical Support Center: Cetocycline Solubility for In Vitro Assays
Welcome to the technical support center for Cetocycline. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the aqueous solubility of this compound for in vitro assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the successful implementation of your experiments.
Troubleshooting Guide
This guide addresses common issues encountered when preparing this compound solutions for in vitro experiments.
| Problem | Potential Cause | Recommended Solution |
| This compound powder does not dissolve in aqueous buffer. | Low intrinsic aqueous solubility of this compound free base. | 1. Use the hydrochloride salt form: this compound hydrochloride exhibits significantly higher aqueous solubility.[1] 2. pH adjustment: The solubility of tetracyclines is pH-dependent. Attempt dissolution in a slightly acidic buffer (pH < 7).[2][3] 3. Prepare a stock solution in an organic solvent: Use a water-miscible organic solvent like DMSO, ethanol, or methanol to prepare a concentrated stock solution first.[2][4] |
| Precipitation occurs upon dilution of the DMSO stock solution into aqueous media ("crashing out"). | The compound is supersaturated and thermodynamically unstable in the aqueous environment. | 1. Optimize final DMSO concentration: Keep the final DMSO concentration in your culture medium as low as possible, typically well below 1%. 2. Use a co-solvent system: A mixture of solvents may maintain solubility better than a single solvent. 3. Employ solubility enhancers: Surfactants (e.g., Tween-20, Triton X-100 for enzyme assays) or cyclodextrins can create micelles or inclusion complexes to keep the compound dispersed. 4. Gentle warming and mixing: Briefly warm the aqueous medium (e.g., to 37°C) and vortex while adding the stock solution dropwise. |
| The cell culture medium becomes cloudy or forms a precipitate after adding this compound. | 1. Interaction with media components: Divalent cations (e.g., Ca²⁺, Mg²⁺) in the media can chelate with tetracyclines, leading to precipitation. 2. pH instability: An alkaline pH can promote the degradation and precipitation of tetracyclines. 3. Temperature fluctuations: Repeated freeze-thaw cycles of stock solutions or temperature shifts can cause precipitation. | 1. Modify media: If possible, use a custom medium with lower concentrations of divalent cations. Add this compound to the basal medium before adding serum or other supplements. 2. Maintain optimal pH: Ensure the pH of your cell culture medium is within the physiological range (typically 7.2-7.4) before adding this compound. 3. Proper handling: Aliquot stock solutions into single-use volumes to avoid freeze-thaw cycles. Warm the medium to 37°C before adding the stock solution. |
| High background signal or artifacts in the assay. | Compound aggregation leading to non-specific interactions or light scattering. | 1. Visual inspection: Check the solution for any turbidity. 2. Reformulation: Consider using solubility-enhancing excipients like surfactants or cyclodextrins to prevent aggregation. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is a common first choice for preparing concentrated stock solutions of tetracycline-class compounds due to its high solubilizing capacity for many nonpolar compounds and its general acceptance in cell culture systems at low final concentrations. Other water-miscible organic solvents such as ethanol, methanol, dimethylformamide (DMF), and dimethylacetamide (DMA) can also be tested.
Q2: How can I improve the aqueous solubility of this compound without using organic solvents?
A2: Several strategies can be employed to improve the aqueous solubility of this compound:
-
Use of Hydrochloride Salt: The hydrochloride salt form of tetracyclines is more water-soluble than the free base.
-
pH Adjustment: The solubility of tetracyclines is pH-dependent. Using a slightly acidic aqueous solution can improve solubility.
-
Formulation with Excipients:
-
Surfactants: Surfactants like sodium lauryl sulphate (SLS) and cetrimonium bromide (CTAB) can form micelles that encapsulate the drug, enhancing its solubility.
-
Polymers: Hydrophilic polymers such as povidone K30 (PVPK30), hydroxypropyl-β-cyclodextrin (HP-β-CD), and gelatin can be used to prepare solid dispersions, which can significantly increase solubility.
-
Cyclodextrins: These can form inclusion complexes with the drug molecule, increasing its solubility.
-
Q3: My this compound solution is a yellow color. Is this normal?
A3: Yes, tetracycline compounds are typically yellow crystalline powders, and their solutions can appear yellow. However, a change in color or the appearance of cloudiness after preparation could indicate degradation or precipitation.
Q4: Can I heat my this compound solution to aid dissolution?
A4: Gentle warming (e.g., to 37°C) can be used to aid in the dissolution of this compound, especially when preparing stock solutions. However, prolonged exposure to high temperatures should be avoided as it may degrade the compound.
Data Presentation
Table 1: Solubility of Tetracycline Hydrochloride in Various Solvents
| Solvent | Solubility | Reference |
| Water | 50-100 mg/mL | |
| Methanol | Soluble | |
| Ethanol | Soluble | |
| DMSO | ~1 mg/mL | |
| Dimethylformamide | ~1.4 mg/mL | |
| PBS (pH 7.2) | ~3.3 mg/mL |
Table 2: Improvement of Chlortetracycline Hydrochloride (CTC) Solubility with Polymers
| Polymer | Drug-to-Polymer Ratio (w/w) | Solubility Increase (fold) | Reference |
| Povidone K30 (PVPK30) | 1:0.75 | 6.25 | |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1:2 | 7.7 | |
| Gelatin | 1:1 | 3.75 |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weigh the desired amount of this compound hydrochloride powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by further vortexing.
-
Visually inspect the solution to ensure there are no visible particles.
-
Filter-sterilize the stock solution through a 0.22 µm syringe filter.
-
Store the stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Dilution of DMSO Stock into Aqueous Medium for In Vitro Assays
-
Pre-warm the aqueous cell culture medium or buffer to 37°C.
-
While vortexing or gently stirring the pre-warmed medium, add the required volume of the this compound DMSO stock solution dropwise. This rapid mixing helps prevent localized high concentrations that can lead to precipitation.
-
Continue to mix for an additional 30 seconds.
-
Visually inspect the final solution for any signs of precipitation before adding it to your assay.
Visualizations
Caption: Workflow for preparing this compound solutions for in vitro assays.
Caption: Troubleshooting logic for this compound precipitation issues.
Caption: Mechanism of action of this compound via inhibition of protein synthesis.
References
Technical Support Center: Stabilizing Cetocycline Solutions for Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on stabilizing Cetocycline solutions for long-term experiments. Although specific data for this compound is limited, the information provided is based on the well-documented stability of tetracycline-class antibiotics and offers a robust framework for experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of tetracycline-class antibiotics like this compound in solution is primarily influenced by several factors:
-
pH: this compound is susceptible to degradation in both acidic and alkaline conditions.[1][2][3] Solutions with a pH below 2 can lead to a reduction in potency, while alkaline solutions (pH > 7.5) can cause rapid destruction through cleavage of the molecule, forming inactive isotetracycline.[2][3]
-
Light: Exposure to light, particularly strong sunlight or ambient lab light over time, can cause degradation through a process called photolysis, where photons break down the molecule.
-
Temperature: Higher temperatures accelerate the degradation of this compound. Storage at room temperature or higher can lead to a significant loss of activity over a short period.
-
Moisture: In its powdered form, this compound should be protected from moisture, as it can darken in moist air.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: For tetracycline-class antibiotics, stock solutions are often prepared in solvents like 70% ethanol or methanol. Water can also be used, but aqueous solutions may become turbid on standing due to hydrolysis and precipitation. It is crucial to ensure the powdered antibiotic is fully dissolved.
Q3: How should I store my this compound stock solutions for maximum stability?
A3: To ensure long-term stability, stock solutions of tetracycline-class antibiotics should be:
-
Stored at low temperatures, typically -20°C or -80°C.
-
Protected from light by using amber or foil-wrapped tubes.
-
Prepared in aliquots to avoid repeated freeze-thaw cycles, which can degrade the antibiotic.
Q4: How long can I expect my this compound stock solution to be stable under recommended storage conditions?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of antibiotic activity in my experiment. | Degradation of this compound solution due to improper storage. | 1. Prepare fresh stock solutions of this compound. 2. Ensure stock solutions are stored at -20°C or lower in light-protected aliquots. 3. Avoid repeated freeze-thaw cycles. 4. Verify the pH of your experimental media, as extreme pH can inactivate the antibiotic. |
| Precipitate forming in my this compound solution. | Hydrolysis and precipitation in aqueous solutions. | 1. Consider preparing stock solutions in 70% ethanol or methanol to improve solubility. 2. If using an aqueous solution, prepare it fresh before each experiment. |
| Inconsistent experimental results over time. | Gradual degradation of the this compound working solution. | 1. Prepare fresh working solutions from a frozen stock aliquot for each experiment. 2. If experiments run for several days, consider replenishing the media with fresh this compound periodically. |
| Discoloration of the this compound solution. | Exposure to light and moisture can cause the powdered form to darken, which may carry over to the solution. | 1. Store powdered this compound in a dry, dark place. 2. Always prepare solutions using powder that has been properly stored. |
Data on Tetracycline Stability
The following tables summarize the stability of tetracycline under various conditions, which can be used as a proxy for estimating the stability of this compound.
Table 1: Effect of Temperature on Tetracycline-Methanol Solution Stability
| Initial Concentration | Storage Temperature | Concentration after Time Period (mg/L) |
| 10 mg/L | -20°C | 8.00 |
| 10 mg/L | 25°C | 6.78 |
| 50 mg/L | -20°C | 45.40 |
| 50 mg/L | 25°C | 24.25 |
| 100 mg/L | -20°C | 97.13 |
| 100 mg/L | 25°C | 47.80 |
Table 2: Stability of Tetracycline in Raw Milk
| Storage Temperature | Storage Duration | Loss of Tetracycline |
| 4°C | 48 hours | No loss observed |
| 25°C | 24 hours | No loss observed |
| 4°C | 72 hours | 4% to 13% |
| 25°C | 48 hours | 0% to 18% |
Experimental Protocols
Protocol for Preparation and Storage of this compound Stock Solution
This protocol is adapted from standard procedures for tetracycline-class antibiotics.
-
Weighing: Accurately weigh the desired amount of this compound hydrochloride powder in a sterile container.
-
Dissolving: Add 70% ethanol (or another suitable solvent) to the powder to achieve the desired stock concentration (e.g., 10 mg/mL). Vortex vigorously until the powder is completely dissolved.
-
Sterilization: Filter-sterilize the solution using a 0.22 µm syringe filter into a sterile, light-protected container (e.g., an amber tube or a clear tube wrapped in foil).
-
Aliquoting: Dispense the sterile stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or -80°C for long-term storage.
Visual Guides
Caption: Workflow for preparing and using this compound solutions.
Caption: Factors leading to tetracycline degradation.
References
overcoming Cetocycline resistance in laboratory bacterial strains
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering Cetocycline resistance in laboratory bacterial strains.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions.
Issue 1: Previously this compound-sensitive bacterial strain now exhibits resistance.
-
Potential Cause 1: Spontaneous Mutation. Bacteria can develop resistance through random mutations in their DNA, even without prior exposure to the antibiotic.
-
Troubleshooting Steps:
-
Confirm Resistance: Re-run the antibiotic susceptibility test (AST) using a fresh culture and newly prepared antibiotic stocks to rule out experimental error. You can use either the Broth Microdilution Method to determine the Minimum Inhibitory Concentration (MIC) or the Kirby-Bauer Disk Diffusion Susceptibility Test.[1][2][3][4][5]
-
Isolate and Purify: Streak the resistant culture onto an agar plate to obtain single colonies. Test individual colonies for this compound resistance to ensure the population is homogenous.
-
Sequence Key Genes: If resistance is confirmed, sequence genes associated with tetracycline resistance, such as those encoding for ribosomal protection proteins or efflux pumps, to identify potential mutations.
-
Curate the Strain: If a mutation is identified, consider if this new resistant strain is useful for your research. If not, discard the resistant culture and restart your experiments with a fresh, verified sensitive strain from a reliable source or a frozen stock.
-
-
Potential Cause 2: Contamination. Your culture may have been contaminated with a different, naturally resistant bacterial strain.
-
Troubleshooting Steps:
-
Check for Purity: Perform a Gram stain and streak the culture on selective and differential media to check for the presence of contaminating organisms.
-
Molecular Identification: Use techniques like 16S rRNA sequencing to confirm the identity of your bacterial strain.
-
Discard and Restart: If contamination is confirmed, discard the culture and restart your experiment with a pure, verified strain.
-
Issue 2: Inconsistent results in antibiotic susceptibility testing (AST).
-
Potential Cause 1: Inoculum Preparation. The density of the bacterial inoculum is critical for reproducible AST results.
-
Troubleshooting Steps:
-
Standardize Inoculum: Always standardize your bacterial suspension to a 0.5 McFarland turbidity standard before performing AST. This corresponds to approximately 1-2 x 10^8 CFU/ml.
-
Use a Spectrophotometer: For greater accuracy, use a spectrophotometer to adjust the optical density (OD) of your bacterial suspension.
-
-
Potential Cause 2: Antibiotic Stock Issues. The concentration and stability of your this compound stock solution can affect results.
-
Troubleshooting Steps:
-
Proper Storage: Store your antibiotic stock solutions at the recommended temperature (typically -20°C or lower) in small aliquots to avoid repeated freeze-thaw cycles.
-
Fresh Preparation: Prepare fresh antibiotic stock solutions regularly and verify their concentration.
-
Check Expiration Dates: Do not use expired antibiotic powders or solutions.
-
-
Potential Cause 3: Media and Incubation Conditions. The type of media and incubation conditions can influence bacterial growth and antibiotic activity.
-
Troubleshooting Steps:
-
Use Recommended Media: Use Mueller-Hinton Broth (MHB) or Mueller-Hinton Agar (MHA) for routine AST.
-
Consistent Incubation: Ensure consistent incubation times and temperatures as specified in standard protocols (e.g., 16-20 hours at 35°C for most bacteria).
-
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to tetracycline-class antibiotics like this compound?
A1: Bacteria primarily develop resistance to tetracyclines through three main mechanisms:
-
Efflux Pumps: These are membrane proteins that actively pump the antibiotic out of the bacterial cell, preventing it from reaching its ribosomal target.
-
Ribosomal Protection: Bacteria can produce proteins that bind to the ribosome, preventing the tetracycline from binding to its target site. This allows protein synthesis to continue even in the presence of the antibiotic.
-
Enzymatic Inactivation: Some bacteria can produce enzymes, known as tetracycline destructases, that chemically modify and inactivate the antibiotic.
Q2: How can I overcome this compound resistance in my experiments?
A2: Several strategies can be employed to overcome this compound resistance:
-
Combination Therapy: This is a highly effective approach where this compound is used in combination with another compound that inhibits the resistance mechanism. For example, an efflux pump inhibitor can be used to block the removal of this compound from the cell.
-
Adjuvants: These are compounds that may not have antibiotic activity on their own but can enhance the effectiveness of this compound. For instance, some adjuvants can disrupt the bacterial cell membrane, increasing the uptake of the antibiotic.
-
Use of Newer Generation Tetracyclines: Third-generation tetracyclines, such as eravacycline, omadacycline, and tigecycline, have been specifically designed to overcome common tetracycline resistance mechanisms.
Q3: What is an efflux pump inhibitor and how does it work?
A3: An efflux pump inhibitor (EPI) is a molecule that blocks the activity of bacterial efflux pumps. By inhibiting these pumps, the EPI prevents the expulsion of the antibiotic from the bacterial cell, thereby increasing its intracellular concentration and restoring its efficacy.
Q4: Where can I obtain efflux pump inhibitors for my research?
A4: Efflux pump inhibitors can be sourced from various chemical suppliers that specialize in research chemicals. Some well-known EPIs that have been studied include verapamil, reserpine, and carbonyl cyanide m-chlorophenylhydrazone (CCCP). It is important to note that many EPIs are for research use only and may have cytotoxic effects.
Data Presentation
The following table summarizes the effectiveness of combination therapies in overcoming tetracycline resistance by showing the reduction in the Minimum Inhibitory Concentration (MIC) of a tetracycline antibiotic when used with an adjuvant.
| Bacterial Strain | Antibiotic | Adjuvant | MIC of Antibiotic Alone (µg/mL) | MIC of Antibiotic with Adjuvant (µg/mL) | Fold Reduction in MIC | Reference |
| E. coli expressing Tet(A) efflux pump | Minocycline | Efflux Pump Inhibitor A | 64 | 4 | 16 | Fictional Data for Illustration |
| S. aureus with ribosomal protection | Doxycycline | Ribosomal Protection Inhibitor B | 128 | 8 | 16 | Fictional Data for Illustration |
| K. pneumoniae with enzymatic inactivation | Tigecycline | Destructase Inhibitor C | 32 | 2 | 16 | Fictional Data for Illustration |
Note: The data in this table is illustrative and intended to demonstrate the potential efficacy of combination therapies. Actual results will vary depending on the specific bacterial strain, antibiotic, and adjuvant used.
Experimental Protocols
1. Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
-
Materials:
-
96-well microtiter plate
-
Mueller-Hinton Broth (MHB)
-
This compound stock solution
-
Standardized bacterial inoculum (0.5 McFarland)
-
Incubator
-
-
Procedure:
-
Prepare serial two-fold dilutions of this compound in MHB across the wells of the microtiter plate.
-
Inoculate each well with the standardized bacterial suspension.
-
Include a positive control (bacteria in MHB without antibiotic) and a negative control (MHB without bacteria).
-
Incubate the plate at 35°C for 16-20 hours.
-
The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.
-
2. Kirby-Bauer Disk Diffusion Susceptibility Test
This is a qualitative method to determine the susceptibility of a bacterium to an antibiotic.
-
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
This compound-impregnated paper disks
-
Standardized bacterial inoculum (0.5 McFarland)
-
Sterile cotton swabs
-
Incubator
-
Ruler or caliper
-
-
Procedure:
-
Dip a sterile cotton swab into the standardized bacterial suspension and streak it evenly across the entire surface of an MHA plate.
-
Aseptically place the this compound-impregnated disk onto the surface of the agar.
-
Incubate the plate at 35°C for 16-20 hours.
-
Measure the diameter of the zone of inhibition (the area around the disk where bacteria have not grown) in millimeters.
-
Interpret the results as susceptible, intermediate, or resistant based on standardized charts.
-
Visualizations
Caption: A flowchart for troubleshooting this compound resistance in the lab.
Caption: Key mechanisms of bacterial resistance to this compound.
References
- 1. apec.org [apec.org]
- 2. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. woah.org [woah.org]
- 4. Current and Emerging Methods of Antibiotic Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting variability in Cetocycline minimum inhibitory concentration (MIC) assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cetocycline minimum inhibitory concentration (MIC) assays. Given that this compound is a tetracycline analog, much of this guidance is based on established principles for tetracycline-class antibiotics and should be adapted and validated for your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: My MIC values for this compound are inconsistent between experiments. What are the most common causes?
Inconsistent MIC results are a frequent challenge in antimicrobial susceptibility testing. The variability can often be traced to several key factors:
-
Inoculum Preparation: Variation in the density of the bacterial suspension is a primary source of fluctuating MICs. An inoculum that is too dense can lead to artificially high MICs, while a diluted inoculum can result in falsely low values.
-
Media Composition: The type of media, batch-to-batch variability, and cation concentration (especially Ca²⁺ and Mg²⁺ in Mueller-Hinton Broth) can significantly impact the activity of tetracycline-class antibiotics.
-
This compound Preparation and Storage: Degradation of the compound due to improper storage (e.g., temperature, light exposure) or errors in preparing stock solutions and serial dilutions can lead to inaccurate results.
-
Pipetting and Dilution Errors: Inaccurate serial dilutions can cause significant shifts in the final drug concentrations in the microtiter plate.
Q2: The MIC values for my quality control (QC) strains are consistently out of the expected range. How should I troubleshoot this?
When QC strain MICs fall outside the acceptable range, it points to a systemic issue with the assay. A systematic approach to troubleshooting is required:
-
Verify QC Strain Identity and Purity: Ensure you are using the correct ATCC reference strain and that the culture is not contaminated. Streak the QC strain on an appropriate agar plate to check for purity.
-
Review Assay Protocol: Meticulously compare your experimental protocol against established standards like those from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Pay close attention to media preparation, inoculum standardization, and incubation conditions.
-
Check this compound Stock Solution: Prepare a fresh stock solution of this compound. Ensure the powder is fully dissolved and stored correctly, protected from light and at the recommended temperature. Avoid repeated freeze-thaw cycles.
-
Media Quality: Use a new batch of Mueller-Hinton Broth to rule out issues with media composition.
-
Pipette Calibration: Ensure all pipettes used for serial dilutions and inoculation are properly calibrated.
Q3: I am observing "skipped wells" (growth in a well with a higher antibiotic concentration than a well with a lower concentration). What does this indicate?
Skipped wells can be caused by a few factors:
-
Contamination: A single well may be contaminated with a resistant organism not present in the other wells.
-
Pipetting Error: An error in pipetting could have resulted in no or very little antibiotic being added to that specific well.
-
Inoculum Inhomogeneity: If the bacterial suspension was not mixed thoroughly, a clump of bacteria could have been added to a well, leading to apparent growth despite the antibiotic concentration.
To troubleshoot, repeat the assay with careful attention to aseptic technique and proper mixing of all solutions. If the issue persists, consider preparing fresh reagents.
Q4: How does the "inoculum effect" impact this compound MIC results?
The inoculum effect is the observation that the MIC of an antibiotic increases with a higher initial bacterial inoculum.[1] This can be a significant source of variability. For some antibiotics, a higher bacterial density can lead to the selection of resistant subpopulations or may simply overwhelm the available drug molecules.[1] It is crucial to standardize the inoculum to the recommended concentration (typically ~5 x 10^5 CFU/mL for broth microdilution) to obtain reproducible results.
Troubleshooting Variability in this compound MIC Assays
Variability in MIC assays can be frustrating, but a systematic approach can help identify the source of the inconsistency.
Diagram: Troubleshooting Workflow for Inconsistent MIC Results
Caption: A decision tree to guide troubleshooting of inconsistent this compound MIC results.
Diagram: Factors Influencing this compound MIC Variability
Caption: Key factors that can contribute to variability in this compound MIC assays.
Data Presentation
Table 1: Key Factors Affecting Tetracycline-Class MIC Assays
| Factor | Potential Impact on MIC | Recommendations |
| Inoculum Density | Higher density can increase the MIC (inoculum effect).[1] | Standardize to ~5 x 10^5 CFU/mL using a 0.5 McFarland standard. |
| Media pH | Tetracycline activity can be pH-dependent.[2][3] | Ensure the pH of Mueller-Hinton Broth is between 7.2 and 7.4. |
| Divalent Cations (Ca²⁺, Mg²⁺) | Tetracyclines chelate divalent cations, which can affect their activity. | Use cation-adjusted Mueller-Hinton Broth (CAMHB). |
| Incubation Time | Insufficient or excessive incubation can lead to inaccurate readings. | Incubate for 16-20 hours for non-fastidious bacteria at 35°C ± 2°C. |
| This compound Storage | Degradation of the antibiotic leads to falsely high MICs. | Store stock solutions at -20°C or below, protected from light. Avoid repeated freeze-thaw cycles. |
| Solubility | Poor solubility can lead to inaccurate concentrations. | Ensure this compound is fully dissolved in the appropriate solvent before preparing dilutions. |
Table 2: Example Quality Control (QC) Ranges for Tetracyclines
Note: These are established QC ranges for other tetracyclines and are provided as an example. Specific QC ranges for this compound must be established through validation studies.
| QC Strain | Antibiotic | MIC Range (µg/mL) - CLSI | MIC Range (µg/mL) - EUCAST |
| Escherichia coli ATCC® 25922™ | Tetracycline | 0.5 - 2 | 0.5 - 2 |
| Staphylococcus aureus ATCC® 29213™ | Tetracycline | 0.12 - 1 | 0.25 - 1 |
| Enterococcus faecalis ATCC® 29212™ | Tetracycline | 8 - 32 | 8 - 32 |
| Streptococcus pneumoniae ATCC® 49619™ | Tetracycline | 0.25 - 1 | 0.25 - 1 |
Experimental Protocols
Broth Microdilution MIC Assay for this compound (General Protocol)
This protocol is based on the CLSI M07 and EUCAST guidelines for broth microdilution and should be adapted and validated for this compound.
1. Preparation of this compound Stock Solution:
-
Accurately weigh a sufficient amount of this compound powder.
-
Dissolve the powder in a suitable solvent (e.g., sterile deionized water, or a small amount of an organic solvent if necessary, ensuring the final concentration of the solvent in the assay is non-inhibitory).
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
-
Store the stock solution in small aliquots at ≤ -20°C, protected from light.
2. Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this adjusted suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well after inoculation.
3. Preparation of Microtiter Plates:
-
Aseptically dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well microtiter plate.
-
Prepare a working solution of this compound in CAMHB at twice the highest desired final concentration.
-
Add 100 µL of this working solution to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10.
-
Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (no antibiotic).
-
Well 12 will serve as the sterility control (no bacteria).
4. Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Do not inoculate well 12.
-
The final volume in each well will be 100 µL.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
5. Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the naked eye.
-
For some bacteriostatic agents like tetracyclines, trailing endpoints or pinpoint growth may be observed. It is generally recommended to disregard very faint haziness or a small button of growth at the bottom of the well.
-
The sterility control (well 12) should show no growth, and the growth control (well 11) should show clear evidence of bacterial growth.
References
Technical Support Center: Analysis of Tetracycline Degradation Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of tetracycline degradation products. Given that "Cetocycline" is not a widely recognized tetracycline, this guide focuses on the broader class of tetracycline antibiotics, assuming similar degradation behaviors and analytical challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for tetracycline antibiotics?
A1: Tetracycline antibiotics are susceptible to several degradation pathways, primarily influenced by pH, light, temperature, and oxidizing agents. The main degradation routes include:
-
Epimerization: Reversible isomerization at the C4 position, leading to the formation of 4-epitetracycline, which has significantly lower antibacterial activity.[1][2]
-
Dehydration: Loss of a water molecule from the C6 hydroxy group, often acid-catalyzed, results in the formation of anhydrotetracycline, a toxic degradation product.[1][3]
-
Hydrolysis: Cleavage of the amide bond or opening of the A ring can occur under acidic or alkaline conditions.[1]
-
Oxidation: The phenolic-diketone and tricarbonylamide groups are susceptible to oxidation, which can be initiated by exposure to air, light, or oxidizing agents like hydrogen peroxide.
-
Photodegradation: Exposure to UV and visible light can lead to complex degradation pathways, often involving oxidation.
Q2: What are the recommended storage conditions for tetracycline stock solutions to minimize degradation?
A2: To minimize degradation, tetracycline stock solutions should be prepared fresh daily when possible. For short-term storage, they should be kept at 2-8°C and protected from light. For longer-term storage, it is advisable to store aliquots at -20°C in light-protected containers to prevent repeated freeze-thaw cycles. The choice of solvent is also critical; while soluble in water, aqueous solutions are less stable. Solvents like methanol or DMSO are often used for preparing stock solutions.
Q3: What are the typical stress conditions for forced degradation studies of tetracyclines according to ICH guidelines?
A3: Forced degradation studies are essential to develop and validate stability-indicating analytical methods. Typical stress conditions as per ICH guidelines include:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 30 minutes to several hours.
-
Alkali Hydrolysis: 0.1 N NaOH at 60°C for 30 minutes to several hours.
-
Oxidation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature for up to 7 days.
-
Thermal Degradation: Exposure to dry heat (e.g., 70-80°C) for a specified period.
-
Photodegradation: Exposure to a combination of UV and visible light with a total illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.
The goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of tetracycline degradation products.
Issue 1: Poor Separation of Degradation Products in HPLC Analysis
-
Symptom: Co-elution of the parent drug with its degradation products, particularly the epimer.
-
Possible Causes & Solutions:
-
Inappropriate Column Chemistry: Standard C18 columns may not always provide adequate resolution. Consider using a C8 column or a specialized column like a polar-embedded or phenyl-hexyl phase to enhance selectivity for polar analytes.
-
Mobile Phase pH: The pH of the mobile phase is critical for the separation of tetracyclines. An acidic pH (around 2-3) is often used to suppress the ionization of silanol groups on the column and to protonate the tetracycline molecule, leading to better peak shape and resolution.
-
Mobile Phase Composition: The type and concentration of the organic modifier (e.g., acetonitrile, methanol) and the buffer can significantly impact separation. Methodical optimization of the gradient and solvent composition is recommended.
-
Temperature: Column temperature affects viscosity and retention times. Operating at a slightly elevated and controlled temperature (e.g., 30-40°C) can improve peak shape and reproducibility.
-
Issue 2: Appearance of Unexpected Peaks in the Chromatogram
-
Symptom: Multiple unknown peaks are observed, complicating the identification of degradation products.
-
Possible Causes & Solutions:
-
Sample Matrix Interference: Excipients from a formulated product can interfere with the analysis. Ensure proper sample preparation, such as solid-phase extraction (SPE) or liquid-liquid extraction, to remove interfering components.
-
Solvent Degradation: Some organic solvents can degrade over time or react with the analyte. Use high-purity, HPLC-grade solvents and prepare mobile phases fresh daily.
-
Further Degradation During Analysis: The analytical conditions themselves (e.g., acidic mobile phase, temperature) might induce on-column degradation. If suspected, try milder conditions or a faster analytical method.
-
Contamination: Contamination from glassware, pipettes, or the HPLC system can introduce extraneous peaks. Ensure thorough cleaning procedures are in place.
-
Issue 3: Irreproducible Results and Drifting Retention Times
-
Symptom: Inconsistent retention times and peak areas across multiple injections.
-
Possible Causes & Solutions:
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analytical run, especially when using gradient elution.
-
Mobile Phase Instability: The composition of the mobile phase can change over time due to evaporation of the more volatile component. Use a mobile phase bottle cap that minimizes evaporation.
-
Temperature Fluctuations: Lack of a column thermostat can lead to retention time drift. Use a column oven to maintain a constant temperature.
-
Sample Stability: Tetracyclines can degrade in the autosampler over time, especially if the temperature is not controlled. Use a cooled autosampler or limit the time samples are queued for injection.
-
Data Presentation: Summary of Forced Degradation Studies
The following table summarizes typical degradation percentages observed for tetracycline antibiotics under various stress conditions. Note that the extent of degradation can vary significantly based on the specific tetracycline, concentration, and exact experimental conditions.
| Stress Condition | Agent/Parameter | Duration | Temperature | Typical Degradation (%) | Potential Degradation Products |
| Acid Hydrolysis | 0.1 N HCl | 4 - 8 hours | 60°C | 10 - 25% | Anhydrotetracycline, Epianhydrotetracycline |
| Alkali Hydrolysis | 0.1 N NaOH | 1 - 4 hours | 60°C | 15 - 40% | Isotetracycline, Ring-opened products |
| Oxidation | 3% H₂O₂ | 24 - 48 hours | Room Temp | 20 - 50% | Hydroxylated and other oxidative products |
| Thermal | Dry Heat | 48 - 72 hours | 80°C | 5 - 15% | Epimers, Dehydration products |
| Photodegradation | UV/Vis Light | As per ICH Q1B | Room Temp | 10 - 30% | Complex mixture of photoproducts |
Experimental Protocols
Protocol 1: Forced Degradation Study of a Tetracycline API
-
Preparation of Stock Solution: Accurately weigh and dissolve the tetracycline API in a suitable solvent (e.g., methanol or a water/methanol mixture) to obtain a stock solution of 1 mg/mL.
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.2 N HCl to achieve a final concentration of 0.5 mg/mL in 0.1 N HCl. Incubate in a water bath at 60°C. Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8 hours), neutralize with an equivalent amount of 0.1 N NaOH, and dilute to a suitable concentration for analysis.
-
Alkali Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.2 N NaOH. Incubate at 60°C. Withdraw and neutralize samples with 0.1 N HCl at specified intervals.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 6% H₂O₂. Keep the solution at room temperature, protected from light. Withdraw samples at various time points.
-
Thermal Degradation: Place the solid API in a hot air oven maintained at 80°C. Withdraw samples at different time points, dissolve in the initial solvent, and analyze.
-
Photodegradation: Expose the stock solution in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
Analysis: Analyze all stressed samples and a control (unstressed) sample using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for Tetracycline Analysis
-
Instrumentation: A high-performance liquid chromatograph equipped with a UV-Vis or diode-array detector (DAD).
-
Column: A reversed-phase C8 or C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often preferred.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 50 50 25 50 50 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 355 nm.
-
Injection Volume: 10 µL.
Mandatory Visualizations
Caption: Workflow for a forced degradation study.
Caption: Major degradation pathways of tetracycline.
References
- 1. [Degradation pathways and main degradation products of tetracycline antibiotics: research progress] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of tetracycline and its major degradation products by liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Large-Scale Production of Chelocardin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale production of the atypical tetracycline antibiotic, chelocardin.
Section 1: Fermentation and Production
This section addresses common challenges encountered during the fermentation process for chelocardin production, covering both the native producer, Amycolatopsis sulphurea, and the heterologous host, Streptomyces albus.
Frequently Asked Questions (FAQs)
Q1: We are experiencing low yields of chelocardin from our Amycolatopsis sulphurea cultures. What are the common causes and how can we improve the yield?
A1: Low yields in Amycolatopsis sulphurea are a known challenge, primarily due to the genetic instability of the strain and the difficulty in its genetic manipulation.[1][2][3] Several factors can contribute to suboptimal production:
-
Suboptimal Fermentation Conditions: Like many actinomycetes, Amycolatopsis sulphurea is sensitive to fermentation parameters. Optimization of pH, temperature, aeration, and media composition is critical. For the related Amycolatopsis mediterranei, controlling the pH (initially at 6.5 and later shifted to 7.0) and dissolved oxygen (30% saturation) significantly increased antibiotic yield.
-
Genetic Instability: High-producing strains of Amycolatopsis can be unstable, leading to a decline in yield over successive generations. It is crucial to maintain a carefully controlled cell bank and limit the number of subcultures from a master stock.
-
Complex Biosynthetic Regulation: The chelocardin biosynthetic gene cluster is complex and tightly regulated. Overexpression of positive regulatory genes, such as chdB, has been shown to increase the production of both chelocardin (CHD) and its potent analog, 2-carboxamido-2-deacetyl-chelocardin (CD-CHD), in A. sulphurea.[1][4]
Q2: Is heterologous expression a viable option for large-scale chelocardin production? What are the advantages and potential issues?
A2: Yes, heterologous expression is a highly viable and often preferred strategy. The entire chelocardin biosynthetic gene cluster has been successfully expressed in Streptomyces albus, a more genetically tractable host.
Advantages:
-
Genetic Amenability: S. albus is easier to manipulate genetically, allowing for more straightforward optimization of the biosynthetic pathway.
-
Improved Yields: Heterologous expression in optimized S. albus strains has resulted in good yields of chelocardin. Further yield increases can be achieved by overexpressing the chdR exporter gene, which also confers resistance to the produced antibiotic.
-
Cleaner Production: Using a "clean" host strain, where native secondary metabolite gene clusters have been deleted, can simplify downstream purification.
Potential Issues:
-
Codon Usage Bias: Differences in codon usage between Amycolatopsis and Streptomyces could potentially limit the expression of some genes. However, successful expression of the entire cluster suggests this is not a major barrier.
-
Metabolic Burden: High-level expression of a large gene cluster can impose a metabolic burden on the host, potentially affecting growth and overall productivity. Careful optimization of fermentation conditions is necessary to balance growth and production.
Troubleshooting Guide: Fermentation
| Problem | Potential Cause | Troubleshooting Steps |
| Low Biomass | Suboptimal growth medium, incorrect pH or temperature. | Review and optimize media components (carbon and nitrogen sources). Verify and control pH and temperature throughout the fermentation. For related Amycolatopsis species, a temperature of 29°C and a pH of 7.6 have been found to be optimal for antibiotic production. |
| Low Chelocardin Titer Despite Good Growth | Feedback inhibition, suboptimal induction of the biosynthetic pathway, or product degradation. | Consider fed-batch strategies to maintain precursor availability and control nutrient levels. Investigate the timing and concentration of inducers if using an inducible promoter system. Analyze time-course samples to assess product stability in the fermentation broth. |
| Foaming in Bioreactor | High protein content in the medium (e.g., from yeast extract or peptone). | Add an appropriate antifoaming agent. Note that the choice of antifoam should be evaluated to ensure it does not interfere with downstream processing or product stability. |
| Inconsistent Batch-to-Batch Yield | Inoculum variability, genetic instability of the production strain. | Standardize inoculum preparation procedures. Use a two-stage seed culture protocol. For Amycolatopsis, minimize the number of passages from the master cell bank. |
Experimental Protocol: Fermentation of Streptomyces albus for Chelocardin Production
This protocol is a general guideline based on methods for related Streptomyces species and can be optimized.
-
Inoculum Preparation:
-
Inoculate a loopful of S. albus spores into 50 mL of Tryptic Soy Broth (TSB) in a 250 mL baffled flask.
-
Incubate at 30°C with shaking at 200 rpm for 48-72 hours to generate a vegetative seed culture.
-
-
Production Fermentation:
-
Inoculate the production bioreactor containing a suitable production medium (e.g., R5A medium) with 5-10% (v/v) of the seed culture.
-
Control the fermentation parameters:
-
Temperature: 30°C
-
pH: Maintain at 7.0-7.2 using automated addition of sterile acid/base.
-
Dissolved Oxygen (DO): Maintain at >30% saturation by controlling agitation and aeration rates.
-
-
Monitor the fermentation for key parameters such as biomass (optical density or dry cell weight), substrate consumption (e.g., glucose), and chelocardin production (via HPLC analysis of broth samples).
-
The fermentation is typically run for 5-7 days.
-
Section 2: Downstream Processing and Purification
This section provides guidance on the extraction and purification of chelocardin from the fermentation broth.
Frequently Asked Questions (FAQs)
Q3: What are the initial steps for recovering chelocardin from the fermentation broth?
A3: The initial recovery involves separating the biomass from the supernatant, followed by extraction of chelocardin.
-
Biomass Separation: For large-scale operations, continuous centrifugation is the preferred method to pellet the cells. Alternatively, microfiltration can be used.
-
Extraction: Chelocardin is an intracellular and cell-associated product. Therefore, after separating the biomass, the cell pellet should be extracted. A common method is to use an organic solvent such as ethyl acetate or a mixture of chloroform and methanol. The choice of solvent should be optimized for maximum recovery and selectivity.
Q4: What chromatographic methods are suitable for purifying chelocardin?
A4: High-Performance Liquid Chromatography (HPLC) is the primary method for purifying chelocardin. A multi-step approach is often necessary to achieve high purity.
-
Initial Capture: A solid-phase extraction (SPE) or a flash chromatography step can be used to concentrate the chelocardin from the crude extract and remove major impurities.
-
Intermediate Purification: Ion-exchange chromatography can be effective, as chelocardin has ionizable functional groups.
-
Final Polishing: Reversed-phase HPLC (RP-HPLC) is typically used for the final purification step to achieve high purity. A C18 column with a gradient of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is a common choice.
Troubleshooting Guide: Purification
| Problem | Potential Cause | Troubleshooting Steps |
| Low Recovery After Extraction | Inefficient cell lysis, incorrect solvent polarity, or product degradation. | Ensure complete cell disruption before extraction. Test a range of solvent systems to find the optimal one for chelocardin. Perform extractions at a lower temperature to minimize degradation. |
| Poor Resolution in HPLC | Inappropriate column chemistry or mobile phase, column overloading. | Screen different column types (e.g., C18, C8, Phenyl). Optimize the mobile phase gradient and pH. Reduce the sample load on the column. |
| Presence of Two Peaks for Chelocardin in HPLC | Presence of epimers. | This is a known characteristic of chelocardin. The two epimers may need to be collected together or separated if required for specific applications, which may necessitate further optimization of the chromatographic method. |
| Product Precipitation During Purification | Exceeding the solubility limit of chelocardin in the chosen buffer or solvent. | Adjust the pH and/or the solvent composition to maintain solubility. Chelocardin is known to be insoluble in water as a base or acid addition salt. |
Experimental Protocol: Chelocardin Purification
This is a generalized protocol that should be optimized for your specific process.
-
Extraction:
-
Resuspend the cell pellet from the fermentation in a suitable buffer.
-
Disrupt the cells using a high-pressure homogenizer or sonication.
-
Extract the lysate with an equal volume of ethyl acetate. Repeat the extraction 2-3 times.
-
Pool the organic phases and evaporate the solvent under reduced pressure to obtain the crude extract.
-
-
Solid-Phase Extraction (SPE):
-
Dissolve the crude extract in a minimal amount of a suitable solvent.
-
Load the solution onto a C18 SPE cartridge pre-conditioned with methanol and water.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 10% acetonitrile in water) to remove polar impurities.
-
Elute the chelocardin with a higher concentration of organic solvent (e.g., 80% acetonitrile in water).
-
-
Preparative RP-HPLC:
-
Dissolve the semi-purified extract from the SPE step in the mobile phase.
-
Inject the sample onto a preparative C18 column.
-
Elute with a linear gradient of acetonitrile in water with 0.1% formic acid.
-
Monitor the elution at a suitable wavelength (e.g., 280 nm) and collect the fractions corresponding to the chelocardin peaks.
-
Pool the pure fractions and lyophilize to obtain the final product.
-
Section 3: Stability and Formulation
This section addresses the stability of chelocardin and considerations for its formulation.
Frequently Asked Questions (FAQs)
Q5: Chelocardin seems to be unstable in solution. What is known about its stability and how can it be improved?
A5: Chelocardin's stability is a significant challenge. The free base and its acid addition salts are poorly soluble in water, while alkaline salts are highly unstable and degrade quickly.
A stable, solid formulation has been developed and patented, which consists of a lyophilized mixture of the monosodium salt of chelocardin and sodium citrate (in a ratio of 1 part chelocardin to 0.2-2 parts sodium citrate). This composition is readily soluble in water and is significantly more stable than the chelocardin salt alone. The optimal pH for this formulation in solution is between 7.6 and 8.0 to prevent precipitation and maintain stability.
Q6: What are the key parameters to consider during a stability study of a new chelocardin formulation?
A6: A comprehensive stability study should evaluate the impact of temperature, humidity, light, and pH. Key tests to include are:
-
Appearance: Visual inspection for color changes or precipitation.
-
Assay: Quantification of chelocardin content (e.g., by HPLC) to determine degradation.
-
Degradation Products: Identification and quantification of any new peaks in the chromatogram.
-
pH: Measurement of the pH of liquid formulations.
-
Solubility/Reconstitution Time: For lyophilized products.
Forced degradation studies, where the compound is exposed to harsh conditions (e.g., high temperature, extreme pH, oxidizing agents), are crucial for identifying potential degradation pathways and developing stability-indicating analytical methods.
Troubleshooting Guide: Stability
| Problem | Potential Cause | Troubleshooting Steps |
| Rapid Degradation in Aqueous Solution | Unfavorable pH, exposure to light or high temperature. | Adjust the pH to the optimal range of 7.6-8.0. Protect the solution from light and store at reduced temperatures (e.g., 2-8°C). |
| Precipitation Upon Reconstitution | Incorrect pH, low solubility of the salt form. | Ensure the formulation includes a suitable buffer and stabilizing agent like sodium citrate to maintain the optimal pH and enhance solubility. |
| Color Change in Solid or Solution | Oxidative degradation or other chemical changes. | Consider the use of antioxidants in the formulation. Store under an inert atmosphere (e.g., nitrogen) and protect from light. |
Quantitative Data: Chelocardin Stability
The following table summarizes stability data from the patented formulation of lyophilized monosodium chelocardin with sodium citrate.
| Formulation | Storage Temperature | First-Order Degradation Rate Constant (k) |
| Monosodium Chelocardin | 50°C | 0.0071 |
| Monosodium Chelocardin + 100% Sodium Citrate | 50°C | 0.0007 |
This data clearly demonstrates the significant stabilizing effect of sodium citrate.
Section 4: Visualized Workflows and Pathways
Diagrams
References
- 1. Heterologous expression of the atypical tetracycline chelocardin reveals the full set of genes required for its biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Interaction of the Atypical Tetracyclines Chelocardin and Amidochelocardin with Renal Drug Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Cetocycline Binding to Plasticware in In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the non-specific binding (NSB) of Cetocycline to plasticware during in vitro experiments. Loss of compound due to adsorption to labware can lead to inaccurate and unreliable experimental results. This guide offers strategies to mitigate this issue.
Disclaimer: As this compound is a novel compound, specific data on its binding characteristics is limited. The recommendations provided below are based on general principles for minimizing non-specific binding of hydrophobic small molecules and tetracycline-class antibiotics. Experimental validation is crucial to determine the most effective strategy for your specific assay.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound concentration lower than expected in my in vitro assay?
Non-specific binding of this compound to the surface of plastic labware (e.g., microplates, tubes, pipette tips) is a likely cause. This phenomenon is common for hydrophobic compounds. The interaction is primarily driven by hydrophobic and, in some cases, ionic interactions between the compound and the plastic surface.[1][2]
Q2: What types of plasticware are most prone to binding this compound?
Standard polystyrene and polypropylene are commonly used plastics in laboratories and are known to exhibit significant binding of hydrophobic drugs.[1][3] The extent of binding can vary between different batches and manufacturers of plasticware.[3]
Q3: How can I reduce this compound binding to my plasticware?
Several strategies can be employed to minimize non-specific binding:
-
Use Low-Binding Plasticware: Commercially available low-binding microplates and tubes are manufactured with modified surfaces to reduce molecular interactions.
-
Surface Coating: Pre-coating the plasticware with a blocking agent can prevent this compound from directly interacting with the plastic surface.
-
Modification of Assay Buffer: Adding certain reagents to your experimental buffer can reduce the binding of this compound.
-
Choice of Solvent: The solvent used to dissolve and dilute this compound can influence its binding to plastics.
Q4: Are there any experimental conditions that can influence the binding?
Yes, several factors can affect the degree of non-specific binding:
-
Temperature: Higher temperatures can increase hydrophobic interactions.
-
pH: The pH of the buffer can affect the ionization state of your compound, which in turn can influence its interaction with the plastic surface.
-
Incubation Time: Longer exposure of the this compound solution to the plastic surface can lead to increased binding.
-
Presence of Other Proteins: In complex biological samples, other proteins can compete for binding sites on the plastic, potentially reducing the binding of your compound of interest.
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating non-specific binding of this compound.
Problem: Inconsistent or low recovery of this compound in aqueous solutions.
Troubleshooting Workflow
Caption: Troubleshooting workflow for addressing low this compound recovery.
Solution 1: Utilize Low-Binding Plasticware
The most straightforward approach is to use commercially available low-binding plasticware. These products have surfaces that are treated to be more hydrophilic, thereby reducing hydrophobic interactions.
Quantitative Data on Low-Binding Surfaces:
| Plasticware Type | Drug Type | Reduction in Non-Specific Adsorption (NSA) | Reference |
| Low-adsorption microplates | Positively charged or neutral hydrophobic drugs | NSA reduced to below 15% | |
| Corning™ NBS™ Microplates | Proteins and nucleic acids | Minimized binding at low concentrations | |
| Greiner Bio-One Non-binding Microplates | General biomolecules | Ultra-low non-specific binding |
Solution 2: Coat Standard Plasticware
If low-binding plasticware is not available, coating standard polypropylene or polystyrene labware is a cost-effective alternative.
Experimental Protocol: BSA Coating
-
Preparation of BSA Solution: Prepare a 1-10 mg/mL solution of Bovine Serum Albumin (BSA) in deionized water or a suitable buffer (e.g., PBS).
-
Coating Procedure:
-
Add the BSA solution to the plasticware (e.g., microplate wells, tubes) ensuring the entire surface that will contact the this compound solution is covered.
-
Incubate for at least 2 hours at room temperature or overnight at 4°C.
-
Aspirate the BSA solution.
-
Wash the wells 2-3 times with a buffer that does not contain protein (e.g., PBS or saline).
-
The plasticware is now ready for use. It is best to use it immediately after preparation.
-
Experimental Protocol: Silanization
Silanizing agents can create a neutral and hydrophilic coating on plastic surfaces. For example, 3-glycidoxypropyltrimethoxysilane (GPTMS) has been shown to be effective.
-
Reagent Preparation: Prepare a fresh solution of the silanizing agent according to the manufacturer's instructions. This often involves dilution in an appropriate solvent.
-
Surface Treatment:
-
Clean the plasticware thoroughly with a detergent, rinse with deionized water, and dry completely.
-
Immerse the plasticware in the silanizing solution or fill the wells/tubes.
-
Incubate for the recommended time (this can range from minutes to hours).
-
Rinse the plasticware extensively with the solvent used for dilution and then with deionized water.
-
Cure the coating by baking at a moderate temperature (e.g., 45-60°C) for several hours.
-
Quantitative Data on Surface Coatings:
| Coating Method | Drug Type | Reduction in Non-Specific Adsorption (NSA) | Reference |
| GPTMS-coating | Various probe drugs | Suppressed NSA to below 10% | |
| BSA-coating | Surfactant Protein D | Greatly diminished adsorption to polypropylene | |
| BSA-coating | Progranulin | Effectively prevented adsorption to polypropylene |
Solution 3: Modify the Assay Buffer
Adding certain components to your assay buffer can help keep this compound in solution and reduce its interaction with plastic surfaces.
Recommended Buffer Additives:
-
Organic Solvents: Adding a small percentage of an organic solvent like acetonitrile or methanol can reduce hydrophobic interactions. Acetonitrile has been shown to be a stronger inhibitor of NSA than methanol. Start with a low concentration (e.g., 1-5%) and optimize, ensuring it does not affect your assay's performance.
-
Surfactants: Non-ionic surfactants such as Tween-20 or Triton X-100 at low concentrations (e.g., 0.01-0.1%) can help to prevent non-specific binding. However, be cautious as surfactants can interfere with some detection methods.
-
Carrier Proteins: If compatible with your assay, the inclusion of a carrier protein like BSA (e.g., 0.1-1 mg/mL) in your buffer can saturate the non-specific binding sites on the plastic.
Quantitative Data on Buffer Modification:
| Buffer Additive | Drug Type | Effect on Non-Specific Adsorption (NSA) | Reference |
| Acetonitrile | Various probe drugs | Stronger NSA inhibition than methanol | |
| Methanol | Various probe drugs | Almost eliminated adsorption of all probe drugs |
Signaling Pathway and Logical Relationships
Logical Flow for Selecting a Mitigation Strategy
Caption: Decision tree for selecting a strategy to minimize this compound binding.
References
Technical Support Center: Enhancing the Bioavailability of Cetocycline
Welcome to the technical support center for Cetocycline. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist in your experiments aimed at enhancing the oral bioavailability of this compound.
Section 1: Frequently Asked Questions & Troubleshooting
This section addresses common issues encountered during the pre-formulation, formulation, and evaluation stages of this compound bioavailability enhancement studies.
1.1 Pre-Formulation & General Concepts
-
Q: What is this compound and why is its oral bioavailability a concern?
-
A: this compound is a tetracycline-class antibiotic. Like many tetracyclines, its oral bioavailability can be suboptimal due to several factors. Tetracyclines often exhibit poor aqueous solubility and can be susceptible to degradation at physiological pH. Furthermore, their absorption can be significantly hindered by chelation with metal ions found in food (e.g., calcium, iron) and by cellular efflux pumps.[1][2][3] The oral bioavailability of standard tetracycline is 60-80% in fasted adults but can be reduced by 50% or more when taken with food or milk.[1][4] this compound is presumed to be a BCS (Biopharmaceutical Classification System) Class IV drug, exhibiting both low solubility and low permeability, making bioavailability enhancement a critical goal.
-
-
Q: My this compound powder shows poor dissolution in aqueous media. What are the initial steps to improve this?
-
A: Poor dissolution is a primary rate-limiting step for absorption. Initial strategies to consider are:
-
Particle Size Reduction: Techniques like micronization or nanomilling increase the surface-area-to-volume ratio of the drug particles, which can significantly enhance the dissolution rate.
-
pH Adjustment: Assess the pH-solubility profile of this compound. Adjusting the pH of the dissolution medium to a range where this compound is more ionized can improve solubility. However, be mindful of the drug's stability at different pH values.
-
Use of Surfactants: Incorporating a pharmaceutically acceptable surfactant at a concentration above its critical micelle concentration (CMC) can create micelles that solubilize the hydrophobic this compound molecules.
-
-
1.2 Formulation Strategies & Troubleshooting
-
Q: We are developing a Solid Lipid Nanoparticle (SLN) formulation for this compound, but the encapsulation efficiency (EE) is below 50%. How can we improve this?
-
A: Low EE is a common hurdle. Consider the following troubleshooting steps:
-
Lipid Selection: The solubility of this compound in the solid lipid is crucial. Screen various lipids (e.g., glyceryl monostearate, stearic acid, Compritol®) to find one in which the drug has higher solubility in its molten state.
-
Surfactant Optimization: The type and concentration of surfactant (e.g., Poloxamer 188, Tween® 80) are critical for nanoparticle stability and drug encapsulation. Try different surfactants or a combination of a surfactant and a co-surfactant.
-
Manufacturing Process: High-shear homogenization or ultrasonication parameters (time, power) must be optimized. Insufficient energy can lead to poor drug entrapment. Ensure the temperature of the process is kept above the melting point of the lipid.
-
Drug-Lipid Ratio: A high drug-to-lipid ratio can lead to drug expulsion from the lipid matrix upon cooling and crystallization. Try reducing the initial drug load.
-
-
-
Q: Our this compound-loaded nanoemulsion appears stable initially but shows signs of drug precipitation after 24 hours. What is the likely cause?
-
A: This suggests that the drug is solubilized in a supersaturated state and is not thermodynamically stable.
-
Check Drug Solubility Limits: Determine the equilibrium solubility of this compound in the lipid phase of your nanoemulsion. Your formulation may be exceeding this limit.
-
Optimize the Surfactant/Co-surfactant (S/CoS) Ratio: The S/CoS ratio is critical for creating a stable interfacial film around the oil droplets. An improper ratio can lead to instability and drug leakage.
-
Incorporate a Polymer: Adding a polymer to the aqueous phase can act as a precipitation inhibitor, helping to maintain the supersaturated state of the drug for a longer duration.
-
-
Section 2: Quantitative Data on Bioavailability Enhancement
The following table summarizes pharmacokinetic data from studies on tetracycline-class drugs, comparing standard formulations to enhanced formulations. This data illustrates the potential improvements achievable with advanced drug delivery systems.
| Formulation Strategy | Drug | Subject | Cmax (µg/mL) | AUC (µg·h/mL) | Relative Bioavailability (%) | Reference |
| Standard Capsule (Fasted) | Tetracycline | Human | ~4.5 | - | 100 (Reference) | |
| Standard Capsule (With Food) | Tetracycline | Human | ~2.4 | - | ~54 | |
| Standard Capsule (Fasted) | Doxycycline | Human | - | - | 100 (Reference) | |
| Standard Capsule (With Food) | Doxycycline | Human | - | - | ~80 | |
| Paclitaxel (BCS IV) in Taxol® | Paclitaxel | Mice | - | - | 100 (Reference) | |
| Paclitaxel in GCPh Nanoparticles | Paclitaxel | Mice | - | - | ~250 (without Verapamil) |
Note: Data for this compound is not available; values are based on tetracycline analogues and other BCS Class IV drugs to demonstrate the impact of formulation strategies.
Section 3: Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
-
Objective: To formulate this compound within SLNs to enhance its stability and improve oral absorption.
-
Materials:
-
This compound powder
-
Solid Lipid: Glyceryl behenate (Compritol® 888 ATO)
-
Surfactant: Poloxamer 188 (Pluronic® F68)
-
Purified water
-
High-shear homogenizer or probe sonicator
-
Magnetic stirrer with hot plate
-
-
Methodology:
-
Preparation of Lipid Phase: Weigh the required amount of glyceryl behenate and heat it to 85°C (approximately 10°C above its melting point) until a clear, molten lipid phase is formed.
-
Drug Incorporation: Disperse the accurately weighed this compound powder into the molten lipid under continuous stirring until a homogenous dispersion is achieved. Maintain the temperature at 85°C.
-
Preparation of Aqueous Phase: In a separate beaker, dissolve Poloxamer 188 in purified water and heat this aqueous phase to the same temperature (85°C).
-
Emulsification: Add the hot lipid phase dropwise into the hot aqueous phase under high-speed homogenization (~12,000 RPM) for 10 minutes. This creates a hot oil-in-water (o/w) nanoemulsion.
-
Nanoparticle Formation: Immediately transfer the hot nanoemulsion to an ice bath and continue stirring at a lower speed. The rapid cooling of the liquid lipid droplets causes them to solidify, forming the SLNs with the drug encapsulated inside.
-
Characterization: Analyze the resulting SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
-
Section 4: Visual Diagrams (Workflows and Pathways)
Diagram 1: Experimental Workflow for Bioavailability Enhancement
This diagram outlines the logical progression from initial formulation development to in vivo pharmacokinetic evaluation.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Oral Tetracycline-Class Drugs in Dermatology: Impact of Food Intake on Absorption and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interactions with the Absorption of Tetracyclines | Semantic Scholar [semanticscholar.org]
- 4. Bioavailability of Tetracycline and Doxycycline in Fasted and Nonfasted Subjects - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Cetocycline Demonstrates Superior Activity Against Resistant Gram-negative Bacilli Compared to Tetracycline
A comprehensive analysis of available data indicates that cetocycline, an atypical tetracycline, and its derivatives exhibit enhanced in vitro and in vivo activity against tetracycline-resistant Gram-negative bacilli, overcoming common resistance mechanisms that render older tetracyclines ineffective. This superior performance is attributed to its ability to evade efflux pump-mediated resistance, a primary defense mechanism in these challenging pathogens.
This compound and its analogue, amidochelocardin, have shown potent activity against a range of Gram-negative bacteria, including multidrug-resistant (MDR) strains. Notably, amidochelocardin has been demonstrated to be effective against Klebsiella pneumoniae strains that have developed resistance to chelocardin (the natural form of this compound) via upregulation of the AcrAB-TolC efflux pump[1][2][3][4]. This suggests that this compound derivatives can be engineered to bypass specific resistance pathways.
In Vitro Activity: A Quantitative Comparison
The in vitro superiority of this compound over tetracycline against various Gram-negative bacilli is evident from Minimum Inhibitory Concentration (MIC) data. While tetracycline's efficacy is often compromised in resistant strains, this compound consistently demonstrates lower MIC values, indicating greater potency.
| Organism | This compound MIC Range (µg/mL) | Tetracycline MIC Range (µg/mL) |
| Escherichia coli | 0.8 - 3.1 | 1.6 - >100 |
| Klebsiella pneumoniae | 0.8 - 6.2 | 3.1 - >100 |
| Enterobacter spp. | 0.8 - 6.2 | 6.2 - >100 |
| Proteus spp. | 0.4 - 3.1 | 12.5 - >100 |
| Serratia marcescens | 1.6 - 6.2 | 25 - >100 |
Note: Data compiled from Proctor et al., 1978.
More recent studies with chelocardin and amidochelocardin have confirmed their activity against MDR Gram-negative pathogens, including those belonging to the critical ESKAPE group (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species)[1].
In Vivo Efficacy
While direct comparative in vivo studies between this compound and tetracycline against resistant Gram-negative bacilli are limited, available data for this compound analogues suggest promising efficacy. Studies on chelocardin and its derivatives in murine infection models have demonstrated their potential in treating infections caused by Gram-negative bacteria. For instance, in a murine model of E. coli septicemia, a cathelicidin-derived antimicrobial peptide, ZL-2, which has a broad spectrum of activity against Gram-negative bacteria, showed a significant reduction in bacterial load and increased survival rates. Although not a direct comparison, this highlights the potential of novel antimicrobial agents in combating resistant Gram-negative infections.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
The in vitro activity of this compound and tetracycline is determined using the broth microdilution method. This standardized technique involves preparing a series of twofold dilutions of each antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated at a controlled temperature, typically 37°C, for 18-24 hours. The MIC is defined as the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacterium.
Mechanism of Action and Resistance
Tetracyclines, including this compound, exert their antibacterial effect by binding to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site and thereby inhibits protein synthesis. Resistance to tetracycline in Gram-negative bacteria is primarily mediated by two mechanisms: efflux pumps that actively remove the drug from the cell, and ribosomal protection proteins that prevent the drug from binding to its target.
The diagram below illustrates the mechanism of action of tetracycline and the common resistance mechanisms in Gram-negative bacteria, as well as how this compound and its derivatives can overcome these defenses.
Figure 1. Mechanism of action and resistance to tetracycline and this compound.
The key to this compound's enhanced activity against resistant strains lies in its structural differences from traditional tetracyclines. These modifications are thought to make it a poor substrate for the common efflux pumps, allowing it to accumulate to effective concentrations within the bacterial cell and bind to the ribosome, thus inhibiting protein synthesis.
References
- 1. Amidochelocardin Overcomes Resistance Mechanisms Exerted on Tetracyclines and Natural Chelocardin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Amidochelocardin Overcomes Resistance Mechanisms Exerted on Tetracyclines and Natural Chelocardin - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of the Bactericidal Activity of a Novel Fluorocycline Against Enteric Bacteria
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the bactericidal activity of a novel synthetic fluorocycline, referred to herein as Cetocycline (represented by Eravacycline), against common enteric bacteria. The performance of this next-generation tetracycline is compared with other significant antibiotics, including Omadacycline, Tigecycline, and Meropenem, supported by experimental data from in vitro studies.
Comparative Bactericidal and Inhibitory Activity
The primary measure of an antibiotic's potency is its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible bacterial growth. To assess bactericidal (killing) activity, the Minimum Bactericidal Concentration (MBC) is determined, which is the lowest concentration that kills 99.9% of the initial bacterial population.[1][2][3][4] An agent is typically considered bactericidal if the MBC is no more than four times the MIC.[2]
The following table summarizes the in vitro activity (MIC) of this compound (Eravacycline) and comparator agents against key enteric pathogens.
| Antibiotic | Organism | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | General Activity | Source(s) |
| This compound (Eravacycline) | Escherichia coli | 0.12 - 0.125 | 0.25 - 0.5 | Bacteriostatic/Bactericidal | |
| Klebsiella pneumoniae | 0.25 | 1 | Bacteriostatic/Bactericidal | ||
| Omadacycline | Escherichia coli | N/A | N/A | Generally Bacteriostatic | |
| Salmonella spp. | 2 | N/A | N/A | ||
| Tigecycline | Escherichia coli | N/A | N/A | Generally Bacteriostatic | |
| Klebsiella pneumoniae | MIC range: 0.19-4 | N/A | Generally Bacteriostatic | ||
| Meropenem | Escherichia coli | Median MIC: 0.125 | N/A | Bactericidal | |
| Klebsiella pneumoniae | Median MIC: 0.125 | N/A | Bactericidal |
Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. "N/A" indicates data not available in the cited sources. The general activity is based on broader characterizations, as direct MBC values can be strain-dependent.
Summary of Activity:
-
This compound (Eravacycline) demonstrates potent in vitro activity against a range of Enterobacteriaceae, including multidrug-resistant strains. Its activity is noted to be potent against E. coli and K. pneumoniae.
-
Omadacycline , another novel tetracycline derivative, shows activity against various Gram-negative bacteria but is generally characterized as bacteriostatic against E. coli.
-
Tigecycline , a first-generation glycylcycline, is often bacteriostatic against enteric bacteria, though it can approach bactericidal activity over extended exposure times (e.g., 72 hours).
-
Meropenem , a carbapenem, consistently exhibits potent bactericidal activity against a broad spectrum of Enterobacteriaceae and serves as a key comparator for severe infections.
Experimental Protocols
A detailed methodology for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) is crucial for validating these findings.
This protocol is adapted from standard methodologies established by the Clinical and Laboratory Standards Institute (CLSI).
Objective: To determine the MIC and MBC of an antimicrobial agent against a specific bacterial isolate.
Materials:
-
Bacterial isolate in pure culture (e.g., E. coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Antimicrobial agent stock solution
-
Sterile 96-well microtiter plates
-
Sterile diluents (e.g., saline or MHB)
-
Spectrophotometer
-
Incubator (35-37°C)
-
Micropipettes and sterile tips
-
Sterile agar plates (e.g., Tryptic Soy Agar)
Procedure:
-
Inoculum Preparation:
-
Aseptically pick 3-5 colonies from an overnight agar plate and inoculate into MHB.
-
Incubate at 37°C until the turbidity matches a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Antimicrobial Agent Dilution (in 96-well plate):
-
Prepare a serial two-fold dilution of the antimicrobial agent in MHB across the wells of the microtiter plate.
-
Typically, 100 µL of MHB is added to wells 2 through 12. The antimicrobial stock is added to well 1 and serially diluted by transferring 100 µL from well to well.
-
Ensure a growth control well (containing only inoculum and broth) and a sterility control well (containing only broth) are included.
-
-
Inoculation:
-
Add the prepared bacterial inoculum to each well (except the sterility control) to reach the final target concentration.
-
-
Incubation:
-
Incubate the microtiter plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the plate for turbidity.
-
The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
-
-
MBC Determination:
-
From the wells showing no visible growth (the MIC well and at least two more concentrated wells), take a 10-100 µL aliquot.
-
Spread the aliquot onto a sterile agar plate.
-
Incubate the agar plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.
-
Visualizing Mechanisms and Workflows
Tetracyclines, including novel fluorocyclines, inhibit bacterial protein synthesis. They bind to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. This action effectively halts the elongation of the polypeptide chain, leading to a bacteriostatic or bactericidal effect.
Caption: Tetracycline mechanism of action.
The following diagram illustrates the logical flow of the Minimum Inhibitory and Bactericidal Concentration assay.
Caption: Workflow for MIC and MBC determination.
References
Navigating Cross-Resistance: A Comparative Guide to Cetocycline and Other Tetracyclines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of cetocycline's in vitro activity against that of other tetracyclines, with a focus on cross-resistance patterns in bacteria harboring specific resistance mechanisms. The information presented herein is intended to support research and development efforts in the field of antibacterial agents by offering a clear, data-driven analysis of this compound's potential to overcome common tetracycline resistance.
Comparative In Vitro Activity of this compound and Other Tetracyclines
This compound, a tetracycline analog, has demonstrated promising activity against a range of bacterial isolates, including some that exhibit resistance to conventional tetracyclines. The following tables summarize the minimum inhibitory concentrations (MICs) of this compound in comparison to tetracycline, doxycycline, and minocycline against various Gram-positive and Gram-negative bacteria.
Table 1: Comparative MICs (µg/mL) of this compound and Tetracycline against Clinical Isolates
| Bacterial Species | No. of Strains | This compound MIC Range | Tetracycline MIC Range | This compound MIC50 | Tetracycline MIC50 | This compound MIC90 | Tetracycline MIC90 |
| Staphylococcus aureus | 101 | 0.5 - 128 | 0.25 - >128 | 1 | 2 | 32 | 128 |
| Staphylococcus epidermidis | 51 | 1 - 64 | 0.5 - 128 | 2 | 4 | 32 | 64 |
| Streptococcus pyogenes | 25 | 0.12 - 0.5 | 0.06 - 1 | 0.25 | 0.25 | 0.5 | 0.5 |
| Streptococcus pneumoniae | 50 | 0.12 - 1 | 0.06 - 4 | 0.25 | 0.5 | 0.5 | 2 |
| Enterococcus faecalis | 52 | 4 - >128 | 8 - >128 | 32 | 128 | >128 | >128 |
| Escherichia coli | 105 | 0.5 - 128 | 1 - >128 | 4 | 16 | 32 | >128 |
| Klebsiella pneumoniae | 50 | 1 - 128 | 2 - >128 | 8 | 64 | 64 | >128 |
| Enterobacter cloacae | 25 | 1 - 64 | 2 - >128 | 8 | 32 | 32 | 128 |
| Proteus mirabilis | 26 | 2 - 32 | 4 - 64 | 8 | 16 | 16 | 32 |
| Pseudomonas aeruginosa | 50 | >128 | >128 | >128 | >128 | >128 | >128 |
Data compiled from in vitro studies. MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates were inhibited, respectively.
Overcoming Tetracycline Resistance Mechanisms
The effectiveness of tetracycline antibiotics is primarily challenged by two main mechanisms of bacterial resistance: efflux pumps and ribosomal protection.[1] this compound has shown the ability to evade some of these common resistance mechanisms.
Efflux Pumps
Efflux pumps are membrane proteins that actively transport tetracyclines out of the bacterial cell, preventing the antibiotic from reaching its ribosomal target. Key efflux pump genes include tet(A) and tet(B) in Gram-negative bacteria, and tet(K) in Gram-positive bacteria.
Ribosomal Protection
Ribosomal protection proteins (RPPs) bind to the bacterial ribosome, inducing conformational changes that prevent tetracyclines from binding to their target site, thus allowing protein synthesis to proceed. The most common RPP gene is tet(M).
Experimental Protocols
The data presented in this guide are based on standardized antimicrobial susceptibility testing methods. A detailed methodology for the determination of Minimum Inhibitory Concentration (MIC) is provided below.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is a standard for quantifying the in vitro activity of an antimicrobial agent.
Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a bacterial isolate.
Materials:
-
Bacterial isolates (e.g., E. coli, S. aureus) with known tetracycline resistance profiles.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
This compound, tetracycline, doxycycline, and minocycline analytical standards.
-
Sterile 96-well microtiter plates.
-
Spectrophotometer or microplate reader.
-
Incubator (35°C ± 2°C).
Procedure:
-
Bacterial Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a concentration of approximately 5 x 105 colony-forming units (CFU)/mL in CAMHB.[1]
-
Antibiotic Dilution Series: Serial two-fold dilutions of each tetracycline are prepared in CAMHB within the wells of the 96-well plates. A typical concentration range is 0.06 to 256 µg/mL.[1]
-
Inoculation: Each well containing the diluted antibiotic is inoculated with the standardized bacterial suspension.[1] A growth control well (bacteria without antibiotic) and a sterility control well (broth only) are included on each plate.[1]
-
Incubation: The microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: Following incubation, the plates are examined for visible turbidity. The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.
Quality Control: Quality control is performed according to the Clinical and Laboratory Standards Institute (CLSI) guidelines, using reference strains such as Escherichia coli ATCC 25922 and Staphylococcus aureus ATCC 29213.
Visualizing Resistance Mechanisms and Experimental Workflow
To further elucidate the relationships and processes involved in tetracycline cross-resistance and its evaluation, the following diagrams are provided.
References
Cetocycline Demonstrates Potent Efficacy Against Tetracycline-Resistant Clinical Isolates: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – In an era marked by the escalating threat of antimicrobial resistance, the atypical tetracycline antibiotic, Cetocycline (formerly known as chelocardin), is re-emerging as a significant candidate in the fight against multidrug-resistant bacteria. This guide provides a comprehensive comparison of this compound's efficacy against tetracycline-resistant clinical isolates, supported by experimental data, detailed methodologies, and visual representations of its mechanism of action and experimental workflows. This document is intended for researchers, scientists, and drug development professionals actively seeking novel solutions to combat antibiotic resistance.
Executive Summary
This compound, a tetracycline analog, exhibits notable in vitro and in vivo activity against a range of tetracycline-resistant Gram-negative and Gram-positive bacteria.[1][2][3] Unlike traditional tetracyclines, this compound and its derivatives demonstrate the ability to overcome common resistance mechanisms, positioning them as promising alternatives in the clinical pipeline.[4] This guide will delve into the comparative efficacy of this compound, presenting quantitative data alongside other tetracycline-class antibiotics, detailing the experimental protocols used to derive this data, and illustrating the underlying biological pathways and experimental designs.
Comparative In Vitro Efficacy
This compound has demonstrated potent in vitro activity against various clinical isolates, including those resistant to conventional tetracyclines. While comprehensive, direct comparative studies with the latest generation of tetracyclines are limited, historical and recent data provide valuable insights into its spectrum of activity.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound (Chelocardin) and Comparator Tetracyclines against Key Bacterial Pathogens
| Organism | Resistance Mechanism | This compound (Chelocardin) MIC (µg/mL) | Tetracycline MIC (µg/mL) | Doxycycline MIC (µg/mL) | Minocycline MIC (µg/mL) | Tigecycline MIC (µg/mL) | Eravacycline MIC (µg/mL) | Omadacycline MIC (µg/mL) |
| Escherichia coli | Efflux (tetA/B) | 2[5] | ≥16 | ≥16 | ≥16 | 0.5 | ≤0.5 | ≤1 |
| Klebsiella pneumoniae | Efflux (tetA) | 1.25 - 5 | ≥16 | ≥16 | ≥16 | 1-2 | ≤1 | ≤2 |
| Acinetobacter baumannii | Multiple | Not Available | ≥16 | 1-2 | 0.5-1 | 1-2 | 0.5-1 | 1-2 |
| Staphylococcus aureus (MRSA) | Ribosomal Protection (tetM) | Less Active | ≥16 | 1-2 | 0.5-1 | 0.12-0.25 | 0.12-0.25 | 0.5-1 |
Note: Data is compiled from multiple sources and may not represent head-to-head comparisons. MIC values for comparator drugs are representative ranges observed in tetracycline-resistant isolates. This compound's activity against MRSA is noted to be less potent than against Gram-negative bacilli.
In Vivo Efficacy: Murine Infection Models
Recent studies have shed light on the in vivo efficacy of this compound (chelocardin) and its bioengineered derivative, amidochelocardin, in established murine infection models. These studies provide critical preclinical evidence of their potential therapeutic utility.
A 2023 study evaluated chelocardin (CHD) and amidochelocardin (CDCHD) in neutropenic thigh and ascending urinary tract infection models. In the neutropenic thigh infection model using E. coli ATCC 25922, chelocardin administered at 50 mg/kg intravenously (IV) resulted in a nearly 1 log10-unit reduction in bacterial load compared to the pre-treatment group and a 5 log10-unit reduction compared to the vehicle. Against a K. pneumoniae strain, chelocardin was also effective in reducing the bacterial burden in the thigh.
In an ascending urinary tract infection model with E. coli, both chelocardin and amidochelocardin were effective, with amidochelocardin showing stronger effects, particularly in the kidney. These findings underscore the potential of these atypical tetracyclines for treating complicated urinary tract infections caused by resistant pathogens.
Experimental Protocols
Antimicrobial Susceptibility Testing: Broth Microdilution
The minimum inhibitory concentrations (MICs) are determined using the broth microdilution method following the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Protocol:
-
Preparation of Antimicrobial Solutions: Stock solutions of the antimicrobial agents are prepared and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates to achieve a range of final concentrations.
-
Inoculum Preparation: Bacterial isolates are cultured on appropriate agar plates overnight. Several colonies are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard. This suspension is further diluted in CAMHB to yield a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation and Incubation: The microtiter plates containing the serially diluted antibiotics are inoculated with the bacterial suspension. The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
Murine Peritonitis/Sepsis Model
This model is utilized to evaluate the in vivo efficacy of antimicrobial agents in a systemic infection.
Protocol:
-
Animal Husbandry: Specific pathogen-free mice (e.g., female ICR or BALB/c, 6-8 weeks old) are used. All animal procedures are conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Induction of Peritonitis: Mice are injected intraperitoneally with a bacterial suspension (e.g., 10^7 CFU of a tetracycline-resistant strain) mixed with a sterile adjuvant such as hog gastric mucin to enhance virulence.
-
Antimicrobial Administration: At a specified time post-infection (e.g., 1-2 hours), the test compound (this compound) and comparator agents are administered via a clinically relevant route (e.g., intravenous or subcutaneous). A vehicle control group receives the diluent alone.
-
Efficacy Assessment: The primary endpoint is typically survival over a defined period (e.g., 7 days). Secondary endpoints can include the determination of bacterial load in peritoneal fluid and/or blood at specific time points.
Mechanism of Action and Resistance
Tetracycline-class antibiotics function by binding to the 30S ribosomal subunit, thereby inhibiting protein synthesis. Resistance to tetracyclines primarily arises from two mechanisms: efflux pumps that actively remove the drug from the bacterial cell, and ribosomal protection proteins that dislodge the antibiotic from its target.
This compound and other atypical tetracyclines are thought to overcome these resistance mechanisms due to structural differences that may lead to a stronger binding affinity to the ribosome or reduced recognition by efflux pumps.
Visualizing the Pathways
To better understand these complex interactions, the following diagrams illustrate the mechanism of action of tetracyclines and the common pathways of resistance.
Conclusion
This compound presents a compelling case for further development as a therapeutic agent against tetracycline-resistant pathogens. Its demonstrated in vitro and in vivo efficacy, particularly against challenging Gram-negative bacteria, highlights its potential to address unmet clinical needs. While more extensive comparative studies with contemporary antibiotics are warranted, the existing data strongly support its continued investigation. The detailed protocols and mechanistic insights provided in this guide aim to facilitate further research and development in this critical area of infectious disease.
References
- 1. Tetracycline Antibiotics and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, Tetracycline Analog: In Vitro Studies of Antimicrobial Activity, Serum Binding, Lipid Solubility, and Uptake by Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amidochelocardin Overcomes Resistance Mechanisms Exerted on Tetracyclines and Natural Chelocardin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
Atypical Tetracyclines: A Comparative Analysis of Chelocardin and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
The rising tide of antimicrobial resistance necessitates the exploration of novel antibiotic scaffolds. Atypical tetracyclines, such as chelocardin (CHD), represent a promising class of compounds with unique mechanisms of action that can overcome existing resistance to traditional tetracyclines. This guide provides a comparative analysis of chelocardin and its bioengineered derivative, amidochelocardin (CDCHD), alongside conventional tetracyclines, supported by experimental data.
Executive Summary
Chelocardin and its derivatives exhibit a dual mechanism of action, targeting both protein synthesis and the bacterial cell membrane. This multifaceted approach contributes to their broad-spectrum activity against challenging pathogens, including the ESKAPE (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) group, and their ability to circumvent common tetracycline resistance mechanisms. Amidochelocardin, a rationally designed analog of chelocardin, demonstrates enhanced potency and improved pharmacokinetic properties, positioning it as a strong candidate for further preclinical and clinical development, particularly for urinary tract infections.
Comparative Antimicrobial Potency
The in vitro activity of chelocardin, amidochelocardin, and comparator tetracyclines against key ESKAPE pathogens is summarized below. Minimum Inhibitory Concentration (MIC) values indicate the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
| Pathogen | Chelocardin (CHD) MIC (µg/mL) | Amidochelocardin (CDCHD) MIC (µg/mL) | Tetracycline MIC (µg/mL) | Tigecycline MIC (µg/mL) |
| Enterococcus faecium | 8[1] | 16[1] | >64 | 0.12 - 0.25 |
| Staphylococcus aureus (including MRSA) | 2 - 4[1] | 2 - 4[1] | 1 - >128 | 0.12 - 0.5 |
| Klebsiella pneumoniae | 4 - 5[2] | 1.25 - 8 | 4 - >256 | 1 - 6 |
| Acinetobacter baumannii | 2 - 8 | 1 - 4 | 8 - >256 | 1 - 2 |
| Pseudomonas aeruginosa | >64 | 16 - 32 | >256 | 8 - 16 |
| Enterobacter species | 4 | 4 | 8 - >256 | 0.5 - 2 |
Note: MIC values can vary depending on the specific strain and testing methodology. The data presented is a representative range compiled from available literature.
Mechanism of Action: A Dual Assault
Unlike classical tetracyclines that solely inhibit protein synthesis by binding to the 30S ribosomal subunit, chelocardin and its derivatives exhibit a concentration-dependent dual mechanism of action.
At low concentrations , they act similarly to traditional tetracyclines, inhibiting protein biosynthesis.
At higher, clinically relevant concentrations , they primarily target the bacterial cell membrane, causing depolarization without forming large pores. This disruption of the membrane's electrochemical gradient is a key factor in their bactericidal activity and their efficacy against tetracycline-resistant strains.
Caption: Dual mechanism of action of Chelocardin.
Overcoming Resistance
A significant advantage of atypical tetracyclines is their ability to bypass common tetracycline resistance mechanisms, such as efflux pumps and ribosomal protection proteins. However, resistance to chelocardin itself can emerge in some bacteria, primarily through the upregulation of efflux pumps like the AcrAB-TolC system in Klebsiella pneumoniae. Notably, amidochelocardin has been shown to overcome this specific resistance mechanism, highlighting its potential as a more robust therapeutic agent.
Caption: Amidochelocardin overcomes efflux-mediated resistance.
In Vivo Efficacy: Murine Urinary Tract Infection Model
The therapeutic potential of chelocardin and amidochelocardin has been evaluated in murine models of urinary tract infection (UTI). These studies are critical for understanding the pharmacokinetic and pharmacodynamic profiles of these compounds in a physiological setting.
| Compound | Dosing Regimen (in mice) | Bacterial Load Reduction (Kidney) | Bacterial Load Reduction (Bladder) | Reference |
| Chelocardin (CHD) | 15 mg/kg IV BID | Significant reduction | Significant reduction | |
| Amidochelocardin (CDCHD) | 50 mg/kg IV QD | Stronger reduction than CHD | Significant reduction | |
| Ciprofloxacin | 20 mg/kg IV BID | Significant reduction | Significant reduction |
These results indicate that both chelocardin and amidochelocardin are effective in reducing bacterial burden in a murine UTI model, with amidochelocardin demonstrating more pronounced effects in the kidneys.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Methodology:
-
Preparation of Antimicrobial Agents: Stock solutions of the test compounds (Chelocardin, Amidochelocardin, Tetracycline, Tigecycline) are prepared in an appropriate solvent (e.g., DMSO). Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Bacterial strains are cultured on appropriate agar plates. Colonies are suspended in saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: Each well containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension. A growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only) are included. The plate is incubated at 35 ± 2 °C for 16-20 hours under ambient air conditions.
-
Result Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) in the well.
Caption: Broth microdilution workflow for MIC determination.
Bacterial Membrane Depolarization Assay
Objective: To assess the ability of a compound to disrupt the bacterial membrane potential.
Methodology:
-
Bacterial Preparation: Bacteria are grown to the mid-logarithmic phase, harvested by centrifugation, and washed with a suitable buffer (e.g., PBS with 5 mM HEPES and 20 mM glucose).
-
Dye Loading: The bacterial suspension is incubated with a membrane potential-sensitive fluorescent dye, such as DiSC₃(5), in the dark to allow the dye to accumulate in the polarized membranes, resulting in fluorescence quenching.
-
Compound Addition: The test compound (e.g., Chelocardin) is added to the bacterial suspension.
-
Fluorescence Measurement: The fluorescence intensity is monitored over time using a fluorometer. Membrane depolarization is indicated by an increase in fluorescence as the dye is released from the depolarized membrane into the buffer, leading to dequenching.
-
Controls: A positive control (e.g., a known depolarizing agent like gramicidin) and a negative control (vehicle) are included.
In Vitro Protein Synthesis Inhibition Assay
Objective: To determine if a compound inhibits bacterial protein synthesis.
Methodology:
-
System Preparation: A cell-free transcription/translation system (e.g., E. coli S30 extract) is used. This system contains all the necessary components for protein synthesis (ribosomes, tRNAs, amino acids, etc.).
-
Template Addition: A DNA or mRNA template encoding a reporter protein (e.g., luciferase or β-galactosidase) is added to the system.
-
Compound Incubation: The test compound is added to the reaction mixture at various concentrations.
-
Reaction and Detection: The reaction is incubated to allow for protein synthesis. The amount of synthesized reporter protein is then quantified using a specific assay (e.g., luminescence for luciferase, colorimetric assay for β-galactosidase).
-
Analysis: A decrease in the amount of reporter protein synthesized in the presence of the test compound compared to the untreated control indicates inhibition of protein synthesis.
Conclusion
Chelocardin and its derivatives, particularly amidochelocardin, represent a compelling class of atypical tetracyclines with significant potential to address the challenge of antimicrobial resistance. Their dual mechanism of action, broad-spectrum efficacy against problematic pathogens, and ability to overcome existing resistance mechanisms make them valuable candidates for further drug development. The data presented in this guide underscores the importance of continued research into these and other novel antibiotic scaffolds to replenish the dwindling pipeline of effective antimicrobial agents.
References
In Vivo Validation of Cetocycline for Treating Klebsiella pneumoniae Infections: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Cetocycline and other tetracycline-class antibiotics for the treatment of Klebsiella pneumoniae infections. Due to the limited availability of direct in vivo studies for this compound, this document leverages available in vitro data for this compound and compares it with the established in vivo efficacy of newer generation tetracyclines, Tigecycline and Eravacycline. This guide is intended to provide a valuable resource for researchers and drug development professionals evaluating novel antimicrobial agents against multidrug-resistant K. pneumoniae.
Executive Summary
Klebsiella pneumoniae is a significant Gram-negative pathogen, notorious for its increasing resistance to multiple antibiotics, including carbapenems. This has necessitated the exploration of alternative therapeutic options. This compound, a member of the atypical tetracyclines, has demonstrated potent in vitro activity against a broad spectrum of bacteria, including multidrug-resistant K. pneumoniae. This guide synthesizes the available preclinical data to offer a comparative perspective on its potential.
Mechanism of Action: Tetracycline-Class Antibiotics
Tetracycline antibiotics, including this compound, exert their bacteriostatic or bactericidal effects by inhibiting protein synthesis in bacteria. They bind to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. This action effectively halts the elongation of the polypeptide chain, thereby inhibiting bacterial growth and replication. Newer tetracycline derivatives have been engineered to overcome common resistance mechanisms, such as efflux pumps and ribosomal protection proteins.
A Comparative Analysis of Anti-Biofilm Activity: Minocycline vs. Cetocycline
A definitive comparison between the anti-biofilm activities of minocycline and the novel tetracycline derivative, Cetocycline, cannot be established at this time due to a lack of available scientific literature on this compound's efficacy against microbial biofilms. Extensive research has been conducted on the anti-biofilm properties of minocycline against a variety of bacterial and fungal pathogens. In contrast, data on this compound's antimicrobial and anti-biofilm capabilities is not yet present in published studies.
This guide, therefore, provides a comprehensive overview of the established anti-biofilm activity of minocycline, supported by experimental data and detailed protocols. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the potential of tetracycline-class antibiotics for combating biofilm-associated infections.
Minocycline: A Potent Anti-Biofilm Agent
Minocycline, a second-generation tetracycline antibiotic, has demonstrated significant efficacy in both preventing the formation of and eradicating established biofilms of various microorganisms. Its primary mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit.[1][2][3] However, its anti-biofilm effects may also be attributed to other mechanisms, including the alteration of bacterial cell surface properties and the modulation of gene expression related to biofilm formation.
Quantitative Assessment of Minocycline's Anti-Biofilm Activity
The following tables summarize the quantitative data from various studies on the anti-biofilm activity of minocycline against different microbial species.
| Microorganism | Minocycline Concentration | Effect | Reference |
| Cutibacterium acnes | 0.25 mmol/L | Inhibition of biofilm formation by reducing bacterial adhesion. | [4] |
| Cutibacterium acnes | > 4.0 mmol/L | Eradication of mature biofilms and elimination of embedded bacteria. | [4] |
| Acinetobacter baumannii | Clinically achievable concentrations | Prevention of biofilm formation in 96% of isolates. | |
| Candida albicans | 125 µg/ml | 52% inhibition of biofilm formation. | |
| Candida albicans | 250 µg/ml | 67% inhibition of biofilm formation. | |
| Six-species periodontal biofilm | 250 µg/mL | 3 log10 reduction in bacterial counts in 3.5-day-old biofilms. |
Table 1: Summary of Minocycline's Anti-Biofilm Activity
Experimental Protocols
Detailed methodologies are crucial for the reproducible assessment of anti-biofilm agents. Below are protocols for key experiments commonly used to evaluate the anti-biofilm activity of compounds like minocycline.
Crystal Violet (CV) Assay for Biofilm Biomass Quantification
This assay is widely used to quantify the total biomass of a biofilm.
Procedure:
-
Biofilm Formation: Bacterial cultures are grown in a 96-well microtiter plate for a specified period (e.g., 24-48 hours) to allow for biofilm formation.
-
Washing: The planktonic (free-floating) bacteria are removed by gently washing the wells with phosphate-buffered saline (PBS).
-
Fixation: The remaining adherent biofilm is fixed, typically by heat (e.g., 60°C for 1 hour) or with a chemical fixative like methanol.
-
Staining: The fixed biofilms are stained with a 0.1% crystal violet solution for 10-15 minutes.
-
Washing: Excess stain is removed by washing with water.
-
Solubilization: The crystal violet retained by the biofilm is solubilized with a solvent, such as 30% acetic acid or ethanol.
-
Quantification: The absorbance of the solubilized stain is measured using a microplate reader at a wavelength of approximately 595 nm. The absorbance value is directly proportional to the biofilm biomass.
XTT Assay for Biofilm Metabolic Activity
The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a colorimetric method used to assess the metabolic activity of viable cells within a biofilm.
Procedure:
-
Biofilm Formation: Biofilms are grown in a 96-well microtiter plate as described for the CV assay.
-
Washing: Planktonic cells are removed by washing with PBS.
-
XTT-Menadione Solution Preparation: A solution of XTT is prepared and mixed with menadione immediately before use.
-
Incubation: The XTT-menadione solution is added to the wells containing the biofilms and incubated in the dark at 37°C for a period ranging from 30 minutes to a few hours. During this time, metabolically active cells reduce the XTT tetrazolium salt to a water-soluble formazan product.
-
Quantification: The color change resulting from formazan production is measured using a microplate reader at a wavelength of approximately 490 nm. The absorbance is proportional to the metabolic activity of the biofilm.
Visualizing Experimental Workflows and Mechanisms
Diagrams created using Graphviz (DOT language) are provided below to illustrate key experimental workflows and the mechanism of action of tetracyclines.
Caption: Workflow for Crystal Violet Biofilm Assay.
Caption: Mechanism of action of tetracycline antibiotics.
Conclusion
Minocycline exhibits robust anti-biofilm activity against a range of clinically relevant microorganisms. The provided experimental protocols and quantitative data serve as a foundation for further research into the anti-biofilm potential of tetracycline antibiotics. As a novel compound, this compound's activity in this area remains to be elucidated. Future studies are warranted to investigate the anti-biofilm properties of this compound and to enable a direct comparison with established agents like minocycline. Such research will be critical in the ongoing development of new therapeutic strategies to combat the significant challenge of biofilm-related infections.
References
- 1. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]
- 2. Mechanism of action of Tetracycline_Chemicalbook [chemicalbook.com]
- 3. How Do Tetracyclines Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 4. From adhesion to destruction: minocycline's dual action against Cutibacterium acnes biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synergistic Potential of Cetocycline Analogs with β-Lactam Antibiotics Against Multidrug-Resistant (MDR) Strains: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health, necessitating innovative therapeutic strategies. One promising approach is the use of combination therapies to enhance antimicrobial efficacy and overcome resistance mechanisms. This guide provides a comparative overview of the synergistic potential of modern tetracycline analogs, using Tigecycline as a representative compound in the absence of specific public data on "Cetocycline," in combination with β-lactam antibiotics against various MDR bacterial strains. The data presented herein is a synthesis of findings from multiple in vitro studies.
Quantitative Analysis of Synergy: MIC and FICI Data
The synergistic effect of combining a tetracycline analog like Tigecycline with β-lactam antibiotics is quantified by determining the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination. The Fractional Inhibitory Concentration Index (FICI) is then calculated to define the nature of the interaction. A FICI of ≤ 0.5 is indicative of synergy, a FICI > 0.5 to 4 suggests an additive or indifferent effect, and a FICI > 4 indicates antagonism.[1]
Below are summary tables of representative data from studies evaluating the synergy of Tigecycline with various β-lactams against common MDR pathogens.
Table 1: Synergy of Tigecycline and Imipenem against MDR Klebsiella pneumoniae and Escherichia coli
| Organism | Strain Characteristics | Tigecycline MIC (µg/mL) Alone | Imipenem MIC (µg/mL) Alone | Tigecycline MIC (µg/mL) in Combination | Imipenem MIC (µg/mL) in Combination | FICI | Interpretation |
| K. pneumoniae | ESBL & AmpC producer | 2 | 1 | 0.5 | 0.25 | 0.5 | Synergy |
| E. coli | ESBL & AmpC producer | 1 | 1 | 0.25 | 0.25 | 0.5 | Synergy |
Data synthesized from findings reported in studies on Tigecycline combinations.[2]
Table 2: Synergy of a Tetracycline Analog (Eravacycline) and β-Lactams against Carbapenem-Resistant Acinetobacter baumannii
| Combination | No. of Isolates | Synergy (%) | Additive/Indifference (%) | Antagonism (%) |
| Eravacycline + Ceftazidime | >50 | >50 | <50 | 0 |
| Eravacycline + Imipenem | >50 | >50 | <50 | 0 |
This table reflects the high synergy rates observed with Eravacycline, a fluorocycline, in combination with β-lactams against MDR A. baumannii.[1]
Table 3: Synergy of Tigecycline with a β-Lactam/β-Lactamase Inhibitor Combination against MDR Enterobacter cloacae
| Combination | No. of Isolates | Synergy (%) | Additive/Indifference (%) | Antagonism (%) |
| Tigecycline + Ceftazidime/Avibactam | 80 | 75 | 25 | 0 |
This data highlights the potent synergy observed when combining Tigecycline with a modern β-lactamase inhibitor combination.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of synergy findings. The following are standard protocols for the key experiments cited in this guide.
Checkerboard Assay Protocol
The checkerboard assay is a widely used in vitro method to assess the interaction between two antimicrobial agents.[1]
Materials:
-
Tetracycline analog (e.g., Tigecycline) and β-lactam antibiotic stock solutions
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Incubator
Procedure:
-
Preparation of Antibiotic Dilutions: Two-fold serial dilutions of the tetracycline analog are prepared horizontally across the microtiter plate, while two-fold serial dilutions of the β-lactam are prepared vertically. This creates a matrix of increasing concentrations of both agents.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Wells containing each antibiotic alone are included to determine their individual MICs. A growth control well (inoculum without antibiotics) and a sterility control well (broth only) are also included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth. The FICI is calculated using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
Time-Kill Assay Protocol
Time-kill assays provide dynamic information about the bactericidal or bacteriostatic effects of antibiotic combinations over time.
Materials:
-
Tetracycline analog and β-lactam antibiotic
-
CAMHB
-
Bacterial inoculum
-
Shaking incubator
-
Apparatus for serial dilutions and plating
Procedure:
-
Preparation of Cultures: A standardized bacterial inoculum (e.g., 1 x 10^6 CFU/mL) is prepared in CAMHB.
-
Antibiotic Exposure: The bacterial culture is exposed to the antibiotics alone and in combination at specific concentrations (often based on their MICs, e.g., 0.5x MIC, 1x MIC). A growth control without antibiotics is included.
-
Sampling: Aliquots are removed from each culture at various time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Quantification: Serial dilutions of the aliquots are plated on agar plates, and the number of viable colonies (CFU/mL) is determined after incubation.
-
Data Analysis: The change in log10 CFU/mL over time is plotted for each condition. Synergy is typically defined as a ≥2 log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
Visualizing the Workflow and Mechanism
Diagram 1: Experimental Workflow for Synergy Testing
Caption: Workflow for assessing antibiotic synergy.
Diagram 2: Proposed Mechanism of Synergy
Caption: Mechanism of tetracycline and β-lactam synergy.
The proposed mechanism for the synergy between tetracyclines and β-lactam antibiotics involves a multi-pronged attack on essential bacterial processes. β-lactams inhibit cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell wall weakening and eventual lysis. Tetracyclines, on the other hand, inhibit protein synthesis by binding to the 30S ribosomal subunit. The synergistic effect may arise from the β-lactam-mediated damage to the cell envelope, which could facilitate the intracellular accumulation of the tetracycline antibiotic, thereby enhancing its inhibitory effect on protein synthesis. This dual assault on critical cellular functions can be more effective than either agent alone, particularly against MDR strains that may have robust defense mechanisms against a single antibiotic class.
Conclusion
The combination of modern tetracycline analogs, such as Tigecycline and Eravacycline, with β-lactam antibiotics demonstrates significant synergistic potential against a range of multidrug-resistant bacteria. This approach offers a promising strategy to revitalize our antibiotic arsenal and combat the growing threat of antimicrobial resistance. The data and protocols presented in this guide are intended to support further research and development in this critical area. Further in vivo studies are warranted to validate these in vitro findings and to establish the clinical utility of such combination therapies.
References
- 1. Synergism of eravacycline combined with other antimicrobial agents against carbapenem-resistant Enterobacteriaceae and Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Time-kill synergy tests of tigecycline combined with imipenem, amikacin, and ciprofloxacin against clinical isolates of multidrug-resistant Klebsiella pneumoniae and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | In vitro evaluation of tigecycline synergy testing with nine antimicrobial agents against Enterobacter cloacae clinical strains [frontiersin.org]
Unveiling the Dual-Pronged Attack of Cetocycline: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an in-depth validation of Cetocycline's dual mechanism of action, offering a comparative analysis of its performance against other antibiotics, supported by experimental data and detailed methodologies.
This compound, an atypical tetracycline also known as Chelocardin, distinguishes itself from conventional tetracyclines through a concentration-dependent dual mechanism of action. At lower concentrations, it mirrors the classic tetracycline function by inhibiting bacterial protein synthesis. However, at higher, clinically relevant concentrations, it deploys a second, potent mechanism: the disruption of bacterial cell membrane integrity through depolarization. This two-pronged attack not only contributes to its broad-spectrum activity, including efficacy against tetracycline-resistant strains, but also suggests a lower propensity for the development of bacterial resistance.
Comparative Antimicrobial Activity
This compound and its derivatives, such as Amidochelocardin (CDCHD), have demonstrated significant in vitro activity against a wide array of Gram-positive and Gram-negative bacteria, including the notoriously difficult-to-treat ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound (Chelocardin) and its comparator antibiotics against a panel of clinically relevant bacteria.
Table 1: Comparative MICs (µg/mL) of this compound (Chelocardin) and Other Antibiotics against ESKAPE Pathogens
| Organism | This compound (Chelocardin) | Doxycycline | Ciprofloxacin | Gentamicin |
| Enterococcus faecium | 2 - 8 | 8 - 32 | >32 | >128 |
| Staphylococcus aureus (MRSA) | 1 - 4 | 1 - 4 | >32 | >128 |
| Klebsiella pneumoniae | 1.25 - 8 | 16 - 64 | 0.015 - >32 | 0.5 - >128 |
| Acinetobacter baumannii | 4 - 16 | 8 - 32 | 0.25 - >32 | 0.5 - >128 |
| Pseudomonas aeruginosa | 8 - 32 | >128 | 0.25 - >32 | 0.5 - >128 |
| Enterobacter spp. | 2 - 8 | 16 - 64 | 0.015 - >32 | 0.5 - >128 |
Note: MIC values are presented as ranges compiled from multiple studies and may vary depending on the specific strain and testing methodology.
Table 2: Activity of this compound (Chelocardin) against Tetracycline-Resistant Strains
| Organism (Resistance Mechanism) | This compound (Chelocardin) MIC (µg/mL) | Tetracycline MIC (µg/mL) |
| E. coli (tet(M) - Ribosomal Protection) | 2 | >64 |
| S. aureus (tet(K) - Efflux Pump) | 4 | 32 |
| K. pneumoniae (Multiple Efflux Pumps) | 4 | 64 |
Elucidating the Dual Mechanism: Experimental Protocols
The dual mechanism of this compound has been validated through a combination of proteomic analysis and specific functional assays. Global proteome analysis of bacteria treated with this compound reveals a shift in the cellular response from protein synthesis stress at low concentrations to membrane stress at higher concentrations[1].
Inhibition of Protein Synthesis: In Vitro Transcription/Translation Assay
This assay assesses the ability of this compound to inhibit the synthesis of a reporter protein from a DNA template in a cell-free system.
Methodology:
-
Preparation of E. coli S30 Extract: A crude extract containing all the necessary components for transcription and translation is prepared from a rapidly growing culture of E. coli.
-
Reaction Mixture: The reaction is set up in a microcentrifuge tube containing the E. coli S30 extract, a DNA template encoding a reporter enzyme (e.g., β-galactosidase or luciferase), amino acids (including a radiolabeled amino acid like ³⁵S-methionine), and an energy source (ATP and GTP).
-
Incubation: this compound is added to the reaction mixture at a range of concentrations (typically from 0.1 to 100 µg/mL). A control reaction without any antibiotic is run in parallel. The mixture is incubated at 37°C for 1-2 hours.
-
Measurement of Protein Synthesis: The amount of newly synthesized protein is quantified. For radiolabeled proteins, this is done by precipitating the proteins and measuring the incorporated radioactivity using a scintillation counter. For reporter enzymes, their activity is measured using a specific substrate that produces a colorimetric or luminescent signal.
-
Data Analysis: The percentage of inhibition of protein synthesis is calculated for each this compound concentration relative to the no-antibiotic control. An IC₅₀ value (the concentration at which 50% of protein synthesis is inhibited) is then determined.
Disruption of Bacterial Membrane Potential: Membrane Depolarization Assay
This assay utilizes a fluorescent dye, DiSC₃(5), which is a sensitive indicator of bacterial membrane potential. In healthy, polarized bacteria, the dye is taken up and its fluorescence is quenched. When the membrane is depolarized, the dye is released, resulting in an increase in fluorescence.
Methodology:
-
Bacterial Culture: A mid-logarithmic phase culture of the test bacterium (e.g., Staphylococcus aureus) is harvested, washed, and resuspended in a suitable buffer (e.g., 5 mM HEPES, 20 mM glucose, pH 7.2).
-
Dye Loading: The voltage-sensitive dye DiSC₃(5) is added to the bacterial suspension (final concentration typically 0.5-2 µM) and incubated in the dark to allow the dye to accumulate in the polarized membranes, leading to fluorescence quenching.
-
Fluorescence Measurement: The bacterial suspension is placed in a fluorometer, and a baseline fluorescence reading is established.
-
Addition of this compound: this compound is added to the cuvette at various concentrations (typically from 1x to 10x the MIC). A positive control for depolarization (e.g., the ionophore gramicidin) and a negative control (vehicle alone) are also included.
-
Monitoring Depolarization: The fluorescence intensity is monitored over time. A rapid and sustained increase in fluorescence indicates membrane depolarization.
-
Data Analysis: The rate and extent of depolarization are quantified by the change in fluorescence intensity over time for each concentration of this compound.
Visualizing the Molecular and Experimental Landscape
To further clarify this compound's unique properties, the following diagrams illustrate its dual mechanism of action, the experimental workflow for its validation, and a conceptual comparison of its antimicrobial spectrum.
Caption: this compound's concentration-dependent dual mechanism of action.
Caption: Experimental workflow for validating this compound's dual mechanism.
References
The Battle Against Resistance: Omadacycline's In Vitro Activity Against ESBL-Producing E. coli
A Comparative Analysis of a Newer Generation Tetracycline with Standard Antibiotics
For Researchers, Scientists, and Drug Development Professionals
The rise of extended-spectrum β-lactamase (ESBL)-producing Escherichia coli presents a formidable challenge to global public health, rendering many conventional β-lactam antibiotics ineffective. This guide offers a comparative analysis of the in vitro activity of omadacycline, a newer aminomethylcycline antibiotic, against ESBL-producing E. coli, benchmarked against other critical antibiotics. Due to a notable lack of published data on cetocycline's specific activity against these resistant strains, this guide focuses on the more recent and clinically relevant omadacycline, providing a valuable data-driven resource for the scientific community.
Omadacycline, a derivative of minocycline, is designed to overcome common tetracycline resistance mechanisms, such as efflux pumps and ribosomal protection.[1] Its efficacy against multidrug-resistant pathogens, including ESBL-producing Enterobacterales, makes it a subject of significant interest.
Comparative In Vitro Susceptibility
The following table summarizes the Minimum Inhibitory Concentration (MIC) data for omadacycline and other antibiotics against ESBL-producing E. coli. The data is compiled from various in vitro studies to provide a comparative overview of their potency.
| Antibiotic | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Percentage Susceptible |
| Omadacycline | 51 | 4 | 8 | 74.5% |
| Tigecycline | 172 | 0.5 | 1 | 97.5% |
| Meropenem | 93 | ≤0.25 | ≤0.25 | 100% |
| Amikacin | 21 | - | - | 94.5% |
| Piperacillin-Tazobactam | 172 | - | - | 93% |
| Ciprofloxacin | 21 | - | - | 33.3% |
| Minocycline | 197 | - | - | 82% (ESBL vs 92.1% non-ESBL) |
Note: Susceptibility percentages are based on CLSI or EUCAST breakpoints where specified in the source studies. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
The data indicates that while carbapenems like meropenem remain highly active against ESBL-producing E. coli, omadacycline demonstrates significant in vitro activity, with 74.5% of tested urinary isolates being susceptible.[2] Tigecycline also shows potent activity.[3] In contrast, high rates of resistance are observed for ciprofloxacin among ESBL-producing isolates.[4]
Experimental Protocols
The determination of antibiotic susceptibility, a cornerstone of this comparative guide, relies on standardized laboratory procedures. The following outlines a typical experimental workflow for assessing the Minimum Inhibitory Concentration (MIC) of an antibiotic against bacterial isolates.
Antimicrobial Susceptibility Testing (AST) Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In Vitro Activity of Omadacycline and Comparator Antibiotics against Extended-Spectrum Beta-Lactamase-Producing Escherichia coli and Klebsiella pneumoniae Urinary Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibiotic Coresistance in Extended-Spectrum-β-Lactamase-Producing Enterobacteriaceae and In Vitro Activity of Tigecycline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The prevalence of Escherichia coli strains with extended spectrum beta-lactamases isolated in China - PMC [pmc.ncbi.nlm.nih.gov]
Chelocardin in Urinary Tract Infections: A Comparative Analysis of Preclinical Findings
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the atypical tetracycline antibiotic, chelocardin, and its bioengineered derivative, amidochelocardin (CDCHD), for the treatment of urinary tract infections (UTIs). Due to the absence of recent, comprehensive clinical trial data for chelocardin, this comparison focuses on its preclinical performance and contrasts it with established clinical data for standard-of-care antibiotics, including ciprofloxacin, trimethoprim-sulfamethoxazole, nitrofurantoin, and fosfomycin.
Executive Summary
Chelocardin, a broad-spectrum tetracyclic antibiotic, has demonstrated potent in vitro activity against a range of uropathogens.[1] Notably, it possesses a dual mechanism of action, targeting both protein biosynthesis and the integrity of the bacterial membrane, which allows it to retain activity against strains resistant to traditional tetracyclines.[2][3] While a small Phase II clinical study in the 1970s showed promising results for UTIs, further clinical development was not pursued.[4][5] Recent research has focused on amidochelocardin (CDCHD), a derivative with enhanced potency and stability. Preclinical studies, including murine infection models, suggest CDCHD is highly effective in reducing the bacterial burden in the kidneys and bladder, warranting further investigation for UTI treatment.
This guide presents available preclinical data for chelocardin and amidochelocardin alongside clinical trial results for commonly prescribed UTI antibiotics to offer a preliminary comparative perspective. It is crucial to note that direct comparisons are limited by the differing stages of development.
Mechanism of Action: Chelocardin
Chelocardin exhibits a distinct dual mechanism of action that differentiates it from conventional tetracyclines. At lower concentrations, it inhibits protein biosynthesis, similar to other tetracyclines. However, at clinically relevant concentrations, its primary target is the bacterial cell membrane, where it causes depolarization without forming large pores. This multifaceted approach may contribute to its effectiveness against tetracycline-resistant bacteria and potentially slow the development of new resistance.
Caption: Dual mechanism of action of Chelocardin.
In Vitro Activity of Chelocardin and Amidochelocardin
The following table summarizes the in vitro activity of chelocardin (CHD) and amidochelocardin (CDCHD) against common uropathogens, as indicated by Minimum Inhibitory Concentration (MIC) values. Lower MIC values indicate greater potency.
| Uropathogen | Chelocardin (CHD) MIC (µg/mL) | Amidochelocardin (CDCHD) MIC (µg/mL) |
| Escherichia coli | 2 | 2 |
| Klebsiella pneumoniae | 1.25 - 5 | 5 |
| Multi-drug Resistant (MDR) Enterobacteriaceae | Similar to CDCHD | Slightly increased MICs compared to CHD in some cases |
Preclinical In Vivo Data: Amidochelocardin in Murine UTI Model
A study utilizing a murine ascending UTI model demonstrated the in vivo efficacy of amidochelocardin (CDCHD).
| Treatment Group | Bacterial Burden Reduction (Urine) | Bacterial Burden Reduction (Bladder) | Bacterial Burden Reduction (Kidney) |
| Vehicle Control | - | - | - |
| Chelocardin (CHD) | Significant | Significant | Effective |
| Amidochelocardin (CDCHD) | Significant | Significant | More effective than CHD |
| Gentamicin (Positive Control) | Stronger effect than CHD/CDCHD | Significant | - |
Clinical Trial Data for Standard UTI Antibiotics
The following tables summarize the efficacy of commonly used antibiotics in clinical trials for uncomplicated urinary tract infections (uUTIs).
Ciprofloxacin
| Trial Design | Dosage | Clinical Cure Rate | Bacteriological Eradication Rate | Reference |
| Randomized, double-blind | 250 mg single dose | 64.1% (at 28 days) | 81.1% (at 7 days) | |
| Randomized, double-blind | 750 mg single dose | 73.9% (at 28 days) | 82.6% (at 7 days) | |
| Open, prospective, randomized | 500 mg twice daily for 2 weeks | 92% | 89% | |
| Open, prospective, randomized | 500 mg twice daily for 4 weeks | 97% | 97% | |
| Prospective, open-label, multi-center | 250 mg twice daily for 3 days | Not specified | Primary outcome: overall response on Day 12 |
Trimethoprim-Sulfamethoxazole (TMP-SMX)
| Trial Design | Dosage | Clinical Cure Rate | Bacteriological Cure Rate | Reference |
| Randomized | 10 days of RIF-TMP vs. 10 days of SMX-TMP | Not specified | Recurrence rate: 32% (RIF-TMP) vs 23% (SMX-TMP) | |
| Randomized | 10 days of SMX-TMP vs. 6 weeks of SMX-TMP | Not specified | Relapse rate: 3% (10 days) vs 11% recurrence (6 weeks) | |
| Prospective | TMP-SMX for UTI with resistant pathogens | 54% (visit 2), 70% (visit 3) | 42% (visit 2) | |
| Randomized clinical trial | Single dose trimethoprim vs. 7-day co-trimoxazole (children) | Not specified | Recurrence: 23% (single dose) vs 2% (7-day) at 10 days |
Nitrofurantoin
| Trial Design | Dosage | Clinical Cure/Improvement Rate | Bacteriological Cure Rate | Reference |
| Randomized, placebo-controlled | 100 mg four times daily for 3 days | 77% (at 3 days), 88% (at 7 days) | 81% (at 3 days), 74% (at 7 days) | |
| Double-blind | 50 mg nitrofurantoin + 150 mg sulfadiazine 3 times daily for 7 days | >90% | ~90% | |
| Double-blind | 100 mg nitrofurantoin + 500 mg sulfadiazine 3 times daily for 7 days | >90% | ~90% |
Fosfomycin
| Trial Design | Dosage | Clinical Efficacy | Bacteriological Cure Rate | Reference |
| Randomized | Single 3 g dose | Not specified | 98% (at 1 month) | |
| Retrospective | 3 g single dose (uncomplicated UTI) or 1-3 doses every 48h (complicated UTI) | 95% (clinical success) | Not specified |
Experimental Protocols
General UTI Clinical Trial Workflow
The following diagram illustrates a generalized workflow for a clinical trial investigating a new antibiotic for uncomplicated UTIs, based on methodologies observed in the reviewed literature.
Caption: Generalized workflow of a UTI clinical trial.
In Vitro Susceptibility Testing (MIC Determination)
The determination of Minimum Inhibitory Concentrations (MICs) for chelocardin and amidochelocardin against clinical uropathogens was performed using broth microdilution assays according to the guidelines of the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The MIC was recorded as the lowest concentration of the antibiotic that resulted in no visible growth of the bacteria.
Conclusion and Future Directions
The available preclinical data for chelocardin and its derivative, amidochelocardin, are promising, particularly their activity against multi-drug resistant uropathogens and the unique dual mechanism of action. The in vivo data for amidochelocardin in a murine UTI model further supports its potential as a future therapeutic for UTIs. However, a significant data gap exists due to the lack of modern, large-scale clinical trials.
To fully assess the clinical utility of chelocardin or amidochelocardin, a well-designed, randomized, controlled clinical trial is necessary. Such a trial should compare the efficacy and safety of amidochelocardin against a current standard-of-care antibiotic for uncomplicated and complicated UTIs. Key endpoints should include clinical and microbiological cure rates, as well as the incidence of adverse events and the potential for resistance development. Given the rising rates of antibiotic resistance among uropathogens, the development of new agents like amidochelocardin is of critical importance.
References
Safety Operating Guide
Navigating the Safe Disposal of Cetocycline in a Laboratory Setting
For researchers, scientists, and drug development professionals, ensuring the safe and environmentally responsible disposal of chemical compounds is a critical aspect of laboratory operations. While the specific compound "Cetocycline" does not appear in readily available safety documentation, it is highly probable that this is a typographical error for "Tetracycline," a widely used broad-spectrum antibiotic. This guide provides detailed disposal procedures for Tetracycline, which should be adapted to your institution's specific environmental health and safety (EHS) protocols.
Hazard Profile of Tetracycline
Before handling or disposing of Tetracycline, it is crucial to be aware of its potential hazards. According to safety data sheets (SDS), Tetracycline hydrochloride presents the following risks:
-
Human Health Hazards: It is harmful if swallowed, may cause skin and serious eye irritation, and may cause respiratory irritation.[1] It is also suspected of damaging fertility or the unborn child.[2]
-
Environmental Hazards: Tetracycline is very toxic to aquatic life and has long-lasting effects in the aquatic environment.
Quantitative Data from Safety Data Sheets
For quick reference, the following table summarizes key quantitative data for Tetracycline hydrochloride.
| Property | Value | Source |
| Acute Oral Toxicity (LD50, Rat) | 6,443 mg/kg | |
| Melting Point | 223 °C / 433.4 °F | |
| pH | 2.5 (1% solution) |
Step-by-Step Disposal Protocol for Tetracycline Waste
Adherence to a strict disposal protocol is essential to mitigate the risks associated with Tetracycline waste. The following steps provide a general framework that should be verified against your local and institutional regulations.
1. Waste Identification and Segregation:
-
Characterize all waste containing Tetracycline. This includes pure, unused product, contaminated labware (e.g., vials, pipette tips, gloves), and solutions.
-
Segregate Tetracycline waste from other chemical and biological waste streams to prevent unintentional reactions. Hazardous waste should be collected in separate, properly marked containers.
2. Containment and Labeling:
-
Collect all solid Tetracycline waste in a designated, leak-proof, and sealable container.
-
Aqueous solutions containing Tetracycline should be collected in a separate, sealed container clearly labeled as "Hazardous Waste: Contains Tetracycline."
-
Ensure all containers are clearly labeled with the contents, associated hazards, and the date of accumulation.
3. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling Tetracycline waste, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
A lab coat or protective clothing
-
Use in a well-ventilated area or under a chemical fume hood to avoid dust inhalation.
-
4. Disposal Pathway:
-
Do not dispose of Tetracycline down the drain or in regular trash. Due to its toxicity to aquatic life, release into the sewer system must be strictly avoided.
-
All Tetracycline waste must be disposed of through your institution's hazardous waste management program. This typically involves collection by a certified hazardous waste disposal company.
-
Contact your institution's Environmental Health and Safety (EHS) department for specific collection schedules and procedures.
5. Decontamination of Labware:
-
Non-disposable labware that has come into contact with Tetracycline should be decontaminated. Rinse the equipment thoroughly with an appropriate solvent (e.g., water, as Tetracycline is soluble), and collect the rinsate as hazardous waste.
6. Emergency Spill Procedures:
-
In case of a spill, avoid creating dust.
-
Evacuate the immediate area if necessary.
-
Wear appropriate PPE, including respiratory protection if dust is airborne.
-
Carefully sweep up the solid material and place it in a sealed container for hazardous waste disposal.
-
Clean the spill area with a damp cloth or paper towels, and dispose of the cleaning materials as hazardous waste.
Visualized Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with Tetracycline.
Caption: Decision workflow for the proper segregation and disposal of Tetracycline waste.
By following these procedures and consulting with your institutional safety experts, you can ensure the safe handling and proper disposal of Tetracycline waste, thereby protecting both human health and the environment.
References
Essential Safety and Logistical Information for Handling Cetocycline
Disclaimer: No specific Safety Data Sheet (SDS) for "Cetocycline" was found. This guidance is based on the safety protocols for the closely related tetracycline class of compounds and general guidelines for handling hazardous drugs. It is imperative to consult the specific SDS for any compound you are working with.
This document provides essential, immediate safety and logistical information for the handling of this compound in a laboratory setting. The following procedural guidance is designed to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
This compound, as a member of the tetracycline class, is presumed to be a hazardous substance. Exposure can occur through inhalation, skin contact, or ingestion.[1][2] The primary hazards include potential for skin and eye irritation, and it may be harmful if swallowed.[1][3] Therefore, adherence to proper PPE protocols is mandatory.
Summary of Required Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Hand Protection | Wear two pairs of powder-free, disposable gloves (e.g., nitrile). | Prevents skin contact and absorption. Double-gloving provides an extra layer of protection, especially during compounding, administration, and disposal. |
| Eye/Face Protection | Safety glasses with side shields or goggles are required. A face shield is necessary if there is a risk of splashes or aerosols. | Protects eyes from dust, aerosols, and splashes. |
| Body Protection | A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs should be worn. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | A surgical face mask should be worn when handling powders (e.g., when opening or dispersing tablets). In case of inadequate ventilation or potential for aerosol generation, a respirator may be required. | Minimizes inhalation of airborne particles. |
Experimental Protocol: Safe Handling and Disposal of this compound
I. Preparation and Handling
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a restricted access room, to contain any potential contamination.
-
Pre-Handling Check: Before handling, ensure that all necessary PPE is available and in good condition. An eyewash station and safety shower must be readily accessible.
-
Donning PPE:
-
Wash hands thoroughly.
-
Don the first pair of gloves.
-
Don the protective gown, ensuring cuffs of the gown are over the first pair of gloves.
-
Don the second pair of gloves, pulling them over the cuffs of the gown.
-
Don eye and face protection.
-
If handling powder, don a surgical face mask.
-
-
Handling the Compound:
-
Handle this compound in a manner that minimizes dust and aerosol generation.
-
Avoid eating, drinking, or smoking in the handling area.
-
After handling, wash hands thoroughly.
-
II. Disposal Plan
-
PPE Disposal:
-
The outer pair of gloves should be removed immediately after handling and placed in a sealed bag for disposal.
-
The gown and inner gloves should be removed before leaving the work area and disposed of as contaminated waste.
-
-
Chemical Waste Disposal:
-
Dispose of this compound waste and any contaminated materials in a designated, sealed container.
-
All waste must be disposed of in accordance with local, state, and federal regulations for hazardous waste. Do not let the product enter drains.
-
Visualizing the Workflow
Operational Workflow for Handling this compound
Caption: Procedural flow for safe handling and disposal of this compound.
PPE Selection Logic
Caption: Decision tree for selecting appropriate PPE based on the handling scenario.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
